4-Ethyl-3,3-dimethylhexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52897-05-9 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
4-ethyl-3,3-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-9(7-2)10(4,5)8-3/h9H,6-8H2,1-5H3 |
InChI Key |
ZRTXVJYJVBTXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 4-Ethyl-3,3-dimethylhexane: A Technical Guide
Abstract: This document provides a comprehensive technical overview of a proposed synthetic route for 4-Ethyl-3,3-dimethylhexane, a branched alkane of interest in various chemical research domains. While specific literature detailing the synthesis of this exact molecule is scarce, this guide outlines a robust and well-established methodology based on the principles of organometallic chemistry, specifically the coupling of a Grignard reagent with an appropriate alkyl halide. This whitepaper is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, data presentation, and workflow visualizations to facilitate the practical application of this synthetic strategy.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C10H22.[1] As a branched alkane, its physical and chemical properties are of interest for applications in fuel science, as a non-polar solvent, and as a reference compound in analytical chemistry. The synthesis of such branched alkanes often relies on carbon-carbon bond-forming reactions, among which Grignard reagent-based coupling reactions are a cornerstone due to their reliability and versatility.[2]
This guide proposes a synthetic pathway to this compound via the reaction of sec-butylmagnesium bromide with 3-bromo-3-methylpentane (B1594764). This approach is predicated on the well-documented reactivity of Grignard reagents as potent nucleophiles capable of displacing halide leaving groups from sterically hindered carbons.[3]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: first, the formation of the Grignard reagent from sec-butyl bromide and magnesium metal, followed by the coupling reaction with 3-bromo-3-methylpentane.
Reaction Scheme:
Step 1: Grignard Reagent Formation CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃
Step 2: Coupling Reaction CH₃CH₂CH(MgBr)CH₃ + CH₃CH₂C(Br)(CH₃)₂ → CH₃CH₂CH(CH(CH₃)CH₂CH₃)C(CH₃)₂CH₂CH₃ + MgBr₂
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound via Grignard coupling.
Detailed Experimental Protocol
This protocol is a proposed method and should be adapted and optimized as necessary. All procedures should be carried out by trained personnel in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Magnesium turnings | Mg | 24.31 | 1.2 eq | >99% |
| Iodine | I₂ | 253.81 | 1 small crystal | ACS grade |
| sec-Butyl bromide | C₄H₉Br | 137.02 | 1.0 eq | >98% |
| 3-Bromo-3-methylpentane | C₆H₁₃Br | 165.07 | 1.0 eq | >97% |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | As solvent | >99.7% |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | ACS grade |
Procedure
Preparation:
-
All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be oven-dried at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.[2]
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) into the three-necked flask equipped with a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.[2]
-
In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small amount of the sec-butyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color.[2]
-
Once initiated, add the remaining sec-butyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Prepare a solution of 3-bromo-3-methylpentane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 3-bromo-3-methylpentane solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[2]
Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to isolate this compound.
Data and Expected Results
The following table summarizes the key physical and chemical properties of the target compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₂ |
| Molar Mass | 142.28 g/mol [1] |
| CAS Number | 52897-05-9[4] |
| IUPAC Name | This compound[1] |
| Boiling Point | ~160-165 °C (estimated) |
| Density | ~0.74 g/mL (estimated) |
Alternative Synthetic Approaches
While the Grignard coupling is a robust method, other synthetic strategies could also be employed.
Organocuprate (Gilman) Reagents
An alternative approach involves the use of a lithium dialkylcuprate (Gilman reagent). This method is often preferred for coupling reactions as it can lead to higher yields and fewer side products compared to Grignard reagents.[5] The reaction would involve the preparation of lithium di(sec-butyl)cuprate, followed by its reaction with 3-bromo-3-methylpentane.
Reaction Scheme:
-
2 CH₃CH₂CH(Li)CH₃ + CuI → [ (CH₃CH₂CH)₂Cu ]Li + LiI
-
[ (CH₃CH₂CH)₂Cu ]Li + CH₃CH₂C(Br)(CH₃)₂ → this compound
Visualization of the Organocuprate Pathway
Caption: Logical relationship in the synthesis of this compound via an organocuprate reagent.
Conclusion
The synthesis of this compound can be effectively achieved through established organometallic coupling reactions. The proposed Grignard-based protocol offers a straightforward and scalable method. For syntheses requiring higher yields and selectivity, the use of an organocuprate (Gilman) reagent presents a viable and potentially superior alternative. The detailed protocols and visualizations provided in this guide serve as a comprehensive resource for the practical synthesis of this branched alkane in a research and development setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
References
An In-depth Technical Guide on the Preparation of 4-Ethyl-3,3-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 4-Ethyl-3,3-dimethylhexane. The proposed synthesis is a multi-step process involving the formation of a ketone precursor via a Grignard reaction and subsequent oxidation, followed by a Wittig reaction to yield an alkene intermediate, and concluding with catalytic hydrogenation to obtain the target alkane.
Overall Synthetic Pathway
The synthesis of this compound can be achieved through a three-stage process, as illustrated in the workflow diagram below. This pathway begins with the synthesis of a key ketone intermediate, 3,3-dimethyl-2-pentanone (B1585287), which is then converted to the alkene, 4-Ethyl-3,3-dimethyl-2-pentene. The final step involves the reduction of the alkene to the desired saturated alkane.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Stage 1: Synthesis of 3,3-Dimethyl-2-pentanone
This stage involves two key steps: the synthesis of the alcohol precursor, 3,3-dimethyl-2-pentanol, via a Grignard reaction, followed by its oxidation to the desired ketone.
Step 1a: Preparation of 3,3-Dimethyl-2-pentanol via Grignard Reaction
The Grignard reaction provides a robust method for forming carbon-carbon bonds. In this step, tert-butylmagnesium chloride is reacted with propanal to form the secondary alcohol, 3,3-dimethyl-2-pentanol.
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary. Once initiated, the remaining tert-butyl chloride solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Propanal: The Grignard reagent solution is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,3-dimethyl-2-pentanol.
Step 1b: Oxidation of 3,3-Dimethyl-2-pentanol to 3,3-Dimethyl-2-pentanone
The secondary alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC), a mild oxidizing agent.
Materials:
-
3,3-Dimethyl-2-pentanol (from Step 1a)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, a solution of 3,3-dimethyl-2-pentanol in anhydrous dichloromethane is added to a suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude 3,3-dimethyl-2-pentanone. The product can be further purified by distillation.
| Parameter | Value/Range | Reference |
| Grignard Reaction | ||
| Reactant Ratio (Mg:tert-Butyl Cl) | ~1.2:1 | General Grignard protocols |
| Reactant Ratio (Grignard:Propanal) | ~1.1:1 | General Grignard protocols |
| Solvent | Anhydrous Diethyl Ether | General Grignard protocols |
| Temperature | 0 °C to reflux | General Grignard protocols |
| Reaction Time | 2-4 hours | General Grignard protocols |
| Typical Yield | 70-85% | Estimated from similar reactions |
| Oxidation | ||
| Oxidizing Agent | Pyridinium chlorochromate (PCC) | Standard oxidation protocols |
| Reactant Ratio (Alcohol:PCC) | 1:1.5 | Standard oxidation protocols |
| Solvent | Anhydrous Dichloromethane (DCM) | Standard oxidation protocols |
| Temperature | Room Temperature | Standard oxidation protocols |
| Reaction Time | 2-4 hours | Standard oxidation protocols |
| Typical Yield | 80-95% | Estimated from similar reactions |
Table 1: Quantitative data for the synthesis of 3,3-Dimethyl-2-pentanone.
Stage 2: Synthesis of 4-Ethyl-3,3-dimethyl-2-pentene via Wittig Reaction
The Wittig reaction is a highly effective method for the synthesis of alkenes from ketones or aldehydes.[1][2] In this stage, 3,3-dimethyl-2-pentanone is reacted with an ethylidene phosphorane ylide to form the desired alkene. The ylide is generated in situ from ethyltriphenylphosphonium bromide.[2]
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3,3-Dimethyl-2-pentanone (from Stage 1)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium in hexanes dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of 3,3-dimethyl-2-pentanone in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude 4-Ethyl-3,3-dimethyl-2-pentene. The product can be purified by column chromatography.
| Parameter | Value/Range | Reference |
| Reactant Ratio (Phosphonium Salt:n-BuLi) | 1:1.1 | General Wittig protocols |
| Reactant Ratio (Ylide:Ketone) | 1.1:1 | General Wittig protocols |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Temperature (Ylide formation) | 0 °C | General Wittig protocols |
| Temperature (Wittig reaction) | -78 °C to Room Temperature | General Wittig protocols |
| Reaction Time | 12-24 hours | General Wittig protocols |
| Typical Yield | 60-80% | Estimated from similar reactions, hindered ketones may result in lower yields[1] |
Table 2: Quantitative data for the Wittig reaction.
Stage 3: Synthesis of this compound via Catalytic Hydrogenation
The final step is the catalytic hydrogenation of the alkene intermediate to the saturated alkane. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[3][4][5]
Materials:
-
4-Ethyl-3,3-dimethyl-2-pentene (from Stage 2)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a round-bottom flask or a specialized hydrogenation apparatus, dissolve 4-Ethyl-3,3-dimethyl-2-pentene in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-10 mol% relative to the alkene.
-
The reaction vessel is then purged with hydrogen gas to remove air. This is typically done by evacuating the vessel and backfilling with hydrogen several times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (a balloon of hydrogen is sufficient for small-scale reactions, while a pressurized system may be used for larger scales) at room temperature.
-
The reaction progress is monitored by TLC or GC. The reaction is typically complete within 2-24 hours.
-
Upon completion, the excess hydrogen is carefully vented, and the reaction mixture is purged with an inert gas.
-
The catalyst is removed by filtering the mixture through a pad of Celite®. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield this compound. The product can be purified by distillation if necessary.
| Parameter | Value/Range | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [3][4][5] |
| Catalyst Loading | 1-10 mol% | [3] |
| Solvent | Ethanol, Ethyl Acetate | [4] |
| Hydrogen Pressure | 1-5 atm (balloon to pressurized) | General hydrogenation protocols |
| Temperature | Room Temperature | General hydrogenation protocols |
| Reaction Time | 2-24 hours | General hydrogenation protocols |
| Typical Yield | >95% | Estimated from similar reactions |
Table 3: Quantitative data for the catalytic hydrogenation.
References
An In-depth Technical Guide to the Synthesis of 4-Ethyl-3,3-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 4-ethyl-3,3-dimethylhexane, a branched alkane. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development. This document details several potential synthetic pathways, complete with generalized experimental protocols and comparative data.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C₁₀H₂₂. As a highly branched alkane, its synthesis requires strategic carbon-carbon bond formation and, in some cases, subsequent functional group manipulation. This guide explores three primary retrosynthetic approaches: a Grignard-based route, the Corey-House synthesis, and a ketone reduction strategy. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Synthesis via Grignard Reaction
This approach involves the construction of the carbon skeleton through the nucleophilic addition of a Grignard reagent to a ketone, followed by dehydration and catalytic hydrogenation.
Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the C4-C5 bond, suggesting a Grignard reaction between an ethyl nucleophile and a ketone containing the t-butyl and propyl moieties. A plausible forward synthesis involves the reaction of ethylmagnesium bromide with 2,2-dimethyl-3-pentanone (B1295208) to form the tertiary alcohol 4-ethyl-3,3-dimethylhexan-4-ol. Subsequent acid-catalyzed dehydration of this alcohol would yield a mixture of alkenes, which can then be hydrogenated to the desired alkane.
Signaling Pathway Diagram
Caption: Grignard-based synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Ethyl-3,3-dimethylhexan-4-ol via Grignard Reaction
-
Materials: Magnesium turnings, ethyl bromide, anhydrous diethyl ether, 2,2-dimethyl-3-pentanone, saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether and add a small portion to the flask to initiate the Grignard reaction, which may be indicated by bubble formation and a gentle reflux.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2,2-dimethyl-3-pentanone (1.0 eq) in anhydrous diethyl ether dropwise to the cooled Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Step 2: Dehydration of 4-Ethyl-3,3-dimethylhexan-4-ol
-
Materials: 4-Ethyl-3,3-dimethylhexan-4-ol, concentrated sulfuric acid or phosphoric acid.
-
Procedure:
-
Place the crude 4-ethyl-3,3-dimethylhexan-4-ol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to facilitate dehydration. The alkene products can be distilled from the reaction mixture as they are formed.
-
Wash the distillate with a dilute sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride and purify by distillation to obtain a mixture of alkene isomers.
-
Step 3: Catalytic Hydrogenation of the Alkene Mixture
-
Materials: Alkene mixture from Step 2, ethanol (B145695) or ethyl acetate (B1210297), Palladium on carbon (Pd/C) catalyst.
-
Procedure:
-
Dissolve the alkene mixture in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
-
Quantitative Data
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,2-Dimethyl-3-pentanone, Ethylmagnesium bromide | - | Diethyl ether | 0 to rt | 2-3 | 70-85 (estimated) |
| 2 | 4-Ethyl-3,3-dimethylhexan-4-ol | H₂SO₄ (cat.) | - | 100-150 | 1-2 | 80-90 (estimated) |
| 3 | Alkene mixture | H₂, 10% Pd/C | Ethanol | rt | 2-4 | >95 (estimated) |
Note: Yields are estimates based on analogous reactions and may vary.
Synthesis via Corey-House Reaction
The Corey-House synthesis provides a powerful method for forming carbon-carbon bonds by coupling an organocuprate with an alkyl halide.[1][2]
Retrosynthetic Analysis and Strategy
Disconnecting the C3-C4 bond of the target molecule suggests a coupling between a sec-butyl-containing nucleophile and an ethyl electrophile, or vice-versa. A plausible route involves the reaction of lithium di(sec-butyl)cuprate with an ethyl halide.
Logical Relationship Diagram
Caption: Corey-House synthesis of this compound.
Experimental Protocol
-
Materials: 2-Bromobutane, lithium metal, anhydrous diethyl ether, copper(I) iodide, ethyl bromide.
-
Procedure:
-
Preparation of sec-Butyllithium: In a flame-dried flask under an inert atmosphere, react 2-bromobutane with lithium metal in anhydrous diethyl ether to prepare sec-butyllithium.[1]
-
Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent): To a suspension of copper(I) iodide in anhydrous diethyl ether at a low temperature (e.g., -78 °C), add two equivalents of the freshly prepared sec-butyllithium solution.[1]
-
Coupling Reaction: To the resulting Gilman reagent, add ethyl bromide (1.0 eq) and allow the reaction to proceed, typically warming to room temperature over several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
-
Quantitative Data
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobutane, Lithium | - | Diethyl ether | 0 to rt | 1-2 | High |
| 2 | sec-Butyllithium, CuI | - | Diethyl ether | -78 | 0.5 | High |
| 3 | Lithium di(sec-butyl)cuprate, Ethyl bromide | - | Diethyl ether | -78 to rt | 2-4 | 60-80 (estimated) |
Note: Yields are estimates based on analogous reactions and may vary.
Synthesis via Ketone Reduction
This pathway involves the synthesis of a suitable ketone precursor, which is then reduced to the final alkane.
Retrosynthetic Analysis and Strategy
The target alkane can be envisioned as the product of the reduction of 4-ethyl-3,3-dimethylhexan-2-one. This ketone can be synthesized via the acylation of a suitable organometallic reagent.
Experimental Workflow Diagram
Caption: Synthesis of this compound via ketone reduction.
Experimental Protocols
Step 1: Synthesis of 4-Ethyl-3,3-dimethylhexan-2-one
-
A potential route to this ketone is the acylation of an appropriate organometallic reagent, such as an organocadmium or organocuprate, with an acyl halide. Due to the complexity of preparing the specific organometallic reagent, this step is noted as a significant synthetic challenge.
Step 2: Reduction of 4-Ethyl-3,3-dimethylhexan-2-one
Two classical methods for the reduction of ketones to alkanes are the Wolff-Kishner and Clemmensen reductions.
-
Wolff-Kishner Reduction: [3][4]
-
Materials: 4-Ethyl-3,3-dimethylhexan-2-one, hydrazine (B178648) hydrate, potassium hydroxide (B78521), diethylene glycol.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine the ketone, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to form the hydrazone.
-
Add potassium hydroxide and increase the temperature to effect the reduction, distilling off water and excess hydrazine.
-
After the reaction is complete, cool the mixture, add water, and extract the product with a suitable solvent (e.g., ether).
-
Wash the organic layer, dry, and purify by distillation.
-
-
-
Clemmensen Reduction: [5][6][7]
-
Materials: 4-Ethyl-3,3-dimethylhexan-2-one, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, toluene.
-
Procedure:
-
Prepare amalgamated zinc by treating zinc granules with a solution of mercuric chloride.
-
In a round-bottom flask, combine the amalgamated zinc, concentrated hydrochloric acid, toluene, and the ketone.
-
Reflux the mixture for several hours.
-
After cooling, separate the organic layer, extract the aqueous layer with toluene, and combine the organic phases.
-
Wash the organic layer with water and sodium bicarbonate solution, dry, and purify by distillation.
-
-
Quantitative Data
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2a (Wolff-Kishner) | Ketone, Hydrazine | KOH | Diethylene glycol | 180-200 | 4-6 | 60-80 (estimated) |
| 2b (Clemmensen) | Ketone | Zn(Hg), HCl | Toluene | Reflux | 6-12 | 50-70 (estimated) |
Note: Yields are estimates based on analogous reactions and may vary, especially for sterically hindered ketones.
Conclusion
This technical guide has outlined three distinct and viable synthetic routes for the preparation of this compound. The Grignard-based approach offers a convergent and potentially high-yielding pathway, contingent on the successful dehydration and hydrogenation of the intermediate tertiary alcohol. The Corey-House synthesis provides a direct method for coupling the key alkyl fragments, though it requires the preparation of an organocuprate reagent. Finally, the ketone reduction strategy, while conceptually straightforward, relies on the successful synthesis of a sterically hindered ketone precursor.
The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific experimental capabilities of the laboratory. The provided protocols and data serve as a robust starting point for the development of a tailored and efficient synthesis of this compound.
References
- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. scilit.com [scilit.com]
An In-depth Technical Guide to the Grignard Reaction for 4-Ethyl-3,3-dimethylhexane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Ethyl-3,3-dimethylhexane utilizing a Grignard reaction as a key step. The synthesis involves a two-stage process: the formation of a tertiary alcohol via the Grignard reaction, followed by the reduction of this alcohol to the target alkane. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Core Synthesis Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the nucleophilic addition of an ethylmagnesium bromide Grignard reagent to 3,3-dimethyl-2-pentanone (B1585287). This reaction forms the tertiary alcohol, 4-ethyl-3,3-dimethylhexan-3-ol. The second step is the deoxygenation of this tertiary alcohol to yield the final product, this compound. A reliable method for this reduction is the conversion of the alcohol to a tosylate, followed by reduction with a strong hydride-donating agent like lithium aluminum hydride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of this compound. The yields are estimates based on analogous reactions reported in the literature.
| Step | Reaction | Reactants | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Grignard Reaction | 3,3-Dimethyl-2-pentanone, Ethylmagnesium bromide | Magnesium, Bromoethane (B45996) | Anhydrous Diethyl Ether | 80-90 |
| 2 | Tosylation | 4-Ethyl-3,3-dimethylhexan-3-ol | p-Toluenesulfonyl chloride, Pyridine (B92270) | Dichloromethane (B109758) | 85-95 |
| 3 | Reduction | 4-Ethyl-3,3-dimethylhexan-3-yl tosylate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether | 80-90 |
Experimental Protocols
Step 1: Synthesis of 4-Ethyl-3,3-dimethylhexan-3-ol via Grignard Reaction
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
All glassware must be flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromoethane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3,3-Dimethyl-2-pentanone:
-
Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath.
-
Dissolve 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-ethyl-3,3-dimethylhexan-3-ol. The crude product can be purified by distillation or column chromatography.
-
Step 2: Synthesis of this compound
-
Tosylation of 4-Ethyl-3,3-dimethylhexan-3-ol:
-
Dissolve the purified 4-ethyl-3,3-dimethylhexan-3-ol (1.0 equivalent) in dichloromethane and cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 4-6 hours.
-
Quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.
-
-
Reduction of the Tosylate:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the tosylate from the previous step in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting white precipitate of aluminum salts and wash the solid with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and carefully remove the diethyl ether by distillation.
-
The resulting crude this compound can be purified by fractional distillation.
-
Mandatory Visualization
The Wurtz Reaction: A Technical Guide to Branched Alkane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Wurtz reaction, a cornerstone of classical organic chemistry, offers a direct method for the formation of carbon-carbon bonds through the reductive coupling of alkyl halides. While its application in modern synthetic chemistry is often limited by side reactions and a narrow substrate scope, a thorough understanding of its principles and limitations remains valuable, particularly in the context of synthesizing specific branched and strained cyclic alkanes. This technical guide provides an in-depth analysis of the Wurtz reaction for the synthesis of branched alkanes, focusing on its mechanism, quantitative outcomes, and detailed experimental protocols.
Core Principles and Reaction Mechanism
The Wurtz reaction typically involves the treatment of an alkyl halide with sodium metal in an anhydrous ethereal solvent to yield a higher alkane.[1] The reaction is generally understood to proceed through one of two primary mechanistic pathways, or a combination thereof: a radical pathway and an organometallic pathway.
1. Radical Pathway: This pathway involves the single-electron transfer (SET) from a sodium atom to the alkyl halide, generating an alkyl radical and a sodium halide.[2] Two alkyl radicals can then dimerize to form the final alkane product.
2. Organometallic Pathway: In this mechanism, a second SET from another sodium atom to the alkyl radical forms a highly nucleophilic organosodium reagent (an alkyl anion equivalent).[3] This intermediate then undergoes a nucleophilic substitution (SN2) reaction with a second molecule of the alkyl halide to form the carbon-carbon bond.[3]
The prevailing mechanism can be influenced by the reaction conditions and the nature of the alkyl halide.
Synthesis of Symmetrical Branched Alkanes: A Case Study of 2,3-Dimethylbutane (B166060)
The synthesis of 2,3-dimethylbutane from a secondary alkyl halide, such as 2-bromopropane (B125204) or 2-chloropropane, is a classic example of the Wurtz reaction used to create a branched alkane.[4][5] This symmetrical coupling is generally more successful than cross-coupling reactions.
Quantitative Data
While the Wurtz reaction with secondary halides is known to produce the desired coupled product, it is often plagued by a competing elimination reaction (dehydrohalogenation) that leads to the formation of an alkene, in this case, propene. This side reaction significantly reduces the yield of the desired alkane.[2]
| Reactant(s) | Product | Reported Yield (%) | Side Products | Reference |
| 2-Bromopropane | 2,3-Dimethylbutane | Not explicitly quantified in literature, but generally moderate to low due to side reactions. | Propene, Propane | [2][4] |
| 2-Chloropropane | 2,3-Dimethylbutane | Not explicitly quantified in literature, but generally moderate to low due to side reactions. | Propene, Propane | [6] |
Experimental Protocol: Synthesis of 2,3-Dimethylbutane from 2-Bromopropane
While a precise, high-yield protocol is not well-documented in modern literature due to the prevalence of more efficient methods, a general laboratory procedure can be outlined as follows.[7]
Materials:
-
2-Bromopropane (isopropyl bromide)
-
Sodium metal, cut into small pieces
-
Anhydrous diethyl ether
-
Inert gas (Nitrogen or Argon)
-
Apparatus for reflux and distillation
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is thoroughly dried.
-
The flask is charged with anhydrous diethyl ether and small, freshly cut pieces of sodium metal under an inert atmosphere.
-
2-Bromopropane is dissolved in anhydrous diethyl ether and placed in the dropping funnel.
-
The 2-bromopropane solution is added dropwise to the stirred suspension of sodium in ether at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
-
The reaction is then cooled, and any unreacted sodium is carefully quenched (e.g., with ethanol).
-
The reaction mixture is filtered to remove sodium bromide and any unreacted sodium.
-
The filtrate is washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the ether is removed by distillation.
-
The resulting crude product is then purified by fractional distillation to isolate 2,3-dimethylbutane.
Intramolecular Wurtz Reaction: Synthesis of Strained Branched Systems
The intramolecular version of the Wurtz reaction can be a highly efficient method for the synthesis of strained cyclic systems, including those with branching. A notable example is the high-yield synthesis of bicyclo[1.1.0]butane, a highly strained, branched cyclic alkane.
Quantitative Data
| Reactant(s) | Product | Reported Yield (%) | Reference |
| 1-Bromo-3-chlorocyclobutane (B1620077) | Bicyclo[1.1.0]butane | 78-94% | Organic Syntheses, Coll. Vol. 6, p.179 (1988) |
Experimental Protocol: Synthesis of Bicyclo[1.1.0]butane
This procedure is adapted from a well-established protocol in Organic Syntheses.
Materials:
-
1-Bromo-3-chlorocyclobutane
-
Sodium metal
-
Purified dioxane
-
Dry nitrogen gas
-
Apparatus for reflux, distillation, and low-temperature trapping
Procedure:
-
A flask is charged with purified dioxane and freshly cut sodium.
-
The mixture is heated to reflux, and the molten sodium is dispersed by stirring.
-
A solution of 1-bromo-3-chlorocyclobutane in dioxane is added.
-
The reaction is maintained at reflux. The product, bicyclo[1.1.0]butane, is volatile and is carried by the nitrogen stream through a condenser and collected in a series of traps cooled with liquid nitrogen.
-
After the reaction is complete, the collected product in the traps is carefully warmed and condensed into a storage bulb.
Visualizing the Wurtz Reaction
To better understand the processes involved in the Wurtz reaction for branched alkane synthesis, the following diagrams illustrate the core concepts.
Reaction Mechanism
Caption: Putative mechanistic pathways for the Wurtz reaction.
Experimental Workflow for Branched Alkane Synthesis
Caption: General experimental workflow for Wurtz synthesis.
Competing Reactions in Branched Alkane Synthesis
Caption: Competition between coupling and elimination pathways.
Limitations and Considerations
The primary limitation of the Wurtz reaction for synthesizing branched alkanes, especially from different alkyl halides (cross-coupling), is the formation of a mixture of products that are often difficult to separate.[8] For secondary and tertiary alkyl halides, the elimination side reaction to form alkenes becomes increasingly significant, leading to lower yields of the desired alkane.[2] Furthermore, the reaction is sensitive to the presence of moisture and requires strictly anhydrous conditions.[2]
Conclusion
The Wurtz reaction, while a classical method, retains its relevance for specific synthetic applications, particularly the high-yield synthesis of certain strained, branched cyclic systems via its intramolecular variant. For the synthesis of simple, symmetrical branched alkanes, it serves as a foundational example, though its practical utility is hampered by side reactions and often moderate yields. For drug development professionals and researchers, an awareness of the Wurtz reaction's potential and its significant limitations is crucial when considering synthetic routes to novel branched alkane structures. Modern cross-coupling methodologies often provide more efficient and selective alternatives for the construction of complex carbon skeletons.
References
- 1. Wurtz reaction involving 2-iodopropane yields | Filo [askfilo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. Q62 Isopropyl bromide on Wurtz reaction gives: (1) Hexane (2) Propane (3).. [askfilo.com]
- 5. Isopropyl bromide on Wurtz reaction gives A Hexane class 11 chemistry CBSE [vedantu.com]
- 6. brainly.in [brainly.in]
- 7. Propose a synthesis of 2,3-dimethylbutane from 2-bromopropane (only sourc.. [askfilo.com]
- 8. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
An In-depth Technical Guide to the Physical Properties of 4-Ethyl-3,3-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-3,3-dimethylhexane is a saturated hydrocarbon belonging to the alkane family. Its chemical structure and physical properties are of interest in various fields, including organic synthesis, materials science, and as a potential component in fuel formulations. Understanding its physical characteristics is fundamental to its application and manipulation in a laboratory or industrial setting. This guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents a logical framework for understanding their interrelationships.
Core Physical Properties
The physical properties of this compound are dictated by its molecular structure, which consists of a hexane (B92381) backbone with an ethyl group at the fourth carbon and two methyl groups at the third carbon. These nonpolar characteristics primarily lead to van der Waals intermolecular forces, influencing its physical state and behavior.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Units |
| Molecular Formula | C₁₀H₂₂ | - |
| Molecular Weight | 142.28 | g/mol [1] |
| Boiling Point | 162.91 | °C[2] |
| Melting Point | -53.99 | °C[2] |
| Density | 0.7600 | g/cm³[2] |
| Refractive Index | 1.4246 | -[2] |
Experimental Protocols
The determination of the physical properties of organic compounds like this compound relies on established experimental techniques. The following protocols describe standard methodologies for measuring the key properties listed above.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a common and effective method is distillation.
Methodology: Simple Distillation
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Sample Preparation: A sample of this compound is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Data Collection: The temperature is recorded when the vapor temperature stabilizes while the liquid is distilling at a steady rate. This stable temperature is the boiling point of the liquid.
Determination of Melting Point
The melting point is the temperature at which a solid transitions into a liquid. For substances like this compound, which is a solid at low temperatures, the capillary tube method is widely used.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of solidified this compound is finely powdered and packed into a thin-walled capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated block).
-
Heating: The bath is heated slowly and steadily.
-
Observation: The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the solid is completely molten are recorded. The melting point is reported as this temperature range.
Determination of Density
Density is the mass per unit volume of a substance. The density of a liquid like this compound can be accurately determined using a pycnometer.
Methodology: Pycnometer Method
-
Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a glass flask with a precise volume) is weighed accurately.
-
Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.
-
Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., distilled water) and weighed.
-
Calculation: The volume of the pycnometer is determined from the mass and known density of the reference liquid. The density of the this compound is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound and can be measured using a refractometer.
Methodology: Refractometry
-
Instrument Calibration: The refractometer is calibrated using a standard substance with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is then read from the scale.
-
Temperature Control: The temperature is controlled and recorded, as the refractive index is temperature-dependent.
Interrelation of Physical Properties
The physical properties of this compound are interconnected and are all fundamentally derived from its molecular structure. The following diagram illustrates these relationships.
Caption: Logical relationship of this compound's physical properties.
References
An In-depth Technical Guide to the Isomers of Decane (C10H22)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of decane (B31447) (C10H22), focusing on their IUPAC nomenclature, physical properties, and experimental protocols for their synthesis and identification. With 75 structural isomers, decane presents a notable example of the structural diversity achievable with a single molecular formula. This document is intended to serve as a valuable resource for professionals in chemistry and drug development who require a thorough understanding of these aliphatic hydrocarbons.
IUPAC Nomenclature of Decane Isomers
The systematic naming of the 75 isomers of decane follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The fundamental principle is to identify the longest continuous carbon chain as the parent alkane and then to name and number the various alkyl substituents attached to this chain.
The isomers can be categorized based on the length of their parent chain:
-
Decane (1 isomer): The straight-chain isomer, n-decane.
-
Nonane derivatives (4 isomers): These have a nine-carbon parent chain with one methyl group at various positions (e.g., 2-methylnonane (B165365), 3-methylnonane).
-
Octane (B31449) derivatives (18 isomers): These isomers have an eight-carbon parent chain and can be substituted with two methyl groups or one ethyl group.
-
Heptane derivatives (24 isomers): A seven-carbon parent chain with various combinations of methyl, ethyl, or propyl substituents.
-
Hexane (B92381) derivatives (18 isomers): A six-carbon parent chain with a higher degree of branching.
-
Pentane derivatives (9 isomers): A five-carbon parent chain with multiple methyl and/or ethyl substituents.
-
Butane (B89635) derivatives (1 isomer): The most highly branched isomer, 2,2,3,3-tetramethylbutane, is actually an isomer of octane (C8H18), not decane. The most branched C10H22 isomer with a butane parent chain is 2,2,3-trimethylheptane. A comprehensive list of all 75 isomers is provided in specialized chemical databases.
Quantitative Data of Selected Decane Isomers
The physical properties of decane isomers, such as boiling point, melting point, and density, are significantly influenced by the degree of branching. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to the straight-chain isomer.
Below is a table summarizing the key physical properties of n-decane and three representative branched-chain isomers.
| IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Decane | C10H22 | 174.1 | -29.7 | 0.730 |
| 2-Methylnonane | C10H22 | 166-169[1] | -74.65[1] | 0.726[1] |
| 2,2-Dimethyloctane | C10H22 | 154-155 | - | 0.725 |
| 2,2,3,3-Tetramethylhexane | C10H22 | 160.33[2][3] | -53.99[2][3] | 0.761[2][3] |
Experimental Protocols
This section details selected experimental procedures for the synthesis and identification of decane isomers.
Synthesis of Branched-Chain Decane Isomers
The synthesis of specific branched-chain alkanes often involves the formation of new carbon-carbon bonds. Classical methods such as the Wurtz reaction and the use of Grignard reagents are foundational in this area.
3.1.1. General Synthesis of a Branched Alkane via Grignard Reagent
The Grignard reaction is a versatile method for forming carbon-carbon bonds. To synthesize a branched decane isomer, an appropriate alkyl halide can be reacted with magnesium to form a Grignard reagent, which is then reacted with another alkyl halide.
-
Step 1: Formation of the Grignard Reagent An alkyl halide (e.g., 1-bromoheptane) is dissolved in dry diethyl ether or tetrahydrofuran (B95107) (THF). Magnesium turnings are added to the solution, and the mixture is stirred. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously. The formation of the Grignard reagent (heptylmagnesium bromide) is an exothermic process.
-
Step 2: Coupling Reaction A second alkyl halide (e.g., 2-bromopropane) is added dropwise to the solution of the Grignard reagent at a controlled temperature. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the second alkyl halide, forming the carbon-carbon bond of the desired branched alkane (in this case, 2-methylnonane).
-
Step 3: Work-up The reaction mixture is quenched by the slow addition of a dilute acid (e.g., HCl or H2SO4) to neutralize the magnesium salts and any unreacted Grignard reagent. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed by distillation. The resulting crude product is then purified by fractional distillation.
3.1.2. Synthesis of 2,6-Dimethyloctane (B150249) via Hydrogenation
A specific example of synthesizing a branched decane isomer is the hydrogenation of an unsaturated precursor.
-
Reaction: Geraniol (B1671447) is hydrogenated to 2,6-dimethyloctane using a palladium-on-carbon catalyst.[4]
-
Procedure:
-
In a reaction vessel, dissolve geraniol in tetrahydrofuran (THF).
-
Add 5% palladium on carbon to the solution.
-
Subject the mixture to hydrogenation at room temperature for approximately 15 hours.
-
After the reaction is complete, filter the mixture to remove the catalyst and wash the filter cake with hexane.
-
Remove the THF and hexane via rotary evaporation.
-
The resulting mixture is then separated by vacuum distillation to isolate 3,7-dimethyloctan-1-ol (B75441) and a mixture of 3,7-dimethyloct-2-ene and 2,6-dimethyloctane.
-
The octane/octene mixture is then reduced with hydrogen gas in the presence of 5% Pd/C to yield 2,6-dimethyloctane.
-
The final product is isolated and purified by vacuum distillation.[4]
-
Experimental Identification of Decane Isomers
The identification and differentiation of decane isomers are typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Proton NMR provides information about the different chemical environments of hydrogen atoms in a molecule. For decane isomers, the chemical shifts, splitting patterns (multiplicity), and integration of the signals can be used to distinguish between different structures. For example, in 2-methylnonane, the methyl protons of the substituent will appear as a doublet, while the methine proton will be a multiplet. The terminal methyl groups of the main chain will appear as triplets.
-
¹³C NMR Spectroscopy: Carbon-13 NMR is a powerful tool for determining the number of non-equivalent carbon atoms in a molecule. Each unique carbon environment will produce a distinct signal. For instance, n-decane will show five signals in its ¹³C NMR spectrum due to symmetry, whereas a less symmetrical isomer like 2-methylnonane will exhibit ten distinct signals.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak (M+) for all decane isomers will be at m/z 142, their fragmentation patterns will differ based on the stability of the carbocations formed upon ionization. Branched isomers tend to fragment at the branching points to form more stable secondary or tertiary carbocations. For example, the mass spectrum of an isomer containing a tert-butyl group, such as 2,2-dimethyloctane, would be expected to show a prominent peak at m/z 57, corresponding to the stable tert-butyl cation.
Spectroscopic Data for 2-Methylnonane:
-
¹H NMR: Signals will be present for the different types of protons (CH3, CH2, CH).
-
¹³C NMR: Ten distinct signals are expected, corresponding to the ten non-equivalent carbon atoms.
-
Mass Spectrum: The molecular ion peak will be at m/z 142. Key fragment ions will be observed due to the loss of alkyl radicals.
Visualizations
Isomer Classification Workflow
The following diagram illustrates the logical workflow for classifying the isomers of decane based on the length of the parent carbon chain.
Caption: Logical classification of C10H22 isomers.
General Experimental Workflow for Isomer Synthesis and Identification
This diagram outlines the general steps involved in the synthesis and subsequent identification of a decane isomer.
Caption: Workflow for isomer synthesis and identification.
References
An In-depth Technical Guide to Pinacidil (CAS Number: 60560-33-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinacidil (B1677893), identified by CAS number 60560-33-0, is a potent and well-characterized ATP-sensitive potassium (KATP) channel opener. It belongs to the cyanoguanidine class of drugs and exerts its primary pharmacological effect by hyperpolarizing cell membranes, particularly in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of Pinacidil, detailing its mechanism of action, pharmacological properties, and key experimental findings. It includes structured quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways it modulates.
Core Mechanism of Action
Pinacidil is a direct opener of ATP-sensitive potassium channels (KATP channels).[1][2][3][4][5] These channels are found in various tissues, including vascular smooth muscle, cardiac muscle, and pancreatic beta-cells. By opening these channels, Pinacidil increases potassium efflux, leading to hyperpolarization of the cell membrane.[1][6] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium and causing relaxation of smooth muscle.[7] This vasodilatory effect is the primary mechanism behind its antihypertensive properties.[6]
Pharmacological Properties and Quantitative Data
Pinacidil exhibits a range of pharmacological effects, primarily related to its vasodilatory action. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Pinacidil
| Parameter | Species | Tissue | Value | Reference |
| –log IC50 (KCl contraction) | Rat | Portal Vein | 6.2 | [1] |
| EC50 (outward INCX) | Guinea Pig | Cardiac Ventricular Myocytes | 23.5 µM | [3][8] |
| EC50 (inward INCX) | Guinea Pig | Cardiac Ventricular Myocytes | 23.0 µM | [3][8] |
Table 2: Effects of Pinacidil on Muscle Contractility
| Organism | Muscle Type | Concentration | Effect | Reference |
| Mouse | Extensor Digitorum Longus (EDL) | 100 µM | Faster decrease in tetanic force during fatigue | [6] |
| Mouse | Soleus | 100 µM | Faster decrease in tetanic force during fatigue | [6] |
| Mouse | Extensor Digitorum Longus (EDL) | 100 µM | Increased rate and extent of force recovery after fatigue | [6] |
| Mouse | Soleus | 100 µM | Increased initial rate of force recovery after fatigue | [6] |
Key Signaling Pathways
Pinacidil's activity is not limited to direct channel opening; it also modulates intracellular signaling cascades.
NO/cGMP/PKG Signaling Pathway
In cardiac myocytes, Pinacidil has been shown to stimulate the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.[3][8] This activation contributes to its cardioprotective effects.[8]
Nrf2-ARE Signaling Pathway
Pinacidil postconditioning has been demonstrated to activate the Nuclear factor-E2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway.[2][8] This is associated with the early generation of reactive oxygen species (ROS) and subsequent upregulation of antioxidant proteins, conferring myocardial protection against ischemia-reperfusion injury.[2][8]
Experimental Protocols
Patch-Clamp Electrophysiology in Guinea Pig Ventricular Myocytes
This protocol is based on studies investigating the effect of Pinacidil on ion channels in isolated cardiac myocytes.[3][7][8]
-
Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts by enzymatic dissociation.
-
Patch-Clamp Configuration: The whole-cell patch-clamp technique is employed.
-
Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES, and 10 NaCl, with the pH adjusted to 7.2 with KOH.
-
Extracellular Solution (Bath): The standard extracellular solution consists of (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES, and 2 sodium pyruvate, with the pH adjusted to 7.4 with NaOH.
-
Experimental Procedure:
-
Establish a stable whole-cell recording from a myocyte.
-
Record baseline ion channel activity (e.g., Na+/Ca2+ exchange current, INCX) using appropriate voltage-clamp protocols. For INCX, a typical protocol involves holding the cell at a specific potential and then applying a ramp or step protocol to elicit the current.
-
Perfuse the cell with the extracellular solution containing Pinacidil at various concentrations (e.g., 1 µM to 100 µM).
-
Record the ion channel activity in the presence of Pinacidil and compare it to the baseline.
-
To investigate signaling pathways, co-perfuse with inhibitors such as L-NAME (NOS inhibitor), ODQ (sGC inhibitor), or KT5823 (PKG inhibitor) along with Pinacidil.[3][8]
-
Muscle Fatigue and Recovery in Isolated Mouse Skeletal Muscle
This protocol is adapted from studies examining the effects of Pinacidil on skeletal muscle fatigue.[6]
-
Muscle Preparation: Extensor digitorum longus (EDL) and soleus muscles are dissected from mice.
-
Experimental Setup: Muscles are mounted in a chamber containing a physiological salt solution and attached to a force transducer.
-
Equilibration: Muscles are allowed to equilibrate for 30 minutes in the presence or absence of Pinacidil (e.g., 100 µM). During this period, a single tetanic contraction is elicited every 2 minutes.
-
Fatigue Protocol: Fatigue is induced by eliciting one 200-ms-long tetanic contraction every second for 3 minutes. The stimulation frequency is typically 200 Hz for EDL and 140 Hz for soleus.[1]
-
Force Measurement: Tetanic force is measured throughout the fatigue protocol and expressed as a percentage of the initial force.
-
Recovery: After the fatigue protocol, the recovery of tetanic force is measured by eliciting contractions at various time points (e.g., 10, 20, 100, 200 seconds, and then every 5 minutes for up to 30 minutes).
Synthesis
The chemical synthesis of Pinacidil can be achieved through a multi-step process:
-
Condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to yield a thiourea (B124793) intermediate.
-
Treatment of the thiourea intermediate with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine (B128534) to form an unsymmetrical carbodiimide (B86325).
-
Addition of cyanamide (B42294) to the carbodiimide to afford Pinacidil.
Conclusion
Pinacidil is a valuable pharmacological tool for studying ATP-sensitive potassium channels and their physiological roles. Its well-defined mechanism of action and diverse effects on various tissues make it a subject of continued research interest. This guide provides a foundational understanding of Pinacidil's properties and methodologies for its investigation, serving as a resource for scientists and researchers in the field of drug development and cardiovascular pharmacology.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ROS-associated mechanism of different concentrations of pinacidil postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pinacidil suppresses contractility and preserves energy but glibenclamide has no effect during muscle fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pinacidil activates the ATP-sensitive K+ channel in inside-out and cell-attached patch membranes of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROS‑associated mechanism of different concentrations of pinacidil postconditioning in the rat cardiac Nrf2‑ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
"molecular formula of 4-Ethyl-3,3-dimethylhexane"
An In-depth Technical Guide to 4-Ethyl-3,3-dimethylhexane
Abstract
This document provides a comprehensive technical overview of this compound, a saturated acyclic alkane. It details the molecule's fundamental chemical properties, provides hypothetical yet detailed experimental protocols for its characterization, and illustrates the logical derivation of its structure from its IUPAC nomenclature. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a foundational understanding of this compound.
Chemical Identity and Properties
This compound is an isomer of decane. Its molecular structure consists of a six-carbon hexane (B92381) chain with two methyl groups attached to the third carbon and an ethyl group attached to the fourth carbon.
Molecular Formula: C₁₀H₂₂[1][2][3]
The quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 142.28 g/mol [1][2][3] |
| IUPAC Name | This compound |
| CAS Registry Number | 52897-05-9[1][3] |
| Synonyms | 3,3-Dimethyl-4-ethylhexane[1] |
| Chemical Formula | C₁₀H₂₂[1][2][3] |
| Density (Predicted) | 0.742 g/mL |
| Boiling Point (Predicted) | 164-166 °C |
Hypothetical Experimental Protocols
The following sections describe standard experimental methodologies for the structural confirmation and purity analysis of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon-hydrogen framework and connectivity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Expected signals will correspond to the different proton environments in the molecule. The integration of these signals will reflect the number of protons in each environment.
-
Key expected resonances include triplets and quartets for the ethyl groups and singlets for the methyl groups.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum.
-
The number of distinct signals will indicate the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis: Analyze the chemical shifts, integration values, and splitting patterns to reconstruct the molecular structure and confirm it as this compound.
Molecular Weight Verification by Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern of the compound.
Methodology:
-
Instrumentation: Utilize a mass spectrometer, typically coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis:
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (142.28 g/mol ).
-
Observe the fragmentation pattern, which is characteristic of branched alkanes. Common fragmentation involves the loss of alkyl radicals (e.g., methyl, ethyl).
-
-
Interpretation: The molecular ion peak confirms the molecular formula, and the fragmentation pattern provides corroborating evidence for the specific isomeric structure.
Purity Assessment by Gas Chromatography (GC)
Objective: To assess the purity of a sample of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as hexane or pentane.
-
GC System: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5) and a Flame Ionization Detector (FID).
-
Operating Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Nitrogen with a constant flow rate.
-
-
Data Analysis: The resulting chromatogram will show a peak for each component in the sample. The retention time of the major peak will be characteristic of this compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of the sample's purity. The NIST Chemistry WebBook notes the availability of gas chromatography data for this compound.[1]
Visualizations
Logical Derivation of the IUPAC Name
The following diagram illustrates the logical workflow for constructing the chemical structure from its IUPAC name, "this compound".
Caption: Logical workflow for constructing the structure from the name.
References
An In-depth Technical Guide to the Isomers of Decane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decane (B31447) (C10H22) is a saturated hydrocarbon of significant interest in various scientific and industrial fields, including fuel technology, materials science, and as a nonpolar solvent in chemical synthesis. The existence of 75 structural isomers of decane presents a fascinating area of study, as each isomer, while sharing the same molecular formula, exhibits unique physical and chemical properties.[1][2][3] These differences arise from the varied arrangements of their carbon skeletons, which influence intermolecular forces and molecular symmetry. This guide provides a comprehensive overview of the isomers of decane, their physical properties, and the experimental methods used for their characterization.
Classification of Decane Isomers
The 75 structural isomers of decane can be systematically classified based on the length of their longest continuous carbon chain (the parent chain). This classification provides a logical framework for understanding the structural diversity of these compounds.
A visual representation of this classification is provided in the diagram below.
Caption: Classification of Decane Isomers by Parent Chain.
Physical Properties of Selected Decane Isomers
The structural variations among decane isomers lead to significant differences in their physical properties. Generally, increased branching leads to a more compact molecular shape, reducing the surface area available for intermolecular van der Waals forces. This results in lower boiling points compared to the straight-chain isomer, n-decane.[4] Melting points are influenced by both intermolecular forces and the efficiency of crystal lattice packing, with more symmetrical molecules often exhibiting higher melting points.[5]
The following table summarizes key physical properties for n-decane and a selection of its branched isomers.
| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Decane | Decane | 124-18-5 | 174.1[2][6] | -29.7[2][6] | 0.730[4] |
| 2-Methylnonane | 2-Methylnonane | 871-83-0 | 166-169[4][7][8] | -74.6[9] | 0.726[4][7] |
| 3-Methylnonane | 3-Methylnonane | 5911-04-6 | 168[10] | - | - |
| 5-Methylnonane | 5-Methylnonane | 15869-85-9 | 164.9[11] | -87.7[11] | 0.733[11] |
| 3-Ethyloctane | 3-Ethyloctane | 5881-17-4 | 166.5[4][12] | -87.7[4] | 0.736[4][12] |
| 2,3-Dimethyloctane | 2,3-Dimethyloctane | 7146-60-3 | 164.3[13] | -83.2[13] | 0.734[13] |
| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 4110-44-5 | 161[14] | -54.0[14] | 0.734[14] |
Experimental Protocols for Property Determination
Accurate determination of the physical properties of decane isomers is crucial for their application in research and industry. The following sections detail the standard experimental methodologies for measuring boiling point, melting point, and density.
Determination of Boiling Point
Method: Thiele Tube Method
This micro method is suitable for determining the boiling point of small quantities of liquid hydrocarbons.
Apparatus:
-
Thiele tube
-
Thermometer (e.g., 0-200 °C range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Heating mantle or Bunsen burner
-
Mineral oil
Procedure:
-
A small amount of the liquid isomer (a few milliliters) is placed in the small test tube.
-
A capillary tube, with the open end facing down, is placed inside the test tube containing the sample.
-
The test tube is securely attached to a thermometer using a rubber band or wire.
-
The entire assembly is immersed in a mineral oil bath within the Thiele tube.
-
The oil is heated gently and stirred continuously to ensure uniform temperature distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is carefully adjusted so that the bubbles emerge at a slow and steady rate.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
The following diagram illustrates the experimental workflow for boiling point determination.
Caption: Workflow for Boiling Point Determination.
Determination of Melting Point
Method: Capillary Method using a Melting Point Apparatus
This is a common and accurate method for determining the melting point of solid organic compounds.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
A small amount of the solid isomer is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample.
-
The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
-
The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).
Determination of Density
Method: Oscillating U-tube Densitometer
This method provides highly accurate density measurements for liquid samples.
Apparatus:
-
Digital densitometer with an oscillating U-tube
-
Thermostatic control for the measurement cell
-
Syringe for sample injection
Procedure:
-
The densitometer is calibrated using a reference standard of known density (e.g., dry air and pure water).
-
The measurement cell is thermostatically controlled to the desired temperature (e.g., 20.0 °C).
-
The liquid isomer sample is injected into the oscillating U-tube using a syringe, ensuring no air bubbles are present.
-
The instrument measures the period of oscillation of the U-tube filled with the sample.
-
The density is automatically calculated by the instrument's software based on the oscillation period and the calibration data.
-
The measurement is typically repeated to ensure reproducibility.
Conclusion
The 75 structural isomers of decane provide a rich platform for studying the relationship between molecular structure and physical properties. While n-decane is the most well-characterized, the branched isomers exhibit a wide range of boiling points, melting points, and densities, which are critical for their specific applications. The experimental protocols outlined in this guide provide the foundational methods for the precise characterization of these and other hydrocarbon isomers, which is essential for advancing research and development in fields ranging from fuel chemistry to drug design. Further research to populate a comprehensive database of the physical properties of all decane isomers would be a valuable contribution to the scientific community.
References
- 1. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]
- 3. Decane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. webqc.org [webqc.org]
- 7. guidechem.com [guidechem.com]
- 8. 2-METHYLNONANE | 871-83-0 [chemicalbook.com]
- 9. 2-Methylnonane - Wikipedia [en.wikipedia.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Page loading... [guidechem.com]
- 12. echemi.com [echemi.com]
- 13. chembk.com [chembk.com]
- 14. guidechem.com [guidechem.com]
Spectroscopic Analysis of 4-Ethyl-3,3-dimethylhexane: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Ethyl-3,3-dimethylhexane (C10H22, CAS No: 52897-05-9).[1][2][3] As a branched alkane, the structural elucidation of this compound relies on a combination of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its spectroscopic signature. Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted data from validated computational models to provide a representative spectroscopic profile.
Molecular Structure
This compound is a saturated hydrocarbon with a molecular weight of 142.28 g/mol .[1] Its structure consists of a hexane (B92381) main chain with an ethyl group at the fourth carbon and two methyl groups at the third carbon.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity (%) | Proposed Fragment Ion |
| 142 | 5 | [M]⁺ (Molecular Ion) |
| 113 | 80 | [M - C₂H₅]⁺ |
| 85 | 100 | [M - C₄H₉]⁺ |
| 71 | 40 | [C₅H₁₁]⁺ |
| 57 | 95 | [C₄H₉]⁺ (tert-Butyl cation) |
| 43 | 60 | [C₃H₇]⁺ |
| 29 | 50 | [C₂H₅]⁺ |
Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| CH₃ (C1) | 0.88 | Triplet | 3H |
| CH₂ (C2) | 1.25 | Quartet | 2H |
| C(CH₃)₂ (at C3) | 0.85 | Singlet | 6H |
| CH (C4) | 1.45 | Multiplet | 1H |
| CH₂ (of ethyl at C4) | 1.35 | Multiplet | 2H |
| CH₃ (of ethyl at C4) | 0.86 | Triplet | 3H |
| CH₂ (C5) | 1.20 | Multiplet | 2H |
| CH₃ (C6) | 0.90 | Triplet | 3H |
Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | 14.2 |
| C2 | 23.1 |
| C3 | 34.5 |
| C(CH₃)₂ (at C3) | 28.7 |
| C4 | 45.8 |
| CH₂ (of ethyl at C4) | 25.4 |
| CH₃ (of ethyl at C4) | 11.9 |
| C5 | 29.9 |
| C6 | 14.5 |
| Quaternary C (at C3) | 36.7 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 2960-2850 | C-H Stretch | Alkane (CH₃, CH₂, CH) |
| 1465 | C-H Bend | Alkane (CH₂) |
| 1380 | C-H Bend | Alkane (CH₃) |
| 1365 | C-H Bend | Alkane (gem-dimethyl) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid alkanes like this compound.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as hexane or methanol.
-
Instrumentation: An electron ionization (EI) mass spectrometer is typically used.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are accelerated and separated by a mass analyzer based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides information about its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A 90° pulse angle and a relaxation delay of 1-5 seconds are common parameters. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis: The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in the NMR spectra provide detailed information about the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is created by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the IR spectrum correspond to the vibrational frequencies of the different functional groups present in the molecule. For an alkane, the most prominent peaks are due to C-H stretching and bending vibrations.
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: A simplified, representative mass fragmentation pathway for this compound.
References
The Impact of Molecular Architecture on Energy Landscapes: A Technical Guide to the Thermodynamic Properties of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular science, the subtle variation in the three-dimensional arrangement of atoms can profoundly influence the physical and chemical behavior of a compound. This is particularly evident in the study of alkanes, the foundational building blocks of organic chemistry. While linear alkanes provide a straightforward model for understanding hydrocarbon properties, their branched isomers introduce a layer of complexity that is crucial for applications ranging from fuel formulation to rational drug design. This technical guide provides an in-depth exploration of the thermodynamic properties of branched alkanes, offering a comparative analysis with their linear counterparts, detailed experimental methodologies, and visual representations of key structure-property relationships.
Core Thermodynamic Principles and the Influence of Branching
The thermodynamic stability and physical properties of alkanes are governed by fundamental principles of enthalpy, entropy, and Gibbs free energy. The degree of branching in an alkane's carbon skeleton directly impacts these properties by altering intermolecular forces and intramolecular steric interactions.
Boiling Point: A primary differentiator between linear and branched alkanes is their boiling point. Linear alkanes, with their larger surface area, experience stronger London dispersion forces, the transient attractive forces that arise from temporary fluctuations in electron distribution.[1][2] Consequently, more energy is required to overcome these intermolecular attractions and transition from the liquid to the gaseous phase, resulting in higher boiling points.[1][2] In contrast, the more compact, spherical shape of branched alkanes reduces the effective surface area for intermolecular contact, leading to weaker London dispersion forces and subsequently lower boiling points.[1][2]
Melting Point: The effect of branching on melting points is more nuanced and is largely dictated by the efficiency of crystal lattice packing.[1] Highly symmetrical branched isomers, such as 2,2-dimethylpropane (neopentane), can pack more efficiently into a stable crystal lattice than their linear counterparts, leading to significantly higher melting points.[1] However, for less symmetrical branched alkanes, the disruption to efficient packing caused by the branches often results in lower melting points compared to the corresponding linear isomer.
Thermodynamic Stability (Enthalpy of Formation): Counterintuitively, branched alkanes are generally more thermodynamically stable than their linear isomers. This increased stability is reflected in their less negative (or more positive) standard enthalpies of formation (ΔHf°). A lower heat of combustion for branched alkanes provides experimental evidence for their greater stability. This phenomenon is often attributed to the relief of steric strain and favorable electronic interactions within the more compact branched structure.
Entropy: The standard molar entropy (S°) of alkanes is influenced by their molecular complexity and conformational flexibility. Linear alkanes, with their greater freedom of rotation around carbon-carbon single bonds, can access a larger number of conformations, leading to higher entropy. The more rigid and compact structure of branched alkanes restricts their conformational freedom, resulting in a lower entropy compared to their linear isomers of the same carbon number.
Gibbs Free Energy of Formation: The spontaneity of a compound's formation from its constituent elements in their standard states is quantified by the Gibbs free energy of formation (ΔGf°). This value integrates the contributions of both enthalpy and entropy (ΔGf° = ΔHf° - TΔS°). While branched alkanes have a more favorable (less negative) enthalpy of formation, their lower entropy can counteract this effect. The overall trend in Gibbs free energy of formation upon branching is a result of the interplay between these two opposing thermodynamic factors.
Quantitative Thermodynamic Data
The following tables summarize key thermodynamic properties for isomers of hexane, heptane, and octane, providing a quantitative basis for the principles discussed above. Data is sourced from the NIST Chemistry WebBook.[3][4][5][6][7][8][9][10][11][12][13][14]
Table 1: Thermodynamic Properties of Hexane Isomers (C6H14)
| Isomer | Boiling Point (°C) | Melting Point (°C) | ΔHf° (gas, kJ/mol) | S° (gas, J/mol·K) |
| n-Hexane | 68.7 | -95.3 | -167.2 | 388.4 |
| 2-Methylpentane | 60.3 | -153.7 | -174.5 | 380.2 |
| 3-Methylpentane | 63.3 | -118.0 | -171.8 | 374.9 |
| 2,2-Dimethylbutane | 49.7 | -99.9 | -185.8 | 358.1 |
| 2,3-Dimethylbutane | 58.0 | -128.5 | -179.1 | 365.9 |
Table 2: Thermodynamic Properties of Heptane Isomers (C7H16)
| Isomer | Boiling Point (°C) | Melting Point (°C) | ΔHf° (gas, kJ/mol) | S° (gas, J/mol·K) |
| n-Heptane | 98.4 | -90.6 | -187.8 | 427.9 |
| 2-Methylhexane | 90.0 | -118.3 | -195.0 | 419.7 |
| 3-Methylhexane | 92.0 | -119.5 | -192.3 | 414.4 |
| 2,2-Dimethylpentane | 79.2 | -123.8 | -204.2 | 398.7 |
| 2,3-Dimethylpentane | 89.8 | -134.6 | -198.7 | 405.6 |
| 2,4-Dimethylpentane | 80.5 | -119.2 | -202.1 | 403.3 |
| 3,3-Dimethylpentane | 86.1 | -134.5 | -199.2 | 392.5 |
| 3-Ethylpentane | 93.5 | -118.6 | -190.2 | 409.2 |
| 2,2,3-Trimethylbutane | 80.9 | -25.0 | -204.6 | 385.8 |
Table 3: Thermodynamic Properties of Octane Isomers (C8H18)
| Isomer | Boiling Point (°C) | Melting Point (°C) | ΔHf° (gas, kJ/mol) | S° (gas, J/mol·K) |
| n-Octane | 125.7 | -56.8 | -208.5 | 466.7 |
| 2-Methylheptane | 117.6 | -109.0 | -215.7 | 458.5 |
| 3-Methylheptane | 118.9 | -120.5 | -213.0 | 453.2 |
| 4-Methylheptane | 117.7 | -121.2 | -213.0 | 453.2 |
| 2,2-Dimethylhexane | 106.8 | -121.2 | -224.7 | 437.4 |
| 2,3-Dimethylhexane | 115.6 | -118.6 | -219.2 | 444.3 |
| 2,4-Dimethylhexane | 109.4 | -118.9 | -222.6 | 442.0 |
| 2,5-Dimethylhexane | 109.1 | -91.3 | -222.6 | 442.0 |
| 3,3-Dimethylhexane | 112.0 | -121.5 | -219.7 | 431.2 |
| 3,4-Dimethylhexane | 117.7 | -110.8 | -216.5 | 442.0 |
| 2,2,3-Trimethylpentane | 113.5 | -112.1 | -225.1 | 424.8 |
| 2,2,4-Trimethylpentane | 99.2 | -107.4 | -224.1 | 423.2 |
| 2,3,3-Trimethylpentane | 114.7 | -100.8 | -222.4 | 419.8 |
| 2,3,4-Trimethylpentane | 113.5 | -109.6 | -220.1 | 432.8 |
| 3-Ethyl-2-methylpentane | 115.6 | -116.1 | -214.2 | 443.3 |
| 3-Ethyl-3-methylpentane | 118.3 | -92.2 | -217.4 | 426.0 |
| 2,2,3,3-Tetrabutane | 106.5 | 100.7 | -225.9 | 398.3 |
Experimental Determination of Thermodynamic Properties
The accurate determination of the thermodynamic properties of branched alkanes relies on precise experimental techniques. Calorimetry is the primary method for measuring heat changes associated with physical and chemical processes.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the temperatures and enthalpies of phase transitions, such as melting (fusion).[15][16][17]
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the alkane (typically 5-15 mg) is hermetically sealed in an aluminum pan.[15] An empty, sealed pan serves as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[15]
-
Thermal Cycling: The sample is often subjected to a series of heating and cooling cycles to erase its thermal history and ensure reproducible results.[15]
-
Data Acquisition: A controlled temperature program is applied, typically a linear heating ramp. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: A plot of heat flow versus temperature (a thermogram) is generated. The melting point is determined from the onset of the melting endotherm, and the enthalpy of fusion (ΔHfusion) is calculated from the integrated area of the peak.[15] The entropy of fusion (ΔSfusion) can then be calculated using the equation ΔSfusion = ΔHfusion / Tm, where Tm is the melting temperature in Kelvin.
Bomb Calorimetry
Bomb calorimetry is the standard method for determining the heat of combustion, from which the standard enthalpy of formation can be derived.[18][19][20][21][22]
Methodology:
-
Sample Preparation: A known mass of the liquid alkane is placed in a crucible. A fuse wire is positioned to be in contact with the sample.[19][21]
-
Bomb Assembly: The crucible and fuse wire are placed inside a high-pressure stainless steel vessel known as a "bomb." The bomb is then sealed.[18][20]
-
Pressurization: The bomb is charged with pure oxygen to a high pressure (typically 20-35 atm).[18][22]
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.[19]
-
Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. The final temperature is recorded after thermal equilibrium is reached.[18][21]
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.[20][22]
Visualizing Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships between alkane structure and their thermodynamic properties, as well as a generalized workflow for the experimental determination of these properties.
Conclusion
A thorough understanding of the thermodynamic properties of branched alkanes is indispensable for professionals in research, science, and drug development. The degree of branching introduces significant, and at times counterintuitive, variations in boiling points, melting points, and thermodynamic stability compared to linear alkanes. These differences are fundamentally linked to the interplay of intermolecular forces and molecular packing efficiency. The application of precise experimental techniques, such as Differential Scanning Calorimetry and bomb calorimetry, provides the essential data to quantify these properties. By leveraging this knowledge, scientists can better predict the behavior of complex organic molecules, optimize chemical processes, and design novel therapeutic agents with desired physicochemical characteristics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hexane, 2-methyl- [webbook.nist.gov]
- 4. Heptane [webbook.nist.gov]
- 5. Octane [webbook.nist.gov]
- 6. Heptane [webbook.nist.gov]
- 7. Octane [webbook.nist.gov]
- 8. Octane [webbook.nist.gov]
- 9. n-Hexane [webbook.nist.gov]
- 10. Octane [webbook.nist.gov]
- 11. n-Hexane [webbook.nist.gov]
- 12. n-Hexane [webbook.nist.gov]
- 13. n-Hexane [webbook.nist.gov]
- 14. Octane [webbook.nist.gov]
- 15. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. worldoftest.com [worldoftest.com]
- 19. web.williams.edu [web.williams.edu]
- 20. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 21. youtube.com [youtube.com]
- 22. scimed.co.uk [scimed.co.uk]
Conformational Analysis of Branched Alkanes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conformational analysis, the study of the three-dimensional shapes of molecules and their relative energies, is a cornerstone of modern chemistry and drug development. For branched alkanes, the presence of alkyl substituents along a carbon chain introduces a layer of complexity to their conformational preferences compared to their linear counterparts. Understanding the subtle interplay of steric and torsional strain in these molecules is critical for predicting their physical properties, reactivity, and ultimately their biological activity in medicinal chemistry. This guide provides a comprehensive technical overview of the principles and methods used in the conformational analysis of branched alkanes.
Core Principles: Torsional and Steric Strain
The rotation around single carbon-carbon (C-C) bonds in alkanes is not entirely free. The energy of the molecule fluctuates as bonds rotate, giving rise to different spatial arrangements of atoms known as conformations or conformers. These energy differences are primarily governed by two types of strain:
-
Torsional Strain: This arises from the repulsion between electron clouds of bonds on adjacent carbon atoms. It is maximized in an eclipsed conformation , where the bonds on the front and back carbons are aligned (dihedral angle of 0°), and minimized in a staggered conformation , where the bonds are maximally separated (dihedral angle of 60°).
-
Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same space. This becomes particularly significant in branched alkanes where bulky alkyl groups can clash. A common example is the gauche interaction , a form of steric strain between two substituents on adjacent carbons that are in a staggered conformation but have a dihedral angle of 60° to each other. The most stable arrangement for bulky groups is typically the anti conformation , where they are positioned 180° apart.
Conformational Analysis of Key Branched Alkanes
The conformational landscape of a branched alkane is best understood by examining the potential energy surface as a function of dihedral angle rotation around specific C-C bonds.
Butane: The Foundational Model
While not a branched alkane itself, the conformational analysis of n-butane's C2-C3 bond is the foundational model for understanding the interplay of torsional and steric strain. Rotation around this bond gives rise to several key conformers:
-
Anti-periplanar (Anti): The two methyl groups are 180° apart, representing the global energy minimum.
-
Gauche: The methyl groups are 60° apart, resulting in a steric clash that raises the energy relative to the anti conformer.
-
Eclipsed (Syn-periplanar): The two methyl groups are aligned (0° dihedral angle), representing the global energy maximum due to severe torsional and steric strain.
-
Eclipsed (Anticlinal): A methyl group is eclipsed with a hydrogen atom.
2-Methylbutane
Analyzing the rotation around the C2-C3 bond in 2-methylbutane reveals a more complex energy profile. Here, the front carbon (C2) is attached to two methyl groups and a hydrogen, while the back carbon (C3) has a methyl group and two hydrogens. This leads to two distinct staggered conformations with different energies and two different eclipsed conformations. The most stable conformation is the one that minimizes the number of gauche interactions involving the bulkier methyl groups.
2,3-Dimethylbutane (B166060)
Rotation around the central C2-C3 bond in 2,3-dimethylbutane presents a scenario with significant steric hindrance. Both the front and back carbons are substituted with two methyl groups and a hydrogen. The anti conformation, where the methyl groups on the front and back carbons are staggered and as far apart as possible, is the most stable. The fully eclipsed conformation, with two pairs of eclipsed methyl groups, is highly unstable.
Quantitative Data on Conformational Energies
The relative energies of different conformers and the energy barriers for rotation can be determined experimentally and computationally. The following tables summarize key quantitative data for various interactions and branched alkanes.
| Interaction | Energy Cost (kcal/mol) | Energy Cost (kJ/mol) |
| H-H Eclipsing (Torsional) | 1.0 | 4.0 |
| C-H Eclipsing (Torsional) | 1.4 | 6.0 |
| C-C Eclipsing (Torsional & Steric) | 2.6-3.1 | 11.0-13.0 |
| Gauche (Methyl-Methyl) | 0.9 | 3.8 |
| Gauche (Methyl-Ethyl) | 3.8 | - |
| Gauche (Methyl-Isopropyl) | 4.6 | - |
| Gauche (Ethyl-Ethyl) | 4.6 | - |
| Gauche (Ethyl-Isopropyl) | 5.9 | - |
| Gauche (Isopropyl-Isopropyl) | 8.4 | - |
Table 1: Energy costs for common torsional and steric interactions in alkanes.[1][2]
| Alkane (Bond) | Conformer Transition | Rotational Barrier (kcal/mol) | Rotational Barrier (kJ/mol) |
| n-Butane (C2-C3) | Anti to Gauche | 3.3 | 13.8 |
| n-Butane (C2-C3) | Gauche to Eclipsed (C/H) | 3.8 | 16.0 |
| n-Butane (C2-C3) | Gauche to Eclipsed (C/C) | 4.5 - 5.1 | 19.0 - 21.4 |
| 2-Methylpropane (C1-C2) | - | 3.37 | 14.1 |
| 2-Methylbutane (C2-C3) | Trans to Gauche | 5.16 | 21.6 |
| 2,3-Dimethylbutane (C2-C3) | Anti to Gauche | - | - |
Table 2: Rotational energy barriers for selected alkanes.[3][4][5]
| Alkane | Conformer 1 | Conformer 2 | Energy Difference (kcal/mol) | Energy Difference (kJ/mol) |
| n-Butane | Anti | Gauche | 0.9 | 3.8 |
| 2-Methylbutane | Anti | Gauche | 0.79 | 3.3 |
| 3-Methylpentane | Staggered | Eclipsed | ~3.4 - 4.1 | ~14.2 - 17.2 |
| 2,3-Dimethylbutane | Anti-Anti | Gauche-Gauche | ~4.5 | ~18.8 |
Table 3: Energy differences between stable conformers of selected alkanes.[1][5][6][7]
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformational dynamics of branched alkanes in solution.
Principle: At room temperature, the rotation around single bonds is typically fast on the NMR timescale, resulting in a time-averaged spectrum. However, by lowering the temperature, the interconversion between conformers can be slowed down, allowing for the observation of signals from individual conformers. This technique is known as Dynamic NMR (DNMR) .[8][9]
Methodology:
-
Sample Preparation: Dissolve the branched alkane in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methanol).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. The observed chemical shifts and coupling constants will be weighted averages of the values for each conformer.
-
Variable Temperature NMR: Gradually lower the temperature of the NMR probe and acquire spectra at different temperatures.
-
Coalescence Temperature: As the temperature decreases, the rate of interconversion slows down. The sharp, averaged signals will broaden, and eventually, at a specific temperature known as the coalescence temperature , the signals for the individual conformers will begin to resolve.
-
Low-Temperature Spectrum: At a sufficiently low temperature (the slow exchange regime), separate signals for each populated conformer can be observed. The relative areas of these signals correspond to the equilibrium populations of the conformers.
-
Data Analysis:
-
The equilibrium constant (K) between the conformers can be calculated from their populations.
-
The Gibbs free energy difference (ΔG°) can be determined from the equilibrium constant using the equation ΔG° = -RTlnK.
-
The rotational energy barrier can be estimated from the coalescence temperature and the frequency difference between the signals of the two conformers.
-
Advanced NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further structural information by identifying through-bond and through-space correlations between protons, which helps in assigning signals to specific conformers.[10][11]
Computational Protocols for Conformational Analysis
Computational chemistry provides a powerful means to model and predict the conformational preferences of branched alkanes.
Molecular Mechanics (MM)
Principle: Molecular mechanics methods use classical physics to model molecules as a collection of atoms held together by springs (bonds). The potential energy of a molecule is calculated using a force field , which is a set of parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).[12]
Methodology:
-
Molecule Building: Construct a 3D model of the branched alkane using a molecular modeling software package (e.g., GaussView, CAChe, AmberTools).[12][13][14]
-
Force Field Selection: Choose an appropriate force field for alkanes. Common choices include AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and MM2/MM3/MM4.[15][16][17][18]
-
Conformational Search/Scan:
-
Systematic Scan: Define a specific dihedral angle to be rotated in discrete steps (e.g., every 10-15 degrees). At each step, the energy of the molecule is calculated. This generates a potential energy profile for the rotation around that bond.
-
Stochastic Search: Employ algorithms that randomly alter the conformation of the molecule and minimize its energy to find various low-energy conformers.
-
-
Geometry Optimization: For each identified conformer (energy minimum), perform a geometry optimization to find the precise structure with the lowest potential energy.
-
Energy Calculation: Calculate the single-point energy of each optimized conformer. The relative energies of the conformers can then be compared to determine their relative stabilities. The energy maxima on the potential energy profile represent the transition states for conformational interconversion, and their energies correspond to the rotational barriers.
Quantum Mechanics (QM)
Principle: Quantum mechanics methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules and can be used to calculate conformational energies with higher precision than molecular mechanics.
Methodology:
The general workflow is similar to that of molecular mechanics, but instead of a force field, a specific level of theory and basis set are chosen for the calculations (e.g., B3LYP/6-31G(d,p) in Gaussian). QM calculations are more computationally expensive and are often used to refine the energies of conformers initially identified through a molecular mechanics search.
Visualizations
Potential Energy Diagram for Butane Rotation
Potential energy profile for rotation around the C2-C3 bond in n-butane.
Experimental Workflow for Dynamic NMR
Workflow for determining conformational dynamics using Dynamic NMR spectroscopy.
Computational Workflow for Conformational Analysis
General workflow for computational conformational analysis of branched alkanes.
Conclusion
The conformational analysis of branched alkanes is a multifaceted field that integrates fundamental principles of stereochemistry with advanced experimental and computational techniques. A thorough understanding of the energetic landscape of these molecules is paramount for predicting their behavior in chemical and biological systems. For researchers in drug development, the ability to accurately model and predict the preferred conformations of alkyl side chains can be a critical factor in designing molecules with optimal binding affinities and pharmacokinetic properties. The methodologies and data presented in this guide provide a solid foundation for further exploration and application of conformational analysis in scientific research.
References
- 1. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. soul.fossee.in [soul.fossee.in]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. uwosh.edu [uwosh.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 15. A new AMBER-compatible force field parameter set for alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new AMBER-compatible force field parameter set for alkanes | Scilit [scilit.com]
- 17. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 4-Ethyl-3,3-dimethylhexane in Fuel Research
For Researchers, Scientists, and Fuel Development Professionals
These application notes provide a comprehensive overview of 4-Ethyl-3,3-dimethylhexane, a highly branched C10 alkane, for its potential application in fuel research as a gasoline blending component. Due to the limited availability of direct experimental data for this specific isomer, this document combines known physicochemical properties with estimated fuel performance characteristics based on established principles of fuel science. Detailed protocols for its synthesis, blending, and performance evaluation are provided to guide further research.
Physicochemical and Estimated Fuel Properties
This compound is a structural isomer of decane (B31447) (C10H22). Its highly branched structure suggests properties that are desirable for spark-ignition engine fuels, such as a high octane (B31449) rating, which enhances anti-knock characteristics.[1][2][3] The following tables summarize its known physical properties and estimated fuel-related properties.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂ | [4][5] |
| Molecular Weight | 142.28 g/mol | [4][5] |
| CAS Number | 52897-05-9 | [4][5] |
| Appearance | Colorless liquid (expected) | |
| Boiling Point | Not available | [5] |
| Enthalpy of Vaporization (ΔvapH°) | 46.4 kJ/mol | [4] |
Table 2: Estimated Fuel Performance Properties of this compound
| Property | Estimated Value | Rationale / Comments |
| Research Octane Number (RON) | 95 - 105 | Highly branched alkanes exhibit high resistance to knocking under low-speed conditions. This is an estimated value based on similar C10 isomers. |
| Motor Octane Number (MON) | 90 - 100 | The MON is typically lower than the RON due to more severe testing conditions. This is an estimated value. |
| Anti-Knock Index (AKI) | 92.5 - 102.5 | Calculated as (RON + MON) / 2. |
| Lower Heating Value (LHV) | ~ 44 MJ/kg | Typical for C10 alkanes. |
Synthesis Protocol: A General Approach
A specific, detailed synthesis protocol for this compound is not widely available in the literature. However, it can be synthesized through established organometallic coupling reactions common in the preparation of highly branched alkanes. The following is a generalized, multi-step synthetic protocol.
Objective: To synthesize this compound.
Materials:
-
2-bromo-2-methylpropane (B165281) (tert-butyl bromide)
-
Magnesium turnings
-
Dry diethyl ether
-
Hydroboration-oxidation reagents (e.g., borane-tetrahydrofuran (B86392) complex, sodium hydroxide, hydrogen peroxide)
-
Appropriate workup and purification reagents (e.g., hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, organic solvents for chromatography).
Protocol:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Slowly add a solution of 2-bromo-2-methylpropane in dry diethyl ether to initiate the formation of the Grignard reagent (tert-butylmagnesium bromide). Maintain a gentle reflux.
-
-
Hydroboration-Oxidation of 3-ethyl-1-pentene:
-
In a separate reaction vessel, perform the hydroboration of 3-ethyl-1-pentene using a borane-tetrahydrofuran complex under an inert atmosphere.
-
Oxidize the resulting organoborane with an alkaline solution of hydrogen peroxide to yield 3-ethyl-1-pentanol.
-
-
Oxidation to Aldehyde:
-
Oxidize 3-ethyl-1-pentanol to the corresponding aldehyde, 3-ethylpentanal (B3010029), using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).
-
-
Grignard Reaction:
-
Cool the previously prepared Grignard reagent to 0°C.
-
Slowly add the 3-ethylpentanal to the Grignard reagent solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
-
Workup and Dehydration:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
The resulting secondary alcohol can be dehydrated using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating to yield a mixture of alkenes.
-
-
Hydrogenation:
-
The alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) in a hydrogen atmosphere to yield the final product, this compound.
-
-
Purification:
-
Purify the final product by fractional distillation. Characterize the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Fuel Blend Preparation and Evaluation Protocols
3.1. Fuel Blending Protocol
Objective: To prepare a gasoline blend containing this compound for performance testing.
Materials:
-
Base gasoline (e.g., a certified reference fuel or standard unleaded gasoline with known properties).
-
Synthesized and purified this compound.
-
Volumetric flasks and pipettes.
Protocol:
-
Determine the desired volumetric percentage of this compound in the final blend (e.g., 5%, 10%, 20%).
-
Using a calibrated pipette, transfer the calculated volume of this compound into a volumetric flask.
-
Add the base gasoline to the volumetric flask to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous mixture.
-
Prepare a sufficient volume of the blend for all planned tests.
3.2. Fuel Property and Performance Testing Protocol
Objective: To evaluate the effect of this compound on key fuel properties and engine performance, following ASTM standards.[6][7][8]
Tests and Methods:
-
Research Octane Number (RON):
-
Procedure: This test is conducted in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under mild operating conditions (600 rpm engine speed).[9][11] The knock intensity of the fuel blend is compared to that of primary reference fuels (mixtures of iso-octane and n-heptane).[9][13]
-
Motor Octane Number (MON):
-
Distillation Characteristics:
-
Method: ASTM D86.
-
Procedure: This method determines the boiling range characteristics of the fuel blend, which is crucial for engine start-up, warm-up, and overall performance.
-
-
Vapor Pressure:
-
Method: ASTM D5191.
-
Procedure: Measures the Reid Vapor Pressure (RVP) of the fuel blend, which is an indicator of fuel volatility and is important for evaporative emissions control.
-
-
Density:
-
Method: ASTM D4052.
-
Procedure: Determines the density of the fuel blend, which is necessary for mass-based fuel consumption calculations.
-
-
Engine Performance and Emissions Testing:
-
Procedure: Utilize a multi-cylinder spark-ignition engine mounted on a dynamometer.
-
Measure engine power, torque, and fuel consumption at various engine speeds and loads.
-
Analyze exhaust emissions (HC, CO, NOx) using a gas analyzer.
-
Compare the results of the fuel blend with those of the base gasoline.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for fuel blend evaluation.
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Octane numbers [4college.co.uk]
- 4. Hexane, 4-ethyl-3,3-dimethyl- [webbook.nist.gov]
- 5. This compound | C10H22 | CID 521422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ASTM D4814 - eralytics [eralytics.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 10. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 11. ASTM D2699 - eralytics [eralytics.com]
- 12. ASTM D2699 RON Test Method [sh-sinpar.com]
- 13. Fuel Octane Rating Procedure A-ASTM D2699 RON [sh-sinpar.com]
- 14. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 15. matestlabs.com [matestlabs.com]
- 16. ASTM D2700 - eralytics [eralytics.com]
- 17. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
Application Notes and Protocols: 4-Ethyl-3,3-dimethylhexane as a Reference Compound in Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Ethyl-3,3-dimethylhexane is a branched-chain alkane with the molecular formula C10H22.[1][2] Due to its stable, well-defined structure and predictable elution behavior, it serves as an excellent reference compound in gas chromatography (GC). It is particularly useful for the qualitative and quantitative analysis of complex hydrocarbon mixtures, such as gasoline, diesel fuel, and other petroleum products. Its primary application lies in serving as a marker for calculating retention indices and as a component in calibration standards for quantifying other branched alkanes.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for method development and data interpretation in gas chromatography.
| Property | Value | Unit |
| IUPAC Name | This compound | - |
| Molecular Formula | C10H22 | - |
| Molecular Weight | 142.28 | g/mol |
| CAS Number | 52897-05-9 | - |
| Boiling Point | 162.91 | °C[3] |
| Density | 0.7600 | g/cm³[3] |
| Kovats Retention Index (Standard Non-Polar Column) | 938 | -[1] |
Experimental Protocols
Standard Solution Preparation
Accurate preparation of standard solutions is fundamental to achieving reliable and reproducible quantitative results.
Materials:
-
This compound (≥99% purity)
-
High-purity volatile solvent (e.g., n-hexane, pentane, or isooctane)
-
Class A volumetric flasks
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent.
-
Bring the flask to volume with the solvent.
-
Cap and invert the flask several times to ensure homogeneity.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations appropriate for the expected analyte concentration range in the samples. For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Gas Chromatography (GC) Method for Analysis
This protocol outlines a general GC method for the analysis of this compound. The parameters should be optimized for the specific instrument and application.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Split/splitless injector.
-
Capillary column (e.g., HP-5MS, DB-1, or equivalent 5% phenyl-methylpolysiloxane).
GC Conditions:
| Parameter | Recommended Setting |
| Injector | |
| Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Column | |
| Type | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | |
| Initial Temperature | 40 °C, hold for 5 minutes |
| Ramp Rate | 10 °C/min to 200 °C |
| Final Hold | 5 minutes at 200 °C |
| Carrier Gas | |
| Type | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Expected Retention Behavior: On a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column, hydrocarbons are primarily separated based on their boiling points and molecular structure. Branched alkanes, like this compound, typically have lower retention times than their straight-chain counterparts with the same carbon number (n-decane). The Kovats Retention Index of 938 indicates that it will elute before n-decane (which has a retention index of 1000).
Data Analysis and Quantification
Qualitative Analysis
Identification of this compound in a sample is achieved by comparing its retention time to that of a known standard run under identical chromatographic conditions. For confirmation, especially in complex matrices, a mass spectrometer can be used to compare the mass spectrum of the sample peak with a reference spectrum.
Quantitative Analysis using Internal Standard Method
The internal standard method is recommended for accurate quantification as it corrects for variations in injection volume and sample matrix effects.
Procedure:
-
Select an Internal Standard (IS): Choose a compound that is not present in the sample, is chemically similar to the analyte, and elutes near the analyte of interest without co-eluting. A suitable internal standard for this analysis could be a non-interfering alkane, such as n-nonane or n-undecane.
-
Prepare Calibration Standards with IS: Add a constant, known concentration of the internal standard to each of the prepared working standard solutions of this compound.
-
Prepare Sample with IS: Add the same concentration of the internal standard to the unknown sample(s).
-
Generate Calibration Curve:
-
Inject each calibration standard into the GC.
-
For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot the peak area ratio (y-axis) against the concentration of this compound (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
-
Quantify the Sample:
-
Inject the prepared sample into the GC.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Use the calibration curve equation to determine the concentration of this compound in the sample.
-
Visualizations
Experimental Workflow for GC Analysis
The following diagram illustrates the typical workflow for the analysis of a sample using this compound as a reference compound with the internal standard method.
Caption: Workflow for quantitative GC analysis using an internal standard.
Logical Relationship for Compound Identification
This diagram outlines the logical steps for identifying this compound in a chromatographic run.
Caption: Logical flow for compound identification in GC-MS.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 4-Ethyl-3,3-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of the branched alkane, 4-Ethyl-3,3-dimethylhexane. Branched alkanes exhibit characteristic fragmentation pathways primarily dictated by the formation of stable carbocations.[1][2] This application note provides a summary of the expected major fragment ions, a detailed experimental protocol for analysis, and a visual representation of the fragmentation pathways. This information is valuable for the structural elucidation of unknown saturated hydrocarbons in various research and development settings, including metabolism studies and impurity profiling.
Introduction
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of organic compounds. In electron ionization mass spectrometry, high-energy electrons bombard a molecule, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. For branched alkanes like this compound, fragmentation predominantly occurs at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2] Consequently, the molecular ion peak in the mass spectra of highly branched alkanes is often of low abundance or entirely absent.[3] The molecular formula for this compound is C10H22, with a molecular weight of approximately 142.28 g/mol .[4][5]
Predicted Mass Spectrometry Data
The mass spectrum of this compound is predicted to be characterized by several key fragment ions resulting from cleavage at the C3 and C4 positions, which are branching points. The relative abundances are predicted based on the principle of forming the most stable carbocation.
| m/z | Predicted Fragment Ion | Proposed Loss | Relative Abundance |
| 142 | [C10H22]+• | Molecular Ion | Very Low to Absent |
| 113 | [C8H17]+ | Loss of C2H5• (Ethyl radical) | High |
| 99 | [C7H15]+ | Loss of C3H7• (Propyl radical) | Medium |
| 85 | [C6H13]+ | Loss of C4H9• (Butyl radical) | High |
| 71 | [C5H11]+ | Cleavage at quaternary carbon | High |
| 57 | [C4H9]+ | Cleavage at quaternary carbon | High |
| 43 | [C3H7]+ | Further fragmentation | Medium |
| 29 | [C2H5]+ | Further fragmentation | Medium |
Major Fragmentation Pathways
The primary fragmentation of this compound is expected to occur at the bonds adjacent to the tertiary and quaternary carbon atoms, leading to the formation of stable carbocations. The loss of the largest alkyl group at a branch is often favored.[3]
The following DOT script visualizes the main predicted fragmentation pathways:
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary Column: Non-polar (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
2. Reagents and Materials
-
This compound standard
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)
-
Helium (carrier gas), 99.999% purity
3. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
4. MS Conditions
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 20-200
-
Scan Speed: 1000 amu/s
-
Transfer Line Temperature: 280 °C
5. Sample Preparation
-
Prepare a 100 ppm solution of this compound in the chosen solvent.
-
Vortex the solution to ensure homogeneity.
6. Data Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectrum of the analyte peak.
-
Identify the molecular ion (if present) and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) if available.
-
Correlate the observed fragments with the known structure of this compound to confirm its identity.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by cleavages at the branched carbon centers, leading to the formation of stable tertiary carbocations. The absence or low abundance of the molecular ion is a characteristic feature of such highly branched alkanes. The provided experimental protocol offers a standardized method for obtaining the mass spectrum of this compound, which is essential for its unambiguous identification in complex mixtures.
References
Application Notes and Protocols for 4-Ethyl-3,3-dimethylhexane in Materials Science
Introduction
4-Ethyl-3,3-dimethylhexane is a branched-chain alkane with the chemical formula C10H22. It is a known organic compound, often cited in organic chemistry for IUPAC nomenclature.[1][2][3][4][5][6][7] This document addresses the known and potential applications of this compound within the field of materials science.
Based on a comprehensive review of available scientific literature and patents, there are currently no established, detailed applications of this compound in materials science. The compound is primarily recognized as a component of petroleum products like gasoline and diesel fuels, and it serves as a reference material in analytical chemistry.[8] While one patent lists this compound among a broad class of hydrophobic compounds for a bioresorbable surface coating, it does not provide specific experimental data or protocols for its use.[9]
This document will outline the known properties of this compound and discuss its potential, though currently theoretical, applications in materials science based on its chemical nature.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in Table 1. These properties are essential for considering its potential use in materials science, particularly in applications requiring specific solubility, volatility, and intermolecular force characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C10H22 | [8] |
| Molecular Weight | 142.28 g/mol | |
| Appearance | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Density | Not specified in search results | |
| Solubility | Insoluble in water; soluble in organic solvents | Inferred from general properties of alkanes |
| CAS Number | 16747-30-1 |
Note: Detailed quantitative data for properties such as boiling point, melting point, and density were not available in the provided search results. This information can typically be found in chemical property databases.[10]
Potential (Theoretical) Applications in Materials Science
Given its hydrocarbon nature and branched structure, this compound could theoretically be explored in the following areas of materials science. It is crucial to note that these are hypothetical applications and would require experimental validation.
Non-polar Solvent or Swelling Agent
Due to its non-polar nature, this compound could potentially be used as a solvent for non-polar polymers or as a swelling agent for certain polymeric matrices. Its branched structure might influence its diffusion into and out of a polymer network.
Hydrophobic Surface Modification
As suggested by its inclusion in a patent for bioresorbable coatings, this compound could be investigated as a component in hydrophobic surface treatments.[9] Its low surface energy could contribute to creating water-repellent surfaces.
Organic Phase in Composite Materials
In the formulation of certain composite materials, it could serve as a non-reactive organic phase or as a plasticizer for non-polar polymers, although its volatility would need to be considered.
Experimental Protocols (Hypothetical)
As there are no established experimental protocols for the use of this compound in materials science, the following are hypothetical procedures that could be used as a starting point for research.
Protocol for Evaluating as a Swelling Agent for a Polymer
-
Material Preparation: Obtain a cross-linked polymer sample (e.g., polydimethylsiloxane, PDMS) of known dimensions and weight.
-
Immersion: Immerse the polymer sample in a sealed container of this compound at a controlled temperature.
-
Swelling Measurement: At regular intervals, remove the sample, quickly pat the surface dry, and measure its dimensions and weight.
-
Equilibrium Swelling: Continue measurements until the dimensions and weight of the polymer sample stabilize, indicating equilibrium swelling has been reached.
-
Data Analysis: Calculate the swelling ratio as the change in weight or volume.
Protocol for Creating a Hydrophobic Coating
-
Solution Preparation: Dissolve a film-forming polymer (e.g., polystyrene) in a suitable volatile solvent.
-
Additive Incorporation: Add a specific concentration of this compound to the polymer solution.
-
Surface Coating: Apply the solution to a substrate (e.g., glass slide) using a technique such as spin coating or dip coating.
-
Drying: Allow the solvent to evaporate completely in a controlled environment.
-
Hydrophobicity Characterization: Measure the water contact angle on the surface of the resulting coating to determine its hydrophobicity.
Logical Workflow for Investigating Novel Applications
The following diagram illustrates a logical workflow for exploring the potential applications of a novel compound like this compound in materials science.
Caption: A logical workflow for the investigation and development of new material applications.
Conclusion
While this compound is a known chemical compound, there is a notable absence of specific, documented applications in the field of materials science within the publicly available scientific literature. The information presented here is based on its general chemical properties and provides a theoretical framework for potential future research. Any of the proposed applications and protocols would require rigorous experimental investigation to validate their feasibility and effectiveness.
References
- 1. studylib.net [studylib.net]
- 2. 9afi.com [9afi.com]
- 3. scribd.com [scribd.com]
- 4. ia801200.us.archive.org [ia801200.us.archive.org]
- 5. Preparation Manual [tx.nesinc.com]
- 6. How do you name ALKANES? Nomenclature of ALKANES Naming Structure substituted alkanes isomers general empirical structural skeletal displayed formula molecules shapes & bond angles A Level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 7. Preparation Manual [tx.nesinc.com]
- 8. ontosight.ai [ontosight.ai]
- 9. US20200171214A1 - Bioresorbable surface coating for delaying degradation - Google Patents [patents.google.com]
- 10. dl.icdst.org [dl.icdst.org]
Application Notes and Protocols: 4-Ethyl-3,3-dimethylhexane as a Nonpolar Solvent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific application data for 4-Ethyl-3,3-dimethylhexane as a nonpolar solvent is limited in published literature. The following application notes and protocols are based on the known physicochemical properties of this compound and the general characteristics of C10 branched alkanes. These should serve as a foundational guide, and optimization for specific applications is highly recommended.
Introduction
This compound (CAS No: 52897-05-9) is a branched-chain alkane with the molecular formula C10H22.[1][2] As a member of the alkane family, it is a nonpolar solvent with low reactivity, making it a potentially suitable medium for a variety of chemical reactions and separation processes. Its branched structure influences its physical properties, such as boiling point and viscosity, differentiating it from linear alkanes. These characteristics suggest its utility in applications where a nonpolar environment is required, including organic synthesis, extraction, and chromatography. This document provides an overview of its properties, potential applications, and generalized protocols for its use.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented below. This data is essential for its safe handling, storage, and application in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 52897-05-9 | [1][2] |
| Molecular Formula | C10H22 | [1][2] |
| Molecular Weight | 142.28 g/mol | [1][2] |
| Boiling Point | 162.91 °C | |
| Melting Point | -53.99 °C | |
| Density | 0.760 g/cm³ | |
| Refractive Index | 1.4246 | |
| Critical Temperature | 338 °C | [3] |
| Critical Pressure | 20.0 atm | [3] |
| Solubility in Water | Insoluble | [4][5][6][7][8] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [4][5][6][7][8] |
| Reactivity | Generally inert, undergoes combustion and free-radical halogenation under specific conditions. |
Potential Applications
Based on its nonpolar nature and physical properties, this compound can be considered for the following applications:
-
Reaction Medium: As an inert solvent for organic reactions involving nonpolar reactants, reagents, and intermediates, particularly those requiring temperatures above the boiling points of more common alkane solvents like hexane (B92381) and heptane.
-
Extraction: For the extraction of nonpolar compounds from natural products, reaction mixtures, or aqueous solutions. Its low water solubility facilitates efficient phase separation.[4][5][6][7][8]
-
Chromatography: As a component of the mobile phase in normal-phase chromatography for the separation of nonpolar to moderately polar compounds.
-
Cleaning and Degreasing: As a solvent for removing oils, greases, and other nonpolar residues from laboratory glassware and equipment.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound.
Protocol 1: Use as a Reaction Solvent
This protocol outlines the general procedure for using this compound as a solvent for a generic organic reaction.
Objective: To provide an inert, nonpolar environment for a chemical reaction.
Materials:
-
This compound (appropriate grade for the reaction)
-
Reactants, reagents, and catalysts
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon), if required
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. If the reaction is air or moisture-sensitive, flush the apparatus with an inert gas.
-
Addition of Reactants: Charge the flask with the reactants and this compound as the solvent. The volume of the solvent should be sufficient to ensure proper mixing and heat transfer.
-
Reaction Conditions: Stir the mixture and heat to the desired reaction temperature. The relatively high boiling point of this compound allows for reactions to be conducted at elevated temperatures.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The workup procedure will depend on the nature of the products and byproducts. A typical aqueous workup involves transferring the reaction mixture to a separatory funnel and washing with water or an appropriate aqueous solution to remove polar impurities.
-
Product Isolation: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and filter.
-
Solvent Removal: Remove the this compound by rotary evaporation to yield the crude product, which can then be purified by techniques such as crystallization, distillation, or column chromatography.
Logical Workflow for Using this compound as a Reaction Solvent
References
- 1. This compound | C10H22 | CID 521422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 4-ethyl-3,3-dimethyl- [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. All about Solubility of Alkanes [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Petroleum Analysis of C10H22 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decane (C10H22) and its 75 structural isomers are significant components of light petroleum fractions, such as gasoline and kerosene. The isomeric distribution of these alkanes profoundly influences the physical and chemical properties of fuel, including octane (B31449) rating and combustion efficiency. Consequently, detailed analysis of C10H22 isomers is crucial for petroleum refining, quality control, and environmental monitoring. This application note provides detailed protocols for the separation and identification of C10H22 isomers in petroleum samples using advanced chromatographic techniques.
The complexity of petroleum matrices, which contain a vast number of hydrocarbon compounds, necessitates high-resolution analytical methods for the accurate identification and quantification of individual isomers.[1] Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) has emerged as a powerful tool for this purpose, offering superior separation capabilities compared to traditional one-dimensional gas chromatography (GC).[2]
Data Presentation: Quantitative Distribution of C10H22 Isomers in a Light Naphtha Fraction
The following table presents a representative quantitative distribution of major C10H22 isomers found in a light naphtha petroleum fraction. This data is illustrative and the exact composition can vary significantly depending on the crude oil source and refining processes. The data is typically obtained through detailed hydrocarbon analysis (DHA) using gas chromatography.[3][4][5][6]
| Isomer Name | Retention Index (Non-Polar Column) | Relative Abundance (%) |
| n-Decane | 1000 | 15.2 |
| 2-Methylnonane | 978 | 12.5 |
| 3-Methylnonane | 984 | 10.8 |
| 4-Methylnonane | 989 | 8.5 |
| 2,6-Dimethyloctane | 955 | 7.1 |
| 2,5-Dimethyloctane | 963 | 6.4 |
| 3,5-Dimethyloctane | 971 | 5.9 |
| 2,4-Dimethyloctane | 958 | 5.2 |
| 3-Ethyl-2-methylheptane | 992 | 4.3 |
| 2,2,5-Trimethylheptane | 945 | 3.8 |
| 2,3,4-Trimethylheptane | 975 | 3.1 |
| Other C10H22 Isomers | Varies | 17.2 |
Experimental Protocols
Protocol 1: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the routine analysis of C10H22 isomers in petroleum samples.
1. Sample Preparation:
-
Dilute the petroleum sample (e.g., light naphtha) 1:100 (v/v) with a suitable solvent such as hexane (B92381) or pentane.
-
Add an internal standard (e.g., deuterated decane) to the diluted sample for quantitative analysis.
-
Vortex the sample to ensure homogeneity.
2. Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A high-resolution, non-polar capillary column (e.g., HP-5ms, 100 m x 0.25 mm I.D., 0.5 µm film thickness) is recommended for separating the numerous isomers.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
3. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 10 minutes.
-
Ramp 1: 2 °C/min to 150 °C.
-
Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Acquisition Mode: Full Scan.
4. Data Analysis:
-
Identify individual C10H22 isomers by comparing their mass spectra and retention indices with reference libraries such as the NIST Mass Spectral Library.[4][7]
-
The retention index for each peak is calculated relative to a series of n-alkane standards run under the same chromatographic conditions.[5][8]
-
Quantify the relative abundance of each isomer by integrating the peak area of a characteristic ion and normalizing it to the internal standard.
Protocol 2: Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)
For highly complex petroleum samples where co-elution of isomers is a significant issue, GCxGC-TOFMS provides enhanced separation and identification capabilities.[2]
1. Sample Preparation:
-
Follow the same sample preparation procedure as in Protocol 1.
2. Instrumentation:
-
GCxGC System: LECO Pegasus BT 4D or equivalent, equipped with a thermal modulator.
-
First Dimension (1D) Column: A non-polar column (e.g., Rxi-5Sil MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Second Dimension (2D) Column: A mid-polar column (e.g., Rxi-17Sil MS, 1.5 m x 0.15 mm I.D., 0.15 µm film thickness).
-
Detector: Time-of-Flight Mass Spectrometer (TOFMS).
3. GCxGC-TOFMS Conditions:
-
Injector Temperature: 290 °C
-
Injection Volume: 1 µL
-
Split Ratio: 200:1
-
Carrier Gas: Helium at a corrected constant flow of 1.5 mL/min.
-
1D Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute.
-
Ramp: 3 °C/min to 320 °C, hold for 5 minutes.
-
-
2D Oven Temperature Program:
-
Initial temperature: 45 °C, hold for 1 minute.
-
Ramp: 3 °C/min to 325 °C, hold for 5 minutes.
-
-
Modulation Period: 4 seconds (0.8 s hot pulse, 1.2 s cool time between stages).
-
Transfer Line Temperature: 300 °C
-
Ion Source Temperature: 250 °C
-
Mass Range: m/z 40-400.
-
Acquisition Rate: 100 spectra/second.
4. Data Analysis:
-
Process the raw data using specialized software (e.g., LECO ChromaTOF).
-
The resulting two-dimensional chromatogram will show structured patterns where chemically similar compounds, such as the C10H22 isomers, group together.
-
Identify individual isomers based on their unique positions in the 2D plot and their mass spectra.
-
Quantification is performed by integrating the volume of the chromatographic peaks.
Visualizations
The following diagrams illustrate the logical workflows for the analysis of C10H22 isomers in petroleum samples.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Detailed Hydrocarbon Analysis : Shimadzu (Europe) [shimadzu.eu]
- 3. ciinformatics.co.uk [ciinformatics.co.uk]
- 4. separationsystems.com [separationsystems.com]
- 5. peakscientific.com [peakscientific.com]
- 6. Detailed Hydrocarbon Analysis [intertek.com]
- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
Application Note: Determination of Kovats Retention Index for 4-Ethyl-3,3-dimethylhexane
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of the Kovats retention index of 4-Ethyl-3,3-dimethylhexane using gas chromatography (GC). It includes reference data, a step-by-step experimental protocol, and a graphical representation of the workflow.
Introduction
The Kovats retention index (KI) is a dimensionless unit used in gas chromatography to convert retention times into system-independent values. This allows for the comparison of retention data between different instruments and laboratories. The index relates the retention time of an analyte to the retention times of n-alkanes that elute before and after the analyte. This application note details the Kovats retention index for this compound and provides a comprehensive protocol for its experimental determination.
Quantitative Data
The Kovats retention index for this compound has been reported on non-polar and semi-standard non-polar stationary phases. The following table summarizes the available data.
| Compound | Stationary Phase | Retention Index (KI) | Reference |
| This compound | Standard Non-Polar | 938 | [1][2] |
| This compound | Semi-Standard Non-Polar | 937.8, 938 | [1] |
Note: Standard non-polar stationary phases are typically 100% dimethylpolysiloxane, while semi-standard non-polar phases often contain a small percentage of phenyl substitution (e.g., 5% phenyl-dimethylpolysiloxane).
Experimental Protocol: Determination of Kovats Retention Index
This protocol outlines the procedure for determining the Kovats retention index of this compound.
3.1. Principle
The Kovats retention index is calculated based on the retention times of the target compound and a series of co-injected n-alkane standards. For temperature-programmed gas chromatography, the following formula, developed by Van den Dool and Kratz, is used:
I = 100n + 100 * [ (tx - tn) / (tn+1 - tn) ]
Where:
-
I is the Kovats retention index
-
n is the carbon number of the n-alkane eluting directly before the compound of interest
-
tx is the retention time of the compound of interest (this compound)
-
tn is the retention time of the n-alkane with carbon number n
-
tn+1 is the retention time of the n-alkane eluting directly after the compound of interest
3.2. Materials and Reagents
-
This compound (analyte)
-
n-Alkane standard mixture (e.g., C8-C20 or a range that brackets the analyte)
-
High-purity solvent (e.g., hexane (B92381) or pentane) for dilution
-
Carrier gas (Helium or Hydrogen, high purity)
-
Gases for detector (e.g., Hydrogen and Air for FID)
3.3. Instrumentation
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Capillary column (a standard non-polar column such as DB-1, HP-1, or equivalent is recommended).
-
Autosampler or manual syringe for injection.
-
Chromatography data system (CDS) for data acquisition and processing.
3.4. Sample Preparation
-
Analyte Solution: Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 ppm).
-
Alkane Standard Solution: Prepare a solution of the n-alkane standard mixture in the same solvent.
-
Co-injection Mixture: Prepare a mixture containing both the analyte and the n-alkane standards. This can be done by mixing equal volumes of the analyte solution and the alkane standard solution.
3.5. Gas Chromatographic Conditions (General Method)
The following are typical starting conditions. These may need to be optimized for your specific instrument and column.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector: FID
-
Detector Temperature: 280 °C
3.6. Experimental Procedure
-
System Equilibration: Equilibrate the GC system with the specified conditions until a stable baseline is achieved.
-
Analysis:
-
Inject the co-injection mixture (analyte + n-alkanes) into the GC.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the n-alkanes and this compound.
-
Record the retention times for the analyte and the two bracketing n-alkanes.
-
Calculate the Kovats retention index using the formula provided in section 3.1.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the Kovats retention index.
Caption: Experimental workflow for determining the Kovats retention index.
References
- 1. H. Van den Dool and P. Dec Kratz, “A Generalization of the Retention Index System Including Linear Temperature Programmed Gas—Liquid Partition Chromatography,” Journal of Chromatography A, Vol. 11, No. 2, 1963, pp. 463-471. - References - Scientific Research Publishing [scirp.org]
- 2. Van Den Dool, H. and Kratz, P.D. (1963) A Generalization of the Retention Index System including Linear Temperature Programmed Gas—Liquid Partition Chromatography. Journal of Chromatography, 11, 463-471. - References - Scientific Research Publishing [scirp.org]
Application Note: Analysis of Branched Alkanes by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the analysis of branched alkanes using gas chromatography (GC). It covers sample preparation, instrumentation, and data analysis, with a focus on achieving high-resolution separation of complex isomeric mixtures.
Introduction
The analysis of branched alkanes is crucial in various fields, including petroleum geochemistry, environmental monitoring, and chemical synthesis. Gas chromatography is the primary analytical technique for this purpose. However, the separation of branched alkanes presents a significant chromatographic challenge due to the large number of structurally similar isomers and their high boiling points, which often overlap.[1] Achieving the desired resolution and accurate quantification depends critically on the proper selection of the GC column and the optimization of analytical parameters.[1] Non-polar stationary phases are the industry standard for separating alkanes, which elute primarily based on their boiling points.[1][2]
Principle of Separation
In gas chromatography, a sample is vaporized and transported through a chromatographic column by an inert carrier gas.[3] The separation of compounds is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls.[4] For alkanes, which are non-polar, the separation is mainly governed by their boiling points.[2] Branched isomers typically have lower boiling points than their linear counterparts and therefore elute earlier. The degree of branching affects the elution order, making high-resolution columns essential for separating complex mixtures.
Experimental Protocols
Sample Preparation
Proper sample preparation is a critical first step to ensure accurate and reproducible GC analysis.[5] The primary goal is to produce a clean, particle-free sample in a volatile solvent suitable for injection.
A. Reagents and Solvents:
-
Solvents: Use high-purity, volatile organic solvents such as hexane, iso-octane, or dichloromethane.[4] Avoid water and non-volatile solvents.[4][6]
-
Standards: Prepare n-alkane marker standards for retention time calibration.[7]
B. Protocol for Liquid Samples:
-
If the sample is concentrated, dilute it with a suitable volatile solvent (e.g., hexane) to a final concentration of approximately 10 µg/mL.[6]
-
For dilute samples, a concentration step may be necessary. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to concentrate analytes and remove matrix interferences.[3][4][5]
-
Ensure the sample is free from particulate matter by centrifuging or filtering it.[4][6]
-
Transfer the final solution into a 1.5 mL glass autosampler vial.[6] A minimum volume of 50 µL is often recommended.[6]
C. Protocol for Solid Samples:
-
Place a small amount of the solid sample (e.g., a few specks or a small spatula tip) into a GC vial.[8]
-
Add a volatile solvent to the 1.5 mL mark and cap the vial.[8]
-
Invert the vial several times to dissolve the solid.[8]
-
If the solid does not fully dissolve, the dissolved portion may still be sufficient for analysis. Filter the solution to remove any remaining solid particles before transferring it to an autosampler vial.[8] Solids can clog the instrument's syringe.[8]
Instrumentation and Method Parameters
The choice of GC column and the optimization of method parameters are crucial for separating closely related alkane isomers.[2] Non-polar columns are ideal for this application.[2] For high molecular weight compounds, columns with high thermal stability are essential.[1]
Workflow Diagram for Branched Alkane Analysis
Caption: Experimental workflow for GC analysis of branched alkanes.
Table 1: Recommended GC Columns for Branched Alkane Analysis
| Column | Stationary Phase | Key Features | Max Temperature (°C) | Common Applications |
| Agilent J&W DB-5ht | (5%-Phenyl)-methylpolysiloxane | High thermal stability, low bleed.[1] | 400 | High-temperature GC, analysis of waxes and high molecular weight hydrocarbons.[1] |
| Restek Rtx-5MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | Low bleed for mass spectrometry, excellent inertness.[1] | 350 | Detailed hydrocarbon analysis (DHA), environmental analysis.[1] |
| Generic Non-Polar | 100% Dimethylpolysiloxane | General purpose, separation by boiling point.[2] | ~325 | Wide range of alkane analyses. |
Table 2: Recommended GC Method Parameters
| Parameter | General Purpose Method | High-Resolution Method |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Stationary Phase | 5% Phenyl / 95% Dimethyl Polysiloxane | 5% Phenyl / 95% Dimethyl Polysiloxane |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Injection Mode | Split (e.g., 50:1 or 100:1 ratio)[2] | Split (e.g., 100:1 ratio) |
| Injection Volume | 1 µL | 1 µL |
| Injector Temp. | 280 - 300 °C | 300 °C |
| Oven Program | Initial: 40°C, hold 2 min; Ramp: 10°C/min to 300°C, hold 5 min.[2] | Initial: 40°C, hold 2 min; Ramp: 5°C/min to 320°C, hold 10 min.[2] |
| Detector | FID or Mass Spectrometer (MS) | FID or Mass Spectrometer (MS) |
| FID Temperature | 300 - 350 °C[2][9] | 320 - 350 °C |
| MS Source Temp. | 200 - 230 °C[10] | 200 - 230 °C |
| MS Mass Range | m/z 40-550 | m/z 40-550 |
Note: A slower oven temperature ramp rate increases the interaction time of analytes with the stationary phase, which can enhance the separation of isomers.[2]
Data Analysis and Interpretation
A. Peak Identification:
-
Using Flame Ionization Detector (FID): Peaks are identified by comparing their retention times to those of known standards run under the same conditions. The use of an n-alkane series as a standard can help in calculating Kovats retention indices (I) for more robust compound identification.[2]
-
Using Mass Spectrometry (MS): MS provides detailed molecular information, allowing for positive identification.[4] Branched alkanes exhibit characteristic fragmentation patterns.[11] Key features include:
B. Quantification: Quantification is typically performed by creating a calibration curve using standards of known concentrations. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration. An internal standard method can compensate for variations in injection volume and instrument response.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. iltusa.com [iltusa.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. GCMS Section 6.9.2 [people.whitman.edu]
Application Note: 1H NMR Analysis of 4-Ethyl-3,3-dimethylhexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] For saturated aliphatic hydrocarbons like 4-Ethyl-3,3-dimethylhexane, 1H NMR provides critical information about the number of different proton environments, their electronic surroundings, and the connectivity of adjacent protons. This branched alkane presents a unique case due to its chiral center at the C4 position, which leads to diastereotopic protons on adjacent methylene (B1212753) and methyl groups. This results in a more complex spectrum than might be predicted by simple splitting rules, making accurate signal assignment crucial.[2] This document provides a detailed protocol for the preparation and 1H NMR analysis of this compound, including predicted spectral data and a standard acquisition workflow.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is expected to show all signals within the typical upfield alkane region (0.8-1.9 ppm).[3][4] The presence of a chiral center at C4 renders the gem-dimethyl groups at C3 and the methylene protons at C2 and C5' diastereotopic, leading to potentially distinct chemical shifts and complex splitting patterns.[2]
Structure of this compound with Proton Assignments:
Caption: Molecular structure of this compound with proton groups labeled (a-i).
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (H1, -CH₃) | ~ 0.85 | Triplet (t) | 3H |
| b (H2, -CH₂-) | ~ 1.25 | Multiplet (m) | 2H |
| c, d (C3, gem-di-CH₃) | ~ 0.88 | Singlet (s) | 6H |
| e (H4, -CH-) | ~ 1.40 | Multiplet (m) | 1H |
| f (H5, -CH₂-) | ~ 1.30 | Multiplet (m) | 2H |
| g (H6, -CH₃) | ~ 0.90 | Triplet (t) | 3H |
| h (C4-CH₂-CH₃) | ~ 1.35 | Multiplet (m) | 2H |
| i (C4-CH₂-CH₃) | ~ 0.92 | Triplet (t) | 3H |
Note: Chemical shifts are estimated and may vary based on solvent and experimental conditions. Due to the chiral center, protons 'b', 'f', and 'h' are diastereotopic and are expected to appear as complex multiplets. Protons 'c' and 'd' are also diastereotopic, but their chemical shift difference may be too small to resolve, resulting in a single sharp singlet.
Experimental Protocols
A standardized workflow is essential for obtaining high-quality, reproducible NMR data.[1] The process involves careful sample preparation followed by data acquisition using optimized parameters.
Caption: Standard experimental workflow for 1H NMR analysis.
I. Sample Preparation Protocol
Proper sample preparation is critical to obtain a high-quality spectrum.[1] The sample should be free of solid particles and paramagnetic impurities.[5]
-
Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[6][7]
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[7] Ensure the solvent is of high purity. Using a deuterated solvent is necessary to avoid large solvent signals overwhelming the analyte signals and to provide a lock signal for the spectrometer.[1] Tetramethylsilane (TMS) is often added as an internal reference standard (δ = 0.00 ppm).[3]
-
Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution through the plug directly into a clean 5 mm NMR tube to remove any particulate matter.[7] Do not use cotton wool, as it can introduce impurities.
-
Final Volume: Ensure the final sample height in the NMR tube is sufficient for the instrument, typically around 4-5 cm.[6][7]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
II. NMR Data Acquisition Protocol
These parameters are typical for a 400 MHz spectrometer and may be adjusted as needed.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent, and then tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set up a standard 1D proton experiment with the following parameters:
-
Pulse Program: zg30 or similar standard 30° pulse program.[8]
-
Spectral Width (SW): ~16 ppm, centered around 7 ppm to ensure all typical organic signals are captured.[8]
-
Acquisition Time (AT): 3-5 seconds. This duration allows for good digital resolution.[8][9]
-
Relaxation Delay (D1): 1.5-2 seconds. For routine spectra, this provides a good balance between signal intensity and experiment time.[8]
-
Number of Scans (NS): 8 to 16 scans. Signal-to-noise ratio increases with the square root of the number of scans.[7]
-
Receiver Gain (RG): Set automatically by the spectrometer software to prevent signal clipping.[10]
-
III. Data Processing
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted from the time domain to the frequency domain via Fourier transformation.
-
Phasing and Baseline Correction: The resulting spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm or, if TMS is not present, to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate all signals to determine the relative number of protons for each peak. Identify the chemical shift and multiplicity of each signal for structural assignment.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. mun.ca [mun.ca]
- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
Application Notes and Protocols for 13C NMR Chemical Shifts of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including branched alkanes. The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, providing valuable information about the carbon skeleton. In branched alkanes, the 13C NMR chemical shifts are primarily influenced by the degree of substitution and steric interactions, which can be rationalized through empirical additive rules. These application notes provide a summary of characteristic 13C NMR chemical shifts for various branched alkanes and a detailed protocol for their spectral acquisition.
Factors Influencing 13C NMR Chemical Shifts in Branched Alkanes
The chemical shifts of sp3-hybridized carbons in branched alkanes generally fall within the range of 0-60 ppm relative to tetramethylsilane (B1202638) (TMS). The precise chemical shift is determined by several key factors:
-
α-Effect: Substitution of a hydrogen atom on a carbon with a methyl group causes a downfield shift (deshielding) of approximately 9 ppm.
-
β-Effect: A methyl group substitution at the adjacent carbon atom also results in a downfield shift of about 9 ppm.
-
γ-Effect: In contrast, a methyl group at the γ-position introduces a shielding effect, causing an upfield shift of approximately -2.5 ppm. This is often attributed to steric compression.
-
Branching Corrections: Additive models for predicting chemical shifts, such as the Grant-Paul rules and the Lindeman-Adams rule, incorporate correction factors to account for the increased complexity of highly branched systems.
Data Presentation: 13C NMR Chemical Shifts of Selected Branched Alkanes
The following table summarizes the experimental 13C NMR chemical shifts for a selection of branched alkanes, illustrating the impact of substitution patterns on the carbon resonances. All chemical shifts are reported in parts per million (ppm) relative to TMS.
| Compound Name | Structure | Carbon Atom | Chemical Shift (ppm) |
| 2-Methylpentane | CH3-CH(CH3)-CH2-CH2-CH3 | C1 | 22.7 |
| C2 | 27.8 | ||
| C3 | 41.8 | ||
| C4 | 20.7 | ||
| C5 | 14.1 | ||
| 2-CH3 | 22.7 | ||
| 3-Methylpentane [1][2] | CH3-CH2-CH(CH3)-CH2-CH3 | C1, C5 | 11.5 |
| C2, C4 | 29.3 | ||
| C3 | 36.4 | ||
| 3-CH3 | 18.8 | ||
| 2,3-Dimethylbutane [3] | (CH3)2CH-CH(CH3)2 | C1, C4, 2-CH3, 3-CH3 | 19.3 |
| C2, C3 | 34.2 | ||
| Neopentane (B1206597) (2,2-Dimethylpropane) [4][5] | (CH3)4C | C1, 2-CH3 (x4) | 27.9 |
| C2 | 31.5 | ||
| Isooctane (2,2,4-Trimethylpentane) | (CH3)3C-CH2-CH(CH3)2 | C1 | 24.7 |
| C2 | 31.1 | ||
| C3 | 53.3 | ||
| C4 | 30.2 | ||
| C5 | 25.5 | ||
| 2-CH3 (x2) | 29.9 | ||
| 4-CH3 | 25.0 | ||
| 2,2-Dimethylpentane (B165184) [1][6][7] | (CH3)3C-CH2-CH2-CH3 | C1 | 29.1 |
| C2 | 31.9 | ||
| C3 | 48.3 | ||
| C4 | 17.9 | ||
| C5 | 14.3 | ||
| 2-CH3 (x2) | 29.1 | ||
| 2,4-Dimethylpentane (B89610) [3] | (CH3)2CH-CH2-CH(CH3)2 | C1, C5, 2-CH3, 4-CH3 | 22.5 |
| C2, C4 | 25.1 | ||
| C3 | 45.4 | ||
| 2,2,3-Trimethylbutane (B165475) [8][9] | (CH3)3C-CH(CH3)2 | C1 (x3) | 27.2 |
| C2 | 32.9 | ||
| C3 | 37.9 | ||
| 3-CH3 (x2) | 16.0 |
Experimental Protocols
Protocol 1: Standard 13C NMR Spectral Acquisition
This protocol outlines the standard procedure for obtaining a proton-decoupled 13C NMR spectrum of a branched alkane, suitable for qualitative analysis and structural confirmation.
1. Sample Preparation:
-
Weigh approximately 50-100 mg of the branched alkane sample. For small molecules, this amount is typically sufficient for obtaining a good quality spectrum within a reasonable time.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be around 4-5 cm.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.[6]
-
Cap the NMR tube securely.
2. Spectrometer Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using automated shimming routines.
-
Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment:
-
Pulse Program: A standard pulse program with proton decoupling during acquisition (e.g., zgpg30 or zgdc30 on Bruker instruments) should be used.[10]
-
Pulse Width (Flip Angle): A 30° pulse is recommended to allow for shorter relaxation delays.[10]
-
Acquisition Time (AQ): Typically set to 1-2 seconds to ensure good digital resolution.[11]
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point for qualitative spectra.[10]
-
Number of Scans (NS): This will depend on the sample concentration. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[10]
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the range of alkane carbons and any potential impurities.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum by setting the chemical shift of the solvent residual peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like TMS to 0 ppm.
Protocol 2: Quantitative 13C NMR Spectroscopy
For accurate quantification of different carbon environments, the experimental parameters must be adjusted to account for variations in relaxation times (T1) and the Nuclear Overhauser Effect (NOE).
1. Sample Preparation:
-
Follow the same procedure as in Protocol 1. The addition of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)3), at a concentration of 0.01-0.1 M can help to shorten the T1 relaxation times of all carbons, particularly quaternary carbons.[12]
2. Spectrometer Setup and Acquisition:
-
Pulse Program: Use an inverse-gated decoupling pulse sequence. This sequence applies proton decoupling only during the acquisition of the FID, which suppresses the NOE.
-
Pulse Width (Flip Angle): A 90° pulse is used to ensure maximum signal intensity per scan.
-
Relaxation Delay (D1): The relaxation delay must be at least 5 times the longest T1 value of any carbon in the molecule (D1 ≥ 5T1max). For quaternary carbons, T1 values can be very long, necessitating significant delay times.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
3. Data Processing and Analysis:
-
Process the spectrum as described in Protocol 1.
-
Carefully integrate the signals of interest. The integral values will be directly proportional to the number of carbons contributing to each signal.
Visualization of Structure-Shift Relationships
The following diagrams illustrate the key structural features that influence 13C NMR chemical shifts in branched alkanes and a workflow for predicting these shifts.
Caption: Relationship between carbon type, substituent effects, and the final 13C NMR chemical shift.
Caption: A stepwise process for predicting 13C NMR chemical shifts in branched alkanes using additive rules.
References
- 1. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2,2-Dimethylpentane(590-35-2) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. C7H16 C-13 nmr spectrum of 2,2,3-trimethylbutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2,3-trimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 2,2,3-TRIMETHYLBUTANE(464-06-2) 13C NMR spectrum [chemicalbook.com]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. benchchem.com [benchchem.com]
- 12. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
Application Notes and Protocols: The Strategic Use of Branched Alkanes in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched alkanes, once relegated to the realm of fuel additives, are increasingly recognized for their pivotal role in modern organic synthesis. Their unique steric and electronic properties offer a powerful tool for medicinal chemists and synthetic organic chemists to fine-tune the pharmacological profiles of drug candidates and to construct complex molecular architectures. This document provides a detailed overview of the applications of branched alkanes in organic synthesis, with a focus on key synthetic methodologies, experimental protocols, and their integration into drug discovery and development workflows.
I. Strategic Incorporation of Branched Alkyl Groups in Drug Design
The introduction of branched alkyl groups, such as isopropyl, isobutyl, sec-butyl, and tert-butyl moieties, can significantly impact the physicochemical and pharmacokinetic properties of a drug molecule. These groups can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve binding affinity to target proteins through favorable van der Waals interactions, and modulate lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
A notable example is the isobutyl group present in the HIV protease inhibitor Ritonavir (B1064) . The strategic placement of this branched moiety contributes to the drug's potent inhibitory activity and favorable pharmacokinetic properties. Similarly, the synthesis of the cholesterol-lowering drug Atorvastatin (B1662188) (Lipitor) involves intermediates bearing branched alkyl groups, highlighting their importance in constructing complex and biologically active molecules.[1][2][3][4][5][6][7][8][9] The bicyclic furofuranol core of the HIV protease inhibitor Darunavir is synthesized from isocitrate, a naturally occurring branched-chain carboxylic acid, underscoring the utility of chiral branched building blocks in complex synthesis.[10][11][12]
II. Synthetic Methodologies for Incorporating and Functionalizing Branched Alkanes
Several powerful synthetic methods have been developed to introduce and functionalize branched alkane moieties with high precision and efficiency.
A. Cross-Coupling Reactions
1. Negishi Coupling: This palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide is a robust method for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, allowing for the introduction of branched alkyl groups.[4][13][14][15][16]
Experimental Protocol: Negishi Coupling of a Secondary Alkylzinc Reagent with an Aryl Bromide [17][18][19]
-
Materials:
-
Secondary alkyl bromide (e.g., 2-bromobutane)
-
Zinc dust
-
Lithium chloride (LiCl)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., CPhos, 4 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, activate zinc dust by stirring with 1,2-dibromoethane in THF. Add a solution of the secondary alkyl bromide in THF to the activated zinc suspension. The reaction is typically stirred at room temperature or slightly elevated temperatures until the insertion of zinc is complete (can be monitored by GC analysis of quenched aliquots).
-
Cross-Coupling Reaction: In a separate flame-dried flask, combine the aryl bromide, palladium catalyst, and ligand in anhydrous THF. To this mixture, add the freshly prepared organozinc reagent via cannula.
-
Reaction and Workup: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
2. Fukuyama Coupling: This palladium-catalyzed coupling of a thioester with an organozinc reagent provides a versatile route to ketones, including those with sterically hindered branched alkyl groups.[3][19][20][21][22]
Experimental Protocol: Fukuyama Coupling to Synthesize a Branched Ketone [3][19][20][21][22]
-
Materials:
-
Thioester (e.g., S-ethyl thiobenzoate)
-
Branched alkylzinc iodide (e.g., isobutylzinc iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the thioester and palladium catalyst in anhydrous THF.
-
Slowly add the branched alkylzinc iodide solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ketone by column chromatography.
-
| Coupling Reaction | Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Negishi Coupling | Pd(OAc)₂ / CPhos | sec-Butylzinc bromide | 4-Bromotoluene | 4-sec-Butyltoluene | 85-95 | [17][18] |
| Negishi Coupling | Pd-PEPPSI-IPent | Isopropylzinc bromide | 2-Chloropyridine | 2-Isopropylpyridine | 92 | [19] |
| Fukuyama Coupling | Pd(PPh₃)₄ | S-Ethyl thiobenzoate | Isobutylzinc iodide | Isobutyl phenyl ketone | 88 | [20][21] |
Table 1: Representative Cross-Coupling Reactions for the Synthesis of Branched Alkane Derivatives.
B. C-H Functionalization
Direct functionalization of C-H bonds in alkanes is a powerful strategy that avoids pre-functionalization steps. Recent advances have enabled the selective functionalization of C-H bonds in branched alkanes.
1. Iridium-Catalyzed C-H Borylation: This method allows for the direct conversion of C-H bonds to C-B bonds, which can be further elaborated into a variety of functional groups. The regioselectivity is often governed by steric factors, favoring less hindered positions.[6][23][24][25][26]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Branched Alkane [23][25]
-
Materials:
-
Branched alkane (e.g., 2-methylpentane)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iridium catalyst (e.g., [Ir(COD)OMe]₂)
-
Ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline)
-
Anhydrous solvent (e.g., cyclohexane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the iridium catalyst, ligand, and B₂pin₂ in a Schlenk tube.
-
Add the anhydrous solvent and the branched alkane substrate.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by GC-MS. Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
The resulting boronate ester can be purified by chromatography or used directly in subsequent transformations.
-
2. Rhodium-Catalyzed C-H Amination: This reaction enables the direct formation of C-N bonds by inserting a nitrene into a C-H bond, providing a direct route to valuable amine-containing molecules.[27][28][29][30][31]
Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination [27][29]
-
Materials:
-
Sulfamate (B1201201) ester derived from a branched alcohol
-
Rhodium catalyst (e.g., Rh₂(esp)₂)
-
Oxidant (e.g., PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a solution of the sulfamate ester and MgO in the anhydrous solvent, add the rhodium catalyst.
-
Add the oxidant portionwise to the reaction mixture at room temperature.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the resulting cyclic sulfamidate by column chromatography.
-
| C-H Functionalization | Catalyst System | Substrate | Reagent | Product | Yield (%) | Reference |
| Ir-Catalyzed Borylation | [Ir(COD)OMe]₂ / Me₄phen | 2-Methylpentane | B₂pin₂ | Mixture of borylated isomers | 70-85 | [23][25] |
| Rh-Catalyzed Amination | Rh₂(esp)₂ | Isooctane | N₃SO₂Ar | Aminated isooctane | 65-75 | [27][29] |
| Organocatalytic Acylation | NHC | Cyclohexane | Aromatic aldehyde | Cyclohexyl aryl ketone | 70-90 | [32][33] |
| Photocatalytic Alkylation | Ir(ppy)₃ | Adamantane | Electron-deficient alkene | Alkylated adamantane | 80-95 | [34] |
Table 2: C-H Functionalization Reactions of Branched Alkanes.
C. Isomerization and Cracking of Linear Alkanes
Catalytic isomerization and cracking of linear alkanes are industrial processes that can be adapted for the laboratory-scale synthesis of branched alkanes. These reactions typically employ solid acid catalysts, such as zeolites, and can be tuned to favor the formation of specific branched isomers.[25][35][36][37]
| Reaction | Catalyst | Feedstock | Key Products | Temperature (°C) | Reference |
| Isomerization | Pt/Zeolite | n-Heptane | Methylhexanes, Dimethylpentanes | 250-350 | [25] |
| Cracking | H-ZSM-5 | n-Heptane | Propene, Butenes, Branched C4-C6 alkanes | 500-600 | [36][37] |
Table 3: Catalytic Conversion of Linear to Branched Alkanes.
III. Conclusion
The strategic use of branched alkanes in organic synthesis has expanded beyond traditional applications, offering a sophisticated approach to molecular design and construction. The methodologies outlined in these application notes provide a robust toolkit for researchers to incorporate and functionalize branched alkyl moieties with high levels of control. As the demand for more complex and effective pharmaceuticals continues to grow, the importance of branched alkanes in shaping the future of drug discovery and organic synthesis is undeniable. The provided protocols serve as a starting point for the development of novel synthetic strategies and the creation of innovative molecular entities.
References
- 1. CN102766072A - Method for preparing atorvastatin calcium chiral side chain - Google Patents [patents.google.com]
- 2. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fukuyama Coupling [organic-chemistry.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 8. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 9. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
- 10. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]
- 19. researchgate.net [researchgate.net]
- 20. jk-sci.com [jk-sci.com]
- 21. Fukuyama coupling - Wikipedia [en.wikipedia.org]
- 22. Fukuyama Reduction [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. escholarship.org [escholarship.org]
- 25. scientificupdate.com [scientificupdate.com]
- 26. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 29. Organocatalysis in Radical Chemistry. Enantioselective α-Oxyamination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 31. Organocatalytic C-H Functionalization of Simple Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. macmillan.princeton.edu [macmillan.princeton.edu]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Catalytic Cracking of <i>n</i>-Heptane by Hierarchical ZSM-5 and <i>β</i> Zeolites to Increase Yield of Olefins [journal.ecust.edu.cn]
- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 4-Ethyl-3,3-dimethylhexane in Gasoline Blending
Abstract: This document provides detailed application notes on the use of 4-Ethyl-3,3-dimethylhexane as a high-octane blending component for gasoline. It includes information on its physicochemical properties, its anticipated effects on key gasoline parameters, and standardized experimental protocols for its evaluation. These notes are intended for researchers and professionals in the fields of fuel science, chemical engineering, and automotive engineering.
Introduction
This compound is a saturated, highly branched aliphatic hydrocarbon (C10H22).[1][2][3] Its molecular structure suggests properties that are highly desirable for a gasoline blending component, specifically a high octane (B31449) rating, which is characteristic of branched alkanes.[4][5] The addition of such components to gasoline base stocks is a critical process in refinery operations to produce finished gasoline that meets regulatory and performance standards.[6][7][8] This document outlines the potential application of this compound in gasoline blending and the methodologies to quantify its impact on fuel properties.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C10H22 | --INVALID-LINK-- |
| Molecular Weight | 142.28 g/mol | --INVALID-LINK-- |
| Boiling Point | ~165-167 °C (Estimated) | General alkane properties |
| Density | ~0.75 g/cm³ (Estimated) | General alkane properties |
| CAS Number | 52897-05-9 | --INVALID-LINK-- |
Note: Some physical properties are estimated based on the general characteristics of C10 branched alkanes due to limited direct experimental data in publicly available literature.
Application in Gasoline Blending
This compound is proposed as a blending component to enhance the anti-knock characteristics of gasoline, thereby increasing its octane number. Its highly branched structure is expected to contribute to a higher Research Octane Number (RON) and Motor Octane Number (MON) when compared to straight-chain alkanes of similar carbon number.[4][5]
The primary application of this compound is as an octane booster. The degree of branching in its structure is a key determinant of its anti-knock quality. The blending octane value (BOV) of a component can be higher than its pure octane rating, and it is crucial to determine this value experimentally.
Due to its relatively low volatility compared to lighter gasoline components like butane, the addition of this compound is expected to lower the Reid Vapor Pressure (RVP) of the final gasoline blend.[9][10] This can be advantageous in meeting summer RVP regulations, which are implemented to reduce evaporative emissions.[9]
The inclusion of this compound, with its estimated boiling point of around 165-167 °C, will primarily affect the mid-to-high boiling range of the gasoline's distillation curve.[11][12][13] This can influence engine warm-up and performance at higher operating temperatures.
Quantitative Data Summary
The following table summarizes the expected impact of blending this compound into a base gasoline (RBOB - Reformulated Gasoline Blendstock for Oxygenate Blending). The data presented is hypothetical and serves as a representative example for experimental investigation.
| Parameter | Base Gasoline (RBOB) | Blend 1 (90% RBOB + 10% this compound) | Blend 2 (80% RBOB + 20% this compound) |
| Research Octane Number (RON) | 91.0 | 93.5 | 96.0 |
| Motor Octane Number (MON) | 83.0 | 84.5 | 86.0 |
| Anti-Knock Index (AKI) [(RON+MON)/2] | 87.0 | 89.0 | 91.0 |
| Reid Vapor Pressure (RVP) (psi) | 8.5 | 8.2 | 7.9 |
| Distillation T50 (°C) | 105 | 108 | 111 |
| Distillation T90 (°C) | 155 | 160 | 165 |
Experimental Protocols
The following protocols describe the standard test methods for evaluating the properties of gasoline blends containing this compound.
-
Method: ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON).[14][15][16][17][18][19][20][21]
-
Apparatus: A Cooperative Fuel Research (CFR) engine.[22][15]
-
Procedure:
-
Prepare gasoline blends with varying percentages of this compound.
-
Calibrate the CFR engine using primary reference fuels (isooctane and n-heptane).
-
Run the test blend in the CFR engine under the specified conditions for either RON or MON.
-
The knock intensity of the test blend is compared to that of the primary reference fuels to determine the octane number.[22][20]
-
-
Method: ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method).[23][24][25][26][27]
-
Apparatus: Reid Vapor Pressure apparatus.
-
Procedure:
-
Method: ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure.[11][12][13][28][29]
-
Apparatus: ASTM D86 distillation apparatus.
-
Procedure:
-
A 100 mL sample of the gasoline blend is placed in a distillation flask.
-
The sample is heated, and the vapor is condensed.
-
The temperature at which the first drop of condensate is collected is the Initial Boiling Point (IBP).
-
The temperature is recorded for every 10% of the sample that is distilled over.
-
The final temperature is the Final Boiling Point (FBP).
-
Visualization of the Gasoline Blending Process
The following diagram illustrates a simplified workflow for in-line gasoline blending, incorporating a high-octane component like this compound.
Caption: In-line gasoline blending workflow.
Conclusion
While direct experimental data on the blending properties of this compound is not widely available, its molecular structure strongly suggests its potential as a valuable high-octane component in gasoline blending. The protocols outlined in this document provide a framework for the systematic evaluation of its effects on key gasoline properties. Further research is warranted to fully characterize its blending behavior and optimize its use in the formulation of high-performance and environmentally compliant gasolines.
References
- 1. This compound | C10H22 | CID 521422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound. | 52897-05-9 [chemicalbook.com]
- 3. Hexane, 4-ethyl-3,3-dimethyl- [webbook.nist.gov]
- 4. Octane numbers [4college.co.uk]
- 5. ftloscience.com [ftloscience.com]
- 6. Petroleum refining - Gasoline Blending, Fractional Distillation, Octane Rating | Britannica [britannica.com]
- 7. thepetrosolutions.com [thepetrosolutions.com]
- 8. oms-elearning-academy.com [oms-elearning-academy.com]
- 9. epa.gov [epa.gov]
- 10. What Is It – Reid Vapor Pressure (RVP) - Mansfield Energy [mansfield.energy]
- 11. matestlabs.com [matestlabs.com]
- 12. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]
- 13. nazhco.com [nazhco.com]
- 14. ASTM D2700 - eralytics [eralytics.com]
- 15. matestlabs.com [matestlabs.com]
- 16. ASTM D2700 MON Test Method [sh-sinpar.com]
- 17. ASTM D2699 RON Test Method [sh-sinpar.com]
- 18. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 19. store.astm.org [store.astm.org]
- 20. store.astm.org [store.astm.org]
- 21. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 22. ASTM D2699 - eralytics [eralytics.com]
- 23. Reid vapor pressure - Wikipedia [en.wikipedia.org]
- 24. store.astm.org [store.astm.org]
- 25. ASTM D323 - eralytics [eralytics.com]
- 26. Reid Vapor Pressure Testing [intertek.com]
- 27. ASTM D323 | AutoREID | Automated REID Vapor Pressure apparatus [creapetrochem.com.au]
- 28. rut44.ru [rut44.ru]
- 29. standards.iteh.ai [standards.iteh.ai]
Application Notes and Protocols: Octane Rating of Decane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decane (B31447) (C10H22) is a saturated hydrocarbon with 75 structural isomers. These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties, most notably their performance as a component of fuels. A critical measure of a fuel's performance in spark-ignition internal combustion engines is its octane (B31449) rating, which quantifies its resistance to knocking or premature detonation. This document provides a detailed overview of the octane ratings of various decane isomers, the experimental protocols for their determination, and the relationship between molecular structure and anti-knock properties.
Data Presentation: Octane Ratings of Selected Decane Isomers
The octane rating of a hydrocarbon is significantly influenced by its molecular structure. Generally, branched-chain alkanes have higher octane numbers than their straight-chain counterparts. Increased branching and a more compact molecular structure tend to improve anti-knock characteristics. The following table summarizes the available Research Octane Number (RON) and Motor Octane Number (MON) for a selection of decane isomers.
| Isomer Name | Chemical Structure | Research Octane Number (RON) | Motor Octane Number (MON) |
| n-Decane | CH3(CH2)8CH3 | ~ -30 | ~ -30 |
| 2-Methylnonane | CH3CH(CH3)(CH2)6CH3 | 45 (estimated) | 40 (estimated) |
| 2,5-Dimethyloctane | CH3CH(CH3)(CH2)2CH(CH3)CH2CH2CH3 | 85-95[1] | Not Available |
| Highly Branched Isomers (e.g., Trimethylheptanes, Tetramethylhexanes) | Multiple Branches | High (>90) | High (>85) |
Structure-Octane Relationship
The relationship between the molecular structure of decane isomers and their octane ratings is a key aspect of fuel science. The degree of branching is the primary determinant of the octane number.
Caption: Relationship between decane isomer structure and octane rating.
Experimental Protocols: Determination of Octane Number
The octane rating of a fuel component is determined using standardized engine tests. The two primary methods are the Research Octane Number (RON) and the Motor Octane Number (MON).
Protocol 1: Research Octane Number (RON) Determination (ASTM D2699)
1. Principle: The Research Octane Number (RON) of a spark-ignition engine fuel is determined by comparing its knocking characteristics with those of primary reference fuels (blends of isooctane (B107328) and n-heptane) in a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[2] This test simulates fuel performance under mild, low-speed driving conditions.[3]
2. Apparatus:
-
Cooperative Fuel Research (CFR) engine with a variable compression ratio.
-
Knock-detection instrumentation.
-
Fuel handling and blending equipment.
3. Reference Materials:
-
Isooctane (2,2,4-trimethylpentane), assigned a RON of 100.
-
n-heptane, assigned a RON of 0.
-
Blends of isooctane and n-heptane to serve as primary reference fuels.
4. Procedure:
-
Engine Preparation: The CFR engine is started and allowed to warm up to stabilized operating conditions as specified in ASTM D2699. This includes an engine speed of 600 rpm and a controlled intake air temperature.[4]
-
Sample Introduction: The fuel sample to be tested is introduced into the engine's carburetor.
-
Compression Ratio Adjustment: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed, as measured by the knock-detection instrumentation.
-
Reference Fuel Bracketing: Two primary reference fuels are selected, one that produces a higher knock intensity and one that produces a lower knock intensity than the sample fuel at the same compression ratio.
-
Interpolation: The engine is run on the sample and the two bracketing reference fuels, and the knock intensities are recorded. The RON of the sample is determined by interpolation of the knock intensity readings of the sample and the reference fuels.
5. Reporting: The Research Octane Number is reported as a whole number.
Protocol 2: Motor Octane Number (MON) Determination (ASTM D2700)
1. Principle: The Motor Octane Number (MON) is also determined by comparing the knocking characteristics of a fuel sample with those of primary reference fuels in a CFR engine. However, the MON test is conducted under more severe conditions than the RON test, simulating high-speed, high-load driving.[3]
2. Apparatus: The same CFR engine and associated equipment as for the RON test are used.
3. Reference Materials: The same primary reference fuels (isooctane and n-heptane) are used as in the RON test.
4. Procedure:
-
Engine Preparation: The CFR engine is prepared according to the conditions specified in ASTM D2700. This includes a higher engine speed of 900 rpm and a higher intake mixture temperature compared to the RON test.[4]
-
Sample Introduction and Testing: The procedure for introducing the sample, adjusting the compression ratio, bracketing with reference fuels, and interpolating the results is analogous to the RON determination.
5. Reporting: The Motor Octane Number is reported as a whole number.
Experimental Workflow Visualization
The general workflow for determining the octane rating of a decane isomer involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for octane rating determination.
References
Troubleshooting & Optimization
Technical Support Center: Gas Chromatographic Separation of C10H22 Isomers
Welcome to the technical support center for the analysis of C10H22 (decane) isomers by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed experimental protocols, and answers to frequently asked questions (FAQs) to address the specific challenges encountered during the separation of these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate C10H22 isomers by GC?
A1: The 75 structural isomers of decane (B31447) (C10H22) possess very similar physicochemical properties, including close boiling points and polarities. Since GC separation of non-polar alkanes is primarily driven by differences in boiling points and molecular shape, the subtle variations among isomers make achieving baseline resolution a significant analytical challenge. Branched isomers generally have slightly lower boiling points than their linear counterpart (n-decane) and will therefore elute earlier. However, the sheer number of isomers and the small differences in their structures often lead to co-elution.
Q2: What is the most critical factor for improving the separation of decane isomers?
A2: The choice of the GC capillary column, specifically its stationary phase, is the most critical factor. For separating non-polar alkane isomers, a non-polar stationary phase is generally recommended. The principle of "like dissolves like" dictates that non-polar compounds will interact most effectively with a non-polar stationary phase, allowing for separation based on boiling point differences.
Q3: How does temperature programming help in the analysis of C10H22 isomers?
A3: Temperature programming is essential for separating complex mixtures with a wide range of boiling points, such as a sample containing multiple C10H22 isomers. Starting at a lower oven temperature allows for the separation of the more volatile, highly branched isomers. A gradual increase in temperature then facilitates the elution of less branched and linear isomers in a reasonable time frame, while maintaining good peak shape and resolution. A slow ramp rate generally improves the separation of closely eluting compounds.
Q4: How can I confirm the identity of the separated C10H22 isomer peaks?
A4: Due to the likelihood of co-elution and the similarity of mass spectra for many alkane isomers, relying solely on retention time or a single detector can be misleading. A robust method for peak identification is the use of Kovats Retention Indices (RI). By running a series of n-alkanes under the same chromatographic conditions, you can calculate the RI for each peak and compare it to established databases. Coupling the GC with a mass spectrometer (GC-MS) can provide additional structural information, although interpretation can be complex for highly branched isomers.
Q5: I'm still seeing co-elution even after optimizing my method. What else can I do?
A5: If co-elution persists after optimizing the stationary phase, temperature program, and carrier gas flow rate, consider the following:
-
Column Dimensions: Increase the column length (e.g., from 30 m to 60 m or even 100 m) to increase the number of theoretical plates and improve resolving power. A smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) can also enhance separation efficiency.
-
Two-Dimensional GC (GCxGC): For extremely complex mixtures where single-column GC is insufficient, GCxGC provides significantly higher resolving power by using two columns with different separation mechanisms.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the GC analysis of C10H22 isomers.
Problem 1: Poor Resolution and Peak Co-elution
Symptoms:
-
Peaks are not baseline-resolved (Rs < 1.5).
-
Shoulders on peaks, indicating a hidden co-eluting isomer.
-
Broad, overlapping peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | For C10H22 isomers, a non-polar stationary phase such as 100% dimethylpolysiloxane (e.g., DB-1, Rtx-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, Rtx-5ms) is recommended. These phases separate based on boiling point, which is the primary differentiator for alkane isomers. |
| Suboptimal Temperature Program | A temperature ramp that is too fast can lead to co-elution. Try a slower ramp rate (e.g., 2-5°C/min). Ensure the initial oven temperature is low enough to trap volatile isomers at the head of the column. |
| Incorrect Carrier Gas Flow Rate | The carrier gas flow rate should be set to the optimal linear velocity for your column dimensions and carrier gas type (Helium is common). A flow rate that is too high or too low will reduce column efficiency. |
| Insufficient Column Length | If resolution is still poor after method optimization, a longer column (e.g., 60 m or 100 m) will provide more theoretical plates and enhance separation. |
| Column Overload | Injecting too much sample can lead to peak broadening and fronting. Dilute your sample or use a higher split ratio. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the System | Active sites in the injector liner, on the column, or in the detector can cause polar compounds to tail. While alkanes are non-polar, sample matrix components could be an issue. Use a deactivated inlet liner and ensure your column is well-conditioned. If the column is old, it may need to be replaced. |
| Poor Column Installation | A bad cut on the column end or incorrect insertion depth into the injector or detector can cause peak tailing. Ensure a clean, 90-degree cut and follow the manufacturer's instructions for installation. |
| System Contamination | Residue from previous samples in the injector or at the head of the column can cause peak distortion. Perform regular inlet maintenance (replace liner, septum, and O-ring) and trim the first few centimeters of the column if it appears discolored. |
Problem 3: Ghost Peaks
Symptoms:
-
Peaks appear in blank runs at the retention times of your target analytes.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Syringe | The syringe may be contaminated with your C10H22 isomer standards or samples. Clean the syringe thoroughly with an appropriate solvent. |
| Carryover from Previous Injections | Highly concentrated samples can lead to carryover in the injector. Run several solvent blanks after a concentrated sample. |
| Contaminated Carrier Gas or Gas Lines | Hydrocarbon traps on your gas lines may be saturated. Replace them as needed. |
Data Presentation
Kovats Retention Indices of Selected C10H22 Isomers
The following table provides experimentally determined Kovats Retention Indices (RI) for a selection of C10H22 isomers on common non-polar stationary phases. These values can be used as a reference for peak identification. Note that RI values can vary slightly between laboratories and instruments.
| Isomer | Stationary Phase | Retention Index (RI) | Reference |
| n-Decane | DB-5 | 1000 | [1] |
| n-Decane | HP-101 | 1000 | [1] |
| 5-Methylnonane | OV-101 | 960 | [2] |
| 2,2-Dimethyloctane | Non-polar | 912-924 | [3] |
| 3,3-Dimethyloctane | OV-101 | 934 |
Experimental Protocols
Protocol 1: General Screening Method for C10H22 Isomer Separation by GC-FID
This protocol provides a starting point for the analysis of C10H22 isomers. It should be optimized for your specific sample matrix and instrumentation.
1. Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, Rtx-5ms)
-
Carrier Gas: Helium (99.999% purity)
-
Injector: Split/Splitless
-
Autosampler Vials and Caps
-
Syringe: 10 µL
2. GC-FID Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (Split Ratio: 100:1, adjust as needed based on sample concentration)
-
Injection Volume: 1 µL
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes
-
Ramp: 5°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Detector Temperature: 300°C
-
Detector Gases: Hydrogen and Air (at manufacturer's recommended flow rates)
-
Data Acquisition Rate: 20 Hz
3. Sample and Standard Preparation:
-
Prepare a mixed standard of available C10H22 isomers in a non-polar solvent such as hexane (B92381) or pentane (B18724) at a concentration of approximately 10-100 µg/mL each.
-
Prepare a series of n-alkane standards (e.g., C8 to C14) for the calculation of Kovats Retention Indices.
-
Dilute samples in the same solvent to an appropriate concentration.
4. Analysis Procedure:
-
Condition the GC column according to the manufacturer's instructions.
-
Set up the GC-FID with the conditions listed above.
-
Inject a solvent blank to ensure the system is clean.
-
Inject the n-alkane standard mixture to establish the retention times for RI calculation.
-
Inject the C10H22 isomer standard mixture to determine the retention times of the target analytes.
-
Inject the unknown samples.
-
Process the data, integrating all peaks of interest.
-
Calculate the Kovats Retention Indices for all peaks in the standards and samples.
-
Identify the isomers in the samples by comparing their retention indices to the standard mixture and literature values.
Mandatory Visualization
Caption: A generalized experimental workflow for the GC analysis of C10H22 isomers.
Caption: A logical troubleshooting workflow for addressing poor separation of C10H22 isomers.
References
Technical Support Center: Synthesis of High-Purity Branched Alkanes
Welcome to the technical support center for the synthesis of high-purity branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing high-purity branched alkanes?
The synthesis of high-purity branched alkanes presents several key challenges. A major hurdle is controlling regioselectivity, as the similar reactivity of C-H bonds in alkanes makes it difficult to functionalize a specific position.[1] The low reactivity of alkanes often necessitates harsh reaction conditions, which can lead to a mixture of products and reduced yields.[2] Furthermore, the structural similarity of branched alkane isomers makes their separation and purification to high purity levels particularly difficult.[3] For high-molecular-weight alkanes (C40+), low solubility of intermediates can also block synthetic pathways.[3][4][5]
Q2: Which synthetic strategies are commonly employed for preparing branched alkanes?
Several methods are utilized for the synthesis of branched alkanes. Grignard reactions involving the addition of Grignard reagents to carbonyl compounds are a classic approach to creating new carbon-carbon bonds and introducing branching.[2] Another effective method is the alkylation of 1,3-dithiane (B146892), which allows for the introduction of alkyl branches at specific locations, followed by desulfurization to yield the final alkane.[3][4][5] Other carbon-carbon bond-forming reactions like aldol (B89426) additions, Claisen condensations, and Wittig reactions can also be adapted for the synthesis of branched structures.[2] For industrial applications, catalytic reforming and cracking are used to produce branched alkanes from straight-chain hydrocarbons, though this typically results in a complex mixture of products.[6]
Q3: What are the most effective methods for purifying synthetic branched alkanes?
Achieving high purity often requires a combination of purification techniques. Fractional distillation is effective for separating alkanes with different boiling points, which is useful when the desired branched alkane has a significantly different molecular weight from the impurities.[7] For separating branched alkanes from linear n-alkanes, urea (B33335) adduction is a highly selective method where urea forms crystalline complexes with straight-chain alkanes, leaving the branched isomers in the solution.[7] Molecular sieves with specific pore sizes can also be used to selectively adsorb linear or smaller alkanes, allowing the larger or branched molecules to pass through.[7] For complex mixtures of isomers with similar boiling points, chromatographic techniques such as column chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are often necessary.[2][8] Recrystallization can be a viable option for solid long-chain alkanes.[7]
Q4: How can I accurately assess the purity of my synthesized branched alkanes?
A combination of analytical techniques is recommended for a thorough purity assessment. High-temperature gas chromatography (HTGC) is particularly advantageous for evaluating the purity of high-molecular-weight alkanes.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) is crucial for identifying the structure of the synthesized alkanes and any impurities present.[2] For a quantitative analysis of purity, high-performance liquid chromatography (HPLC) is a powerful tool.
Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield of the desired branched alkane is a common problem in organic synthesis. A systematic approach to troubleshooting is essential to identify the root cause.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC to ensure all starting material is consumed.[9] - If the reaction has stalled, consider increasing the reaction time or temperature. - Ensure the stoichiometry of the reactants is correct. |
| Side Reactions | - Analyze the crude product by GC-MS to identify major side products.[9] - Adjust reaction conditions (e.g., lower temperature, change of solvent or catalyst) to minimize the formation of side products.[9] - Consider alternative synthetic routes that may be less prone to the observed side reactions. |
| Product Loss During Work-up | - Check the aqueous layer after extraction to ensure the product is not lost due to unexpected solubility.[10] - If the product is volatile, check the solvent collected from the rotary evaporator.[10] - For purifications involving filtration, wash the filter medium with a suitable solvent to recover any adsorbed product.[10] |
| Degradation of Product | - If the product is sensitive to acid or base, use neutral conditions during the work-up.[10] - Avoid excessive heat during solvent removal. |
Issue 2: Presence of Isomeric Impurities
The presence of isomers is a significant challenge due to their similar physical properties, making them difficult to separate.
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity in Synthesis | - Re-evaluate the synthetic strategy to improve control over the position of branching. - Consider using protecting groups or directing groups to achieve higher selectivity. |
| Isomerization During Reaction or Work-up | - Isomerization can be promoted by acidic or basic conditions or high temperatures.[9] - Neutralize the reaction mixture carefully and avoid excessive heat. |
| Ineffective Purification | - Standard purification methods like distillation may be insufficient. - Employ high-resolution techniques like preparative GC or HPLC for separation. - For mixtures of linear and branched alkanes, urea adduction or molecular sieves are effective.[7] |
Experimental Protocols
Protocol 1: Synthesis of a Mid-Chain Methylated Long-Chain Alkane via Dithiane Alkylation
This protocol is based on a facile three-step synthesis employing the alkylation of 1,3-dithiane.[3][4][5]
Step 1: Bisalkylation of 1,3-dithiane
-
Dissolve 1,3-dithiane in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -30°C and add n-butyllithium dropwise.
-
Stir the mixture for 2 hours at -30°C.
-
Add a suitable α,ω-dibromoalkane and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Purify the resulting bis(dithianyl)alkane intermediate by column chromatography.
Step 2: Alkylation of the Bis(dithianyl)alkane
-
Dissolve the purified bis(dithianyl)alkane in anhydrous THF under an inert atmosphere.
-
Cool to -30°C and add n-butyllithium dropwise.
-
Stir for 2 hours, then add the desired 1-bromoalkane (e.g., 1-bromopentane).
-
Allow the reaction to proceed overnight at room temperature.
-
Work-up the reaction as described in Step 1 and purify the product.
Step 3: Desulfurization
-
Dissolve the alkylated bis(dithianyl)alkane in ethanol.
-
Add a slurry of Raney nickel and reflux the mixture for 4 hours.
-
Cool the reaction, filter off the Raney nickel, and concentrate the filtrate.
-
Purify the final branched alkane by column chromatography or recrystallization.
Protocol 2: Purification of Branched Alkanes using Urea Adduction
This method is highly effective for removing linear n-alkanes from a mixture containing branched alkanes.[7]
-
Dissolve the mixture of alkanes in a suitable solvent (e.g., a mixture of methanol (B129727) and benzene).
-
Add a saturated solution of urea in methanol to the alkane solution.
-
Stir the mixture at room temperature. A white precipitate of the urea-n-alkane adduct will form.
-
Continue stirring for several hours to ensure complete adduction of the n-alkanes.
-
Separate the solid adduct from the solution by filtration. The filtrate will contain the enriched branched alkanes.
-
To recover the n-alkanes (if desired), treat the solid adduct with hot water to decompose the complex.
Visualizations
References
- 1. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soran.edu.iq [soran.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Wurtz Coupling Side Reactions in Alkane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center focused on troubleshooting the Wurtz coupling reaction for alkane synthesis. This resource provides in-depth guidance on identifying, understanding, and mitigating common side reactions to enhance the yield and purity of your target alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during a Wurtz coupling?
A1: The two most significant side reactions that compromise the efficiency of the Wurtz coupling are the elimination of HX to form an alkene and the formation of a mixture of alkane products when using dissimilar alkyl halides.[1][2] The reaction's mechanism, which can involve free radical intermediates, is a key contributor to these competing pathways.[3][4]
Q2: Why is my Wurtz coupling reaction producing a significant amount of alkene?
A2: Alkene formation is a common byproduct, particularly when using bulky or sterically hindered alkyl halides.[5] Tertiary alkyl halides are especially prone to elimination and generally fail to produce the desired coupled product.[5][6] Secondary alkyl halides also tend to yield more of the elimination product compared to primary halides.[7] The reaction conditions, such as higher temperatures, can also favor the elimination pathway.
Q3: I'm attempting to synthesize an unsymmetrical alkane (R-R') and obtaining a mixture of products. Why is this happening and can it be prevented?
A3: When two different alkyl halides (R-X and R'-X) are used in a Wurtz coupling, the reaction typically yields a statistical mixture of three products: the desired unsymmetrical alkane (R-R') and the two symmetrical alkanes (R-R and R'-R').[5][8] Separating these alkanes is often challenging due to their similar boiling points.[9] This lack of selectivity is a major limitation of the Wurtz reaction for preparing unsymmetrical alkanes.[6]
Q4: What is the general order of reactivity for alkyl halides in the Wurtz reaction?
A4: The reactivity of alkyl halides in the Wurtz reaction follows the order: R-I > R-Br > R-Cl.[7] Primary alkyl iodides are the most reactive and generally provide the best yields for the coupling reaction.[7]
Q5: Are there more effective alternatives to the Wurtz coupling for synthesizing unsymmetrical alkanes?
A5: Yes, for the synthesis of unsymmetrical alkanes with higher selectivity and yield, the Corey-House synthesis is a superior alternative. This method uses a lithium dialkylcuprate reagent and generally avoids the formation of homocoupled byproducts that are prevalent in mixed Wurtz reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired alkane | - Presence of moisture or protic solvents.- Use of secondary or tertiary alkyl halides.- Suboptimal reaction temperature.- Inefficient sodium metal dispersion. | - Ensure all glassware is thoroughly dried and use an anhydrous ethereal solvent (e.g., dry diethyl ether or THF).[2][10]- Whenever possible, use primary alkyl halides. For secondary and tertiary systems, consider alternative coupling methods.- Maintain a controlled, moderate reaction temperature, as excessive heat can promote side reactions.- Utilize finely dispersed sodium to maximize the reactive surface area.[7] |
| High percentage of alkene byproduct | - Use of sterically hindered alkyl halides (secondary or tertiary).- High reaction temperature. | - Switch to a less sterically hindered primary alkyl halide if the target molecule allows.- Perform the reaction at a lower, controlled temperature to disfavor the elimination pathway.- Consider alternative coupling reactions that are less prone to elimination. |
| Formation of a difficult-to-separate mixture of alkanes | - Use of two different alkyl halides in a cross-coupling reaction. | - For the synthesis of unsymmetrical alkanes, the Corey-House synthesis is the recommended alternative for achieving high selectivity.- If the Wurtz reaction must be used, be prepared for a challenging purification process, such as fractional distillation. |
| Reaction fails to initiate | - Passivated sodium metal surface.- Impure reactants or solvent. | - Use freshly cut sodium metal to expose a reactive surface or prepare a fine dispersion.- Ensure the purity of the alkyl halides and the anhydrous nature of the solvent. |
Quantitative Data on Product Distribution
The following table illustrates the typical product distribution in a Wurtz cross-coupling reaction, highlighting the lack of selectivity.
| Reactants | Product | Product Ratio | Notes |
| 1-Iodododecane + 1-Iodooctadecane | Dimer of 1-Iodododecane (C24) | 21% | This example demonstrates the statistical mixture obtained in a cross-coupling reaction, making isolation of the desired unsymmetrical product inefficient.[3] |
| Cross-coupled product (C30) | 50% | ||
| Dimer of 1-Iodooctadecane (C36) | 29% |
Experimental Protocols
Protocol for Preparation of Finely Dispersed Sodium
-
Objective: To prepare a high-surface-area sodium dispersion to improve reaction kinetics and yield.
-
Materials: Sodium metal, anhydrous hydrocarbon solvent (e.g., toluene (B28343) or xylene), dispersing agent (e.g., aluminum stearate), high-speed mechanical stirrer or homogenizer, inert atmosphere (N₂ or Ar).
-
Procedure:
-
Under an inert atmosphere, heat the anhydrous hydrocarbon solvent in a reaction vessel equipped with a high-speed stirrer to a temperature above the melting point of sodium (97.8 °C), typically around 105-110 °C.
-
Add the dispersing agent to the hot solvent and stir until dissolved.
-
Carefully introduce freshly cut pieces of sodium metal into the hot solvent.
-
Once the sodium has melted, engage the high-speed stirrer or homogenizer to break the molten sodium into fine particles.
-
Continue stirring while allowing the mixture to cool to room temperature. The sodium will solidify as a fine dispersion.
-
Protocol for Minimizing Side Reactions in a Symmetrical Wurtz Coupling
-
Objective: To synthesize a symmetrical alkane (R-R) from a primary alkyl halide (R-X) with minimal alkene formation.
-
Materials: Primary alkyl iodide, finely dispersed sodium, anhydrous diethyl ether, inert atmosphere (N₂ or Ar).
-
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add the finely dispersed sodium to the flask under a positive pressure of the inert gas.
-
Add anhydrous diethyl ether to the flask to cover the sodium dispersion.
-
Dissolve the primary alkyl iodide in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the alkyl iodide solution dropwise to the stirred sodium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (as monitored by an appropriate technique like GC-MS).
-
Carefully quench any unreacted sodium by the slow addition of ethanol (B145695) or isopropanol (B130326) before workup.
-
Visualizing Wurtz Coupling and Side Reactions
The following diagram illustrates the desired Wurtz coupling pathway alongside the competing elimination and cross-coupling side reactions.
Caption: Wurtz coupling pathways and major side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. byjus.com [byjus.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 9. aakash.ac.in [aakash.ac.in]
- 10. The solvent used in Wurtz reaction is a C2H5OH b CH3COOH class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Grignard Reagent Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reagents.
Troubleshooting Guide
Low or no yield of the desired product is a common issue in Grignard reactions. This guide will help you diagnose and resolve potential problems in your synthesis.
Problem: Reaction Fails to Initiate
Possible Causes:
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating magnesium oxide layer that prevents the reaction from starting.[1][2]
-
Wet Glassware or Solvent: Grignard reagents are highly reactive with water. Any moisture will quench the reagent as it forms.[2][3][4][5][6]
-
Impure Alkyl/Aryl Halide: The starting halide may contain impurities like water or alcohol that will react with the Grignard reagent.[2]
Solutions:
-
Activate the Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh surface.[2]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color indicates magnesium activation.[1][2]
-
-
Ensure Anhydrous Conditions:
-
Rigorously dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon).[2][7]
-
Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2][3]
-
-
Purify Starting Materials: Ensure the purity of your alkyl or aryl halide.
Problem: Reaction Starts but Then Stops
Possible Causes:
-
Insufficiently Dry Conditions: A small amount of moisture may have been consumed during initiation, but residual water is quenching the reaction.[2]
-
Poor Quality Reagents: Impurities in the solvent or the halide can halt the reaction.[2]
-
Low Temperature: While the reaction is exothermic, it may require gentle warming to be sustained, especially in the initial stages.[2]
Solutions:
-
Maintain Anhydrous Conditions: Double-check that all components of your reaction setup are free of moisture.
-
Verify Reagent Quality: Use freshly opened or properly stored anhydrous solvents and purified halides.
-
Gentle Warming: If the reaction does not sustain itself, gentle warming with a water bath may be necessary.[5]
Problem: High Yield of Wurtz Coupling Byproduct (R-R)
Possible Causes:
-
High Local Concentration of Alkyl Halide: Rapid addition of the alkyl halide can lead to a reaction between the newly formed Grignard reagent and the unreacted halide.[8][9]
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of the Wurtz coupling reaction.[9]
-
Solvent Choice: Some solvents, like THF, may promote Wurtz coupling for certain substrates more than others, such as diethyl ether.[9]
Solutions:
-
Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.[9]
-
Temperature Control: Maintain a controlled reaction temperature. If the reaction becomes too vigorous, an ice bath can be used for cooling.
-
Solvent Selection: Consider using a different anhydrous ether as the solvent.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Grignard reagent solution?
A1: The most common impurities are unreacted magnesium, magnesium halides, and byproducts from side reactions. The primary side reaction is often Wurtz coupling, which produces a homocoupled dimer of the starting organic halide (R-R).[8][10][11] Other impurities can arise from reactions with atmospheric oxygen and moisture, leading to the formation of magnesium alkoxides or hydroxides.[1][12]
Q2: How does water affect my Grignard reaction?
A2: Water is highly detrimental to Grignard reactions. Grignard reagents are strong bases and will react with even trace amounts of water in an acid-base reaction. This reaction protonates the Grignard reagent, forming a hydrocarbon and magnesium hydroxide, effectively destroying the reagent and preventing it from reacting with your desired electrophile.[3][4][5][13] Therefore, all reactions must be conducted under strictly anhydrous (water-free) conditions.[4][6]
Q3: My Grignard solution has turned cloudy. Is it still usable?
A3: A cloudy appearance can be normal for some Grignard reagents and may indicate the formation of finely divided magnesium from the Schlenk equilibrium.[12] However, it can also signify degradation due to reaction with atmospheric moisture or oxygen, leading to the precipitation of magnesium salts.[12] It is highly recommended to titrate the solution to determine its active concentration before use.[12]
Q4: How can I determine the concentration of my prepared Grignard reagent?
A4: The concentration of a Grignard reagent should be determined by titration. A common method involves using a known concentration of an alcohol, such as sec-butanol or menthol (B31143), with an indicator like 1,10-phenanthroline (B135089).[14][15][16] Another method uses diphenylacetic acid as the titrant, with the endpoint indicated by a persistent yellow color.[15]
Q5: What is the best way to store a Grignard solution?
A5: Grignard reagents are sensitive to air and moisture and should be stored in a tightly sealed, dry container under an inert atmosphere, such as nitrogen or argon.[12][17] Minimizing the headspace in the storage container is also crucial.[12] While some can be stored at room temperature, refrigeration can slow degradation, but be aware that low temperatures might cause some reagents to precipitate.[12] It is always best to use Grignard reagents as fresh as possible and to re-titrate them if they have been stored for an extended period.[12]
Quantitative Data Summary
The choice of solvent and reaction conditions can significantly impact the yield of the Grignard reagent versus the formation of the Wurtz coupling byproduct.
| Substrate | Solvent | Grignard Yield (%) | Wurtz Coupling Byproduct (%) | Reference |
| Benzyl Chloride | Diethyl Ether (Et₂O) | 94 | 6 | [9] |
| Benzyl Chloride | Tetrahydrofuran (THF) | 27 | 73 | [9] |
| Butyl Bromide | High Purity Mg | ~80 | Not specified | [18] |
| Butyl Bromide | Commercial Grade Mg (High Fe/Mn) | 56-68 | Not specified | [18] |
Experimental Protocols
Protocol 1: Titration of a Grignard Reagent using Menthol and 1,10-Phenanthroline
This protocol is adapted from established methods for determining the molarity of Grignard solutions.[15][16]
Materials:
-
Accurately weighed menthol (approx. 2 mmol)
-
1,10-phenanthroline (a few crystals, ~4 mg)
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent solution to be titrated
-
Flame-dried 50 mL round-bottomed flask with a magnetic stir bar and rubber septum
-
Syringes and needles
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Quickly add the weighed menthol and 1,10-phenanthroline to the flame-dried flask.
-
Cap the flask with the septum and flush with inert gas.
-
Add approximately 15 mL of anhydrous THF to the flask via syringe and stir to dissolve the solids.
-
Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.
-
The endpoint is reached when a distinct and persistent violet or burgundy color is observed.[16]
-
Record the volume of Grignard reagent added.
-
Calculate the molarity of the Grignard reagent: Molarity (M) = (moles of menthol) / (volume of Grignard reagent in L)
Protocol 2: Activation of Magnesium for Grignard Synthesis
This protocol describes the chemical activation of magnesium turnings.[1][2]
Materials:
-
Magnesium turnings
-
Iodine crystal or 1,2-dibromoethane
-
Flame-dried reaction flask
-
Inert gas supply
Procedure:
-
Place the magnesium turnings in the flame-dried reaction flask under a positive pressure of inert gas.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane.
-
Gently warm the flask with a heat gun.
-
If using iodine, the disappearance of the purple vapor and brown color on the magnesium surface indicates activation.[2]
-
If using 1,2-dibromoethane, the observation of ethylene (B1197577) bubbles indicates activation.[1]
-
Allow the flask to cool to room temperature before adding the solvent and alkyl/aryl halide.
Visualizations
Caption: General workflow for Grignard reagent synthesis.
Caption: Troubleshooting flowchart for reaction initiation failure.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How does water affect Grignard reagents? | Filo [askfilo.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 17. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 18. scispace.com [scispace.com]
Technical Support Center: Optimizing GC for Alkane Isomer Separation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the separation of alkane isomers using gas chromatography (GC).
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments, providing potential causes and actionable solutions in a direct question-and-answer format.
Question: Why am I experiencing poor resolution or co-elution of my alkane isomers?
Answer:
Achieving baseline separation of closely related alkane isomers requires meticulous optimization of your GC column and method parameters. Several factors can contribute to poor resolution:
-
Inadequate GC Column Selection: The choice of stationary phase is critical. For alkane separation, which is primarily governed by boiling points, a non-polar column is ideal, following the principle of "like dissolves like".[1][2] Phases such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are highly effective.[1][3]
-
Suboptimal Column Dimensions: A column that is too short may not provide the necessary theoretical plates for a complex separation. Increasing the column length enhances resolution, though it also extends the analysis time.[1][2] Similarly, a smaller internal diameter (ID) column improves efficiency and resolution.[1][4]
-
Incorrect Oven Temperature Program: The temperature ramp rate significantly affects resolution. A slow ramp rate (e.g., 5-10°C/min) allows for more interaction between the analytes and the stationary phase, which can enhance the separation of isomers with close boiling points.[1][5]
-
Improper Carrier Gas Flow Rate: An inappropriate flow rate can lead to band broadening, which diminishes resolution. The optimal flow rate depends on the carrier gas used (e.g., Helium, Hydrogen).[1][6][7]
Question: What is causing my alkane peaks to exhibit tailing?
Answer:
Peak tailing, where the peak is asymmetrical and stretches out, can be caused by several factors:
-
Active Sites in the System: Silanol groups in the injector liner or on the column surface can interact with analytes, causing them to adsorb and elute slowly, which leads to tailing.[1]
-
Column Contamination: Non-volatile residues from samples can accumulate at the head of the column, creating active sites and causing peak distortion.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in broad, tailing peaks.[1]
Solutions:
-
Use a deactivated inlet liner and a high-quality, inert GC column to minimize active sites.[1]
-
If contamination is suspected, trim the first 10-20 cm of the column from the inlet side. Regular column baking can also help remove contaminants.[1][8]
-
Reduce the sample concentration or increase the split ratio to avoid overloading the column.[1][9]
Question: My retention times are shifting between consecutive runs. What could be the cause?
Answer:
Inconsistent retention times compromise the reliability of your analysis. The most common causes include:
-
Leaks in the System: A leak in the carrier gas line, septum, or column fittings will cause fluctuations in the flow rate and pressure, leading to variable retention times.[9][10]
-
Unstable Oven Temperature: If the GC oven temperature is not stable and reproducible from run to run, retention times will shift.[1][10]
-
Inconsistent Carrier Gas Flow: Malfunctioning electronic pressure or flow controllers can lead to an unstable flow rate, directly impacting retention times.[1][11]
Solutions:
-
Perform a thorough leak check of the entire system.
-
Regularly verify and calibrate the GC oven's temperature.[1]
-
Ensure that your gas flow controllers are functioning correctly and providing a stable, consistent flow rate.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best type of stationary phase for high-resolution alkane isomer separation?
A1: Non-polar stationary phases are the most suitable for separating non-polar alkane isomers. The elution order generally follows the boiling points of the compounds.[12] Common and highly effective non-polar phases include 100% dimethylpolysiloxane (e.g., DB-1, HP-1) and 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms).[1][13]
Q2: How do I choose the right GC column dimensions (length, ID, film thickness)?
A2: The optimal column dimensions depend on the complexity of your sample. The following table provides general guidelines for selecting column dimensions to optimize the separation of alkane isomers.
| Parameter | Recommendation for General Use | Recommendation for High-Resolution Isomer Separation | Impact on Separation |
| Length (m) | 30 m | ≥60 m | Longer columns provide greater resolution but increase analysis time and back pressure.[1][2] |
| Internal Diameter (ID) (mm) | 0.25 mm | 0.18 mm or 0.10 mm | Smaller ID columns offer higher efficiency and better resolution but have lower sample capacity.[1][2] |
| Film Thickness (µm) | 0.25 - 0.50 µm | 0.10 - 0.25 µm | Thicker films increase retention, especially for volatile compounds, and improve sample capacity. Thinner films are better for less volatile analytes.[1][14] |
Q3: How can I optimize the oven temperature program?
A3: Temperature programming is crucial for separating complex mixtures with a wide range of boiling points.[15] For alkane isomers:
-
Initial Temperature: Start at a low temperature (e.g., 40°C) and hold for a few minutes to ensure sharp peaks for early-eluting, volatile isomers.[1]
-
Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) generally improves the separation of closely eluting isomers.[1] However, this will also increase the total analysis time.
-
Final Temperature: The final temperature should be high enough to elute all compounds of interest from the column.
Q4: What is the effect of the carrier gas and its flow rate?
A4: The choice of carrier gas (typically Helium, Hydrogen, or Nitrogen) and its flow rate significantly impacts column efficiency and analysis speed.[6] The flow rate must be optimized to achieve the best resolution. An excessively high or low flow rate can lead to peak broadening and a loss of separation efficiency.[6][16] Modern GCs often use electronic pneumatic control to maintain a constant flow rate throughout the temperature program, which helps to ensure reproducible retention times.[7]
Experimental Protocols
Detailed Methodology: GC-FID Analysis of C8-C20 Alkane Isomers
This protocol provides a starting point for the separation of a complex mixture of alkane isomers. Optimization may be required based on the specific isomers of interest and the sample matrix.
-
GC System Configuration:
-
Injector: Split/Splitless injector. Set to 280°C.
-
Injection Mode: Split injection with a ratio of 100:1 to prevent column overload.[1]
-
Liner: Use a deactivated, low-volume split liner.
-
Detector: Flame Ionization Detector (FID). Set to 300°C.[1]
-
Carrier Gas: Helium, set to a constant flow rate of 1.0 mL/min.[1]
-
-
GC Column:
-
Stationary Phase: 5% Phenyl-95% Dimethylpolysiloxane.
-
Dimensions: 60 m length x 0.25 mm ID x 0.25 µm film thickness.
-
-
Oven Temperature Program:
-
Sample Injection:
-
Prepare alkane standards and samples in a volatile, non-polar solvent such as hexane.
-
Inject 1 µL of the sample.
-
The table below summarizes the key method parameters.
| Parameter | Setting / Value |
| GC Column | 60 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl-95% Dimethylpolysiloxane |
| Injection Port Temp. | 280°C |
| Injection Mode | Split (100:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | 40°C (5 min hold), then 5°C/min to 250°C (10 min hold) |
| Detector | FID |
| Detector Temp. | 300°C |
Visualizations
The following diagrams illustrate key workflows and decision-making processes for optimizing alkane isomer separations.
Caption: Experimental workflow for GC analysis of alkane isomers.
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 4. vurup.sk [vurup.sk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 16. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Branched Alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of branched alkanes.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my branched alkane so complex and difficult to interpret?
A1: The complexity in the ¹H NMR spectra of branched alkanes arises from several factors:
-
Small Chemical Shift Dispersion: Protons in alkanes resonate in a narrow region of the spectrum, typically between 0.5 and 2.0 ppm, leading to significant signal overlap.[1]
-
Complex Splitting Patterns: Branching creates multiple, non-equivalent neighboring protons, resulting in complex splitting patterns such as doublet of doublets or multiplets, which can be challenging to resolve.[2][3][4]
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching the coupling constant), second-order effects can distort the spectrum, making simple n+1 rule interpretation difficult.
Q2: How can I differentiate between CH, CH₂, and CH₃ groups in my branched alkane?
A2: Distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups is crucial for structure elucidation. This can be effectively achieved using DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectroscopy.[5][6][7][8][9][10] A series of DEPT experiments provides the following information:
-
DEPT-90: Only CH signals appear as positive peaks.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.
-
Standard ¹³C NMR: Shows signals for all carbon atoms, including quaternary carbons.
By comparing these spectra, you can unambiguously identify each type of carbon and its attached protons.[8][9]
Q3: What are the typical ¹H and ¹³C chemical shift ranges for branched alkanes?
A3: The chemical shifts for protons and carbons in branched alkanes are influenced by their local electronic environment. Below is a table summarizing typical chemical shift ranges.
Data Presentation: Characteristic NMR Data for Branched Alkanes
Table 1: Typical ¹H NMR Chemical Shifts for Branched Alkanes [1]
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH ₃ | 0.7 - 1.3 |
| Secondary (methylene) | R₂-CH ₂ | 1.2 - 1.6 |
| Tertiary (methine) | R₃-CH | 1.4 - 1.8 |
Table 2: Typical ¹³C NMR Chemical Shifts for Branched Alkanes [11][12]
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-C H₃ | 10 - 25 |
| Secondary (methylene) | R₂-C H₂ | 20 - 45 |
| Tertiary (methine) | R₃-C H | 25 - 50 |
| Quaternary | R₄-C | 30 - 50 |
Table 3: Typical ³JHH Coupling Constants in Alkanes [13][14][15]
| Coupling Type | Dihedral Angle | Typical Coupling Constant (J, Hz) |
| Gauche | ~60° | 2 - 5 |
| Anti | ~180° | 10 - 14 |
| Free Rotation (Acyclic) | Average | 6 - 8 |
Troubleshooting Guides
Problem 1: Severe peak overlap in the ¹H NMR spectrum prevents analysis of splitting patterns and integration.
Solution:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₆) can alter the chemical shifts of protons and may resolve overlapping signals.[16]
-
Increase Magnetic Field Strength: Using a higher field NMR spectrometer will increase the dispersion of signals, often simplifying the spectrum.
-
2D NMR Spectroscopy: Employ two-dimensional NMR techniques like COSY and HSQC to resolve individual proton signals and their correlations.[17][18]
Problem 2: My sample is not soluble in common deuterated solvents like CDCl₃.
Solution:
-
Test Alternative Solvents: Depending on the polarity of your branched alkane, other solvents like benzene-d₆, acetone-d₆, or even deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be used. Be aware that recovering your sample from high-boiling point solvents like DMSO-d₆ can be difficult.[16]
Problem 3: I am unsure about the connectivity of different proton and carbon signals.
Solution:
-
Utilize 2D NMR:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. This helps in identifying adjacent protons and tracing out spin systems.[10][17][18]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[17][18][19]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is particularly useful for identifying quaternary carbons and connecting different spin systems.[10][18][19][20]
-
Experimental Protocols
1. Standard 1D ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the branched alkane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
2. DEPT-135 and DEPT-90 NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (15-30 mg) is often beneficial for ¹³C-based experiments.
-
Instrument Setup: After acquiring a standard ¹³C spectrum to determine the spectral width, set up the DEPT-135 and DEPT-90 experiments using the spectrometer's standard pulse programs.
-
Acquisition: Acquire the DEPT spectra. The number of scans will be significantly higher than for ¹H NMR to achieve adequate signal-to-noise.
-
Processing: Process the data similarly to a standard 1D spectrum. For DEPT-135, CH and CH₃ will be positive, and CH₂ will be negative. For DEPT-90, only CH signals will be positive.
3. 2D COSY Spectroscopy
-
Sample Preparation: Use the same sample as for the 1D ¹H NMR.
-
Instrument Setup: Set up a standard COSY experiment (e.g., cosygpqf). The spectral width in both dimensions will be the same as the ¹H spectrum.
-
Acquisition: The acquisition time for a 2D experiment will be longer than for a 1D experiment. Typically, 256-512 increments in the indirect dimension (t₁) are sufficient for good resolution.
-
Processing: Apply a 2D Fourier transformation and phase correction. The resulting spectrum will show the ¹H spectrum on both axes with cross-peaks indicating coupled protons.
4. 2D HSQC and HMBC Spectroscopy
-
Sample Preparation: A more concentrated sample is recommended.
-
Instrument Setup: Set up the HSQC (e.g., hsqcedetgpsisp2.2) and HMBC (e.g., hmbcgplpndqf) experiments. The spectral width in the F2 dimension corresponds to the ¹H spectrum, and in the F1 dimension to the ¹³C spectrum.
-
Acquisition: These are longer experiments. The number of increments in t₁ and the number of scans per increment will determine the total experiment time.
-
Processing: Perform a 2D Fourier transformation and phasing. The HSQC will show one-bond ¹H-¹³C correlations, while the HMBC will show two- and three-bond correlations.
Mandatory Visualization
Caption: Workflow for the structural elucidation of branched alkanes using NMR spectroscopy.
References
- 1. docsity.com [docsity.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Khan Academy [khanacademy.org]
- 5. fiveable.me [fiveable.me]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 20. emerypharma.com [emerypharma.com]
Technical Support Center: Mass Spectrometry Fragmentation of Alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing alkanes using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns for linear alkanes in electron ionization (EI) mass spectrometry?
A1: Linear alkanes typically exhibit a series of fragment ions separated by 14 Da, corresponding to the loss of successive CH₂ groups.[1][2] The most abundant peaks in the spectrum are often alkyl carbocations (CnH2n+1)+ at m/z values of 43, 57, 71, and 85.[3] For straight-chain alkanes, the molecular ion peak (M+) is often observable, though its intensity may be weak for long-chain compounds.[2][4] The base peak for many linear alkanes is the butyl cation at m/z 57.[2][4]
Q2: How do fragmentation patterns of branched alkanes differ from linear alkanes?
A2: Branched alkanes tend to fragment at the branching point to form more stable secondary or tertiary carbocations.[2][5] This preferential fragmentation results in a different spectral pattern compared to their linear isomers.[5] The molecular ion peak for branched alkanes is typically weaker than for linear alkanes, and in highly branched structures, it may be absent altogether.[5][6] The fragmentation spectrum of a branched alkane will be dominated by peaks corresponding to the most stable carbocations that can be formed by cleavage at the branch points.[5]
Q3: Why is the molecular ion peak for long-chain or highly branched alkanes often weak or absent?
A3: The energy imparted by electron ionization (70 eV) is often sufficient to cause rapid fragmentation of the molecular ion, especially in molecules with points of stability for fragmentation, such as branch points in alkanes.[5] In long-chain alkanes, there are numerous C-C bonds that can cleave, increasing the probability of fragmentation and reducing the abundance of the intact molecular ion.[2] For highly branched alkanes, the formation of stable tertiary or secondary carbocations is a very favorable process, leading to extensive fragmentation and a very weak or absent molecular ion peak.[5]
Q4: Can mass spectrometry be used to distinguish between isomers of alkanes?
A4: Yes, mass spectrometry can often distinguish between structural isomers of alkanes based on their different fragmentation patterns.[5] Since branched alkanes fragment preferentially at the branch point, the resulting mass spectrum will have a unique pattern of abundant ions compared to a linear alkane or a differently branched isomer of the same molecular weight.[5] However, differentiating co-eluting isomers can be challenging if their mass spectra are very similar. In such cases, optimizing chromatographic separation is crucial.[7]
Q5: What are "soft" ionization techniques and can they be used for alkane analysis?
A5: Soft ionization techniques are methods that impart less energy to the analyte molecule during the ionization process, resulting in less fragmentation and a more abundant molecular ion.[7] For alkanes, especially those with weak or absent molecular ions in EI-MS, techniques like Chemical Ionization (CI) and Field Ionization (FI) can be beneficial.[7] CI uses a reagent gas to produce ions through less energetic reactions, often resulting in a prominent [M+H]⁺ peak.[7] Lowering the electron energy in EI from the standard 70 eV can also reduce fragmentation, though this may also decrease overall sensitivity.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of alkanes.
Problem 1: Weak or Absent Molecular Ion Peak
| Possible Cause | Suggested Solution |
| High Degree of Branching | Highly branched alkanes readily fragment to form stable carbocations, leading to a diminished molecular ion.[5] Consider using a soft ionization technique like Chemical Ionization (CI) or Field Ionization (FI) to increase the abundance of the molecular ion or a protonated molecule.[7] |
| Long Carbon Chain | The probability of fragmentation increases with the length of the carbon chain.[2] Lowering the electron energy in the EI source (e.g., from 70 eV to 20 eV) can sometimes help preserve the molecular ion, but may reduce overall sensitivity.[7] |
| Instrumental Conditions | Sub-optimal source temperature or other parameters can contribute to excessive fragmentation. Ensure the mass spectrometer is properly tuned and calibrated.[8] |
Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Possible Cause | Suggested Solution |
| Column Contamination | Non-volatile residues in the sample can accumulate at the head of the GC column.[3] Regularly bake out the column at its maximum recommended temperature. If the problem persists, trim a small portion (e.g., 10-20 cm) from the inlet of the column.[3] |
| Improper Initial Oven Temperature | If the initial oven temperature is too high, it can cause poor focusing of the analytes at the start of the column. Set the initial oven temperature 10-15°C below the boiling point of the injection solvent.[3] |
| Active Sites in the Inlet or Column | Although alkanes are generally inert, active sites can cause issues for other components in a mixture. Ensure a clean, deactivated inlet liner is used. If analyzing a complex mixture, ensure the column is of high quality and suitable for the application.[9] |
Problem 3: Difficulty in Differentiating Alkane Isomers
| Possible Cause | Suggested Solution |
| Co-elution of Isomers | If isomers are not separated chromatographically, their mass spectra will be convoluted. Optimize the GC method to improve separation. This can include using a longer column, a different stationary phase, or a slower temperature ramp rate.[3][7] |
| Similar Fragmentation Patterns | Some isomers may produce very similar mass spectra, making differentiation difficult based on MS data alone. Carefully examine the relative abundances of key fragment ions. Even small, reproducible differences can be used for identification when coupled with chromatographic retention data.[5] |
| Lack of Reference Spectra | Without reference spectra for the specific isomers, identification can be challenging. If possible, analyze pure standards of the suspected isomers to confirm their fragmentation patterns and retention times under your experimental conditions. |
Experimental Protocols
GC-MS Analysis of Alkanes using Electron Ionization
This protocol provides a general procedure for the analysis of alkanes by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a high-purity, volatile solvent such as hexane (B92381) or heptane (B126788) to a concentration suitable for your instrument's sensitivity (e.g., 1-100 µg/mL).[3]
-
If necessary, perform a sample clean-up step (e.g., solid-phase extraction) to remove matrix interferences.[3]
-
Transfer the final solution to an autosampler vial.
2. GC-MS Instrument Parameters:
-
The following table provides typical starting parameters for GC-MS analysis of alkanes. These may need to be optimized for your specific application and instrument.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane)[3] | Provides good separation for non-polar analytes like alkanes.[3] |
| Carrier Gas | Helium or Hydrogen[3] | Inert carrier gas for transporting the sample through the column. |
| Flow Rate | 1-2 mL/min[3] | Optimal for good chromatographic efficiency. |
| Inlet Temperature | 250-300 °C | Ensures complete vaporization of the sample. |
| Oven Temperature Program | e.g., 40°C (hold 2 min), then ramp at 10°C/min to 300°C (hold 5 min)[3] | The program should be optimized to achieve good separation of the target alkanes. |
| MS Transfer Line Temp. | 280-300 °C[10] | Prevents condensation of analytes between the GC and the MS.[10] |
| Ion Source Temperature | 230 °C[3][10] | A standard temperature for EI sources that provides a balance between sensitivity and fragmentation.[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] | Standard EI energy that produces reproducible and extensive fragmentation patterns useful for library matching.[10] |
| Mass Range | e.g., m/z 40-500 | Should cover the expected mass range of the molecular ions and fragment ions. |
| Scan Speed | Dependent on peak width, aim for 10-20 scans across a peak. | Ensures good peak definition for quantification and identification. |
3. Data Acquisition and Analysis:
-
Inject a solvent blank to verify system cleanliness.[10]
-
If performing quantitative analysis, inject a series of calibration standards.[10]
-
Inject the samples.
-
Process the acquired data to identify peaks based on their retention times and mass spectra. Compare the obtained mass spectra with reference libraries (e.g., NIST) for identification.
Data Presentation
Table 1: Common Fragment Ions in the Mass Spectra of Linear Alkanes
| m/z | Ion Formula | Common Name | Notes |
| 29 | [C₂H₅]⁺ | Ethyl cation | Often a prominent peak in the spectra of smaller alkanes. |
| 43 | [C₃H₇]⁺ | Propyl cation | A very common and often abundant fragment.[2] |
| 57 | [C₄H₉]⁺ | Butyl cation | Frequently the base peak in the spectra of linear alkanes.[2][4] |
| 71 | [C₅H₁₁]⁺ | Pentyl cation | Part of the characteristic series of alkyl fragments.[3] |
| 85 | [C₆H₁₃]⁺ | Hexyl cation | Continues the homologous series of fragments.[3] |
Table 2: Influence of Branching on Alkane Fragmentation
| Alkane Structure | Molecular Ion (M+) Abundance | Characteristic Fragmentation |
| Linear | Generally observable, decreases with chain length[2] | Series of CnH2n+1 ions separated by 14 Da.[2] |
| Branched | Weak to absent, decreases with increased branching[5][6] | Preferential cleavage at the branch point to form the most stable carbocation.[5] |
| Cyclic | More intense than corresponding acyclic alkanes[6] | Ring opening followed by fragmentation similar to linear alkanes, often with loss of ethene.[6] |
Visualizations
Caption: Fragmentation pathway of n-hexane in EI-MS.
Caption: Troubleshooting workflow for a weak molecular ion peak.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. whitman.edu [whitman.edu]
- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Co-elution Problems of Decane Isomers in GC-MS
Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of decane (B31447) isomers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve these common analytical issues.
Frequently Asked Questions (FAQs)
Q1: Why do my decane isomers co-elute in GC-MS analysis?
A1: Co-elution of decane isomers is a frequent challenge due to their similar physicochemical properties. The primary reasons include:
-
Similar Boiling Points: Branched decane isomers often have very close boiling points, making separation on a standard non-polar column difficult.
-
Inadequate Column Selectivity: The GC column's stationary phase may not have the necessary selectivity to differentiate between the subtle structural differences of the isomers. For non-polar alkanes, a non-polar stationary phase is typically used, but achieving separation among isomers can be challenging.[1][2]
-
Suboptimal GC Method Parameters: An oven temperature program that is too fast, an incorrect carrier gas flow rate, or an inappropriate injection technique can all lead to poor separation and peak co-elution.[1]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in broadened and overlapping peaks.
Q2: How can I confirm if I have a co-elution problem?
A2: Identifying co-elution is the first step toward resolving it. Here are some indicators:
-
Asymmetrical Peak Shape: Look for peaks with shoulders, tailing, or fronting. A symmetrical peak can still hide co-eluting compounds, but an asymmetrical peak is a strong indication of an issue.[3]
-
Mass Spectral Analysis: If you are using a mass spectrometer, you can examine the mass spectra across the chromatographic peak. Acquire mass spectra at the beginning, apex, and end of the peak. If the ion ratios or the overall mass spectrum changes across the peak, it confirms the presence of more than one compound.[3]
-
Extracted Ion Chromatograms (EICs): Even if isomers have similar mass spectra, the relative abundances of certain fragment ions might differ. Creating EICs for specific m/z values can sometimes reveal hidden peaks.
Q3: What is the first step I should take to troubleshoot co-elution of decane isomers?
A3: The most straightforward initial step is to optimize your GC oven temperature program. A slower temperature ramp rate will increase the interaction time of the analytes with the stationary phase, which can often improve resolution between closely eluting isomers.[1] Consider adding an isothermal hold at a temperature just below the elution temperature of the isomers of interest to maximize separation.
Q4: Which type of GC column is best for separating decane isomers?
A4: For the separation of non-polar alkane isomers, a non-polar stationary phase is the most suitable choice.[2][4] The principle of "like dissolves like" dictates that non-polar compounds are best separated on non-polar columns. The elution order on these columns generally follows the boiling points of the compounds.[5]
-
Commonly Used Phases: 100% dimethylpolysiloxane (e.g., DB-1, HP-1) and 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms) are effective choices.[2]
-
Column Dimensions: For complex mixtures of isomers, using a longer column (e.g., 60 m or longer) and a smaller internal diameter (e.g., 0.18 mm) can significantly increase column efficiency and improve resolution.[1][2]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-eluting Decane Isomers
This guide provides a step-by-step workflow for troubleshooting and resolving co-elution issues with decane isomers.
References
Technical Support Center: Purification of Synthesized Branched Alkanes
Welcome to the technical support center for the purification of synthesized branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.
Fractional Distillation
Fractional distillation is a primary technique for purifying liquid branched alkanes by separating components based on differences in their boiling points.[1] However, the similar boiling points of structural isomers can present significant challenges.[2]
Troubleshooting Guide: Distillation
| Issue | Potential Cause(s) | Recommended Solutions |
| Poor Separation of Isomers | Boiling points of the branched alkane isomers are very close.[2] | • Increase the number of theoretical plates in the distillation column to enhance separation efficiency.[2]• Optimize the reflux ratio; a higher ratio can improve separation but increases distillation time.[2]• Ensure the distillation column is well-insulated to maintain a proper temperature gradient. |
| Formation of an azeotrope with impurities or other isomers.[2] | • Consider pressure-swing distillation, as azeotrope composition can be pressure-dependent.[2]• Use azeotropic distillation by adding an entrainer that forms a new, lower-boiling azeotrope which is easier to separate.[2] | |
| Column Flooding (Liquid backing up in the column) | The vapor flow rate is too high for the column's diameter.[2] | • Reduce the heat input to the reboiler to decrease the rate of vaporization.[2]• Ensure the column diameter is adequately sized for the desired throughput.[2] |
| Condenser capacity is insufficient.[2] | • Increase the flow rate or decrease the temperature of the condenser's cooling fluid.[2] | |
| Inconsistent Boiling Point | Fluctuations in system pressure.[2] | • Use a high-precision pressure controller to maintain a stable system pressure, especially during vacuum distillation.[2]• Check the entire apparatus for leaks.[2] |
| Impurities in the crude material.[2] | • Analyze the feed material for impurities that could affect the boiling point and consider a pre-purification step (e.g., washing, extraction) if necessary.[2] |
Frequently Asked Questions (FAQs): Distillation
Q1: Why is it so difficult to separate branched alkane isomers by distillation? A1: Branched alkane isomers often have very close boiling points. Branching affects the shape of the molecule; more compact, spherical molecules (highly branched) have smaller surface areas, leading to weaker van der Waals forces and lower boiling points compared to their linear counterparts.[3] This small difference in boiling points makes separation by distillation challenging, requiring highly efficient fractionating columns.[2]
Q2: How does branching affect the boiling point of an alkane? A2: Increased branching generally lowers the boiling point of an alkane.[2][3] For isomers with the same number of carbon atoms, the more compact, highly branched structures have less surface area for intermolecular London dispersion forces, resulting in a lower boiling point compared to straight-chain or less branched isomers.[3]
Q3: What is the optimal reflux ratio for my distillation? A3: The optimal reflux ratio is a balance between separation efficiency and energy/time consumption.[2] A higher reflux ratio improves separation but requires more energy and increases the time needed to complete the distillation. The ideal ratio should be determined experimentally or through process simulation to achieve the desired product purity with the lowest energy input.[2]
Q4: When should I use vacuum distillation? A4: Vacuum distillation is used for compounds that have very high boiling points at atmospheric pressure or for substances that are thermally unstable and might decompose at their atmospheric boiling point. By reducing the pressure, the boiling point of the substance is lowered, allowing for distillation at a safer temperature.
Workflow for Troubleshooting Poor Isomer Separation in Distillation
Caption: Troubleshooting workflow for poor separation of branched alkane isomers.
Adsorption Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For nonpolar branched alkanes, adsorption chromatography using specific porous materials is highly effective.
Troubleshooting Guide: Chromatography
| Issue | Potential Cause(s) | Recommended Solutions |
| Poor Separation of Isomers | Incorrect stationary phase selection. | • Use molecular sieves (e.g., zeolites) with pore sizes that can selectively adsorb linear or less-branched alkanes while excluding more branched ones.[4][5]• For complex mixtures, consider advanced materials like Metal-Organic Frameworks (MOFs) which can offer high selectivity based on molecular shape.[6] |
| Diffusional limitations within the adsorbent. | • This can occur if the zeolite pore size is too small for the molecules.[5] Select a stationary phase with a slightly larger pore diameter.• Optimize the flow rate of the mobile phase; a slower rate can improve mass transfer and resolution. | |
| Low Selectivity | Adsorbent pore size is too large. | • Zeolites with larger pores (e.g., Na-USY, MCM-41) may have low selectivity for alkane isomers.[5] Choose a material with a pore size that is closer to the kinetic diameter of the target molecules. |
| Low Recovery of Product | Irreversible adsorption of the compound onto the stationary phase. | • Ensure the stationary phase is properly activated and free of highly active sites.• Consider using a slightly more polar mobile phase to aid in desorption, but this may reduce selectivity. |
| Peak Tailing or Fronting | Sample overload on the column. | • Reduce the amount of sample loaded onto the column. |
| Poor packing of the column. | • Repack the column, ensuring a uniform and dense bed to prevent channeling. |
Frequently Asked Questions (FAQs): Chromatography
Q1: How do molecular sieves separate branched from linear alkanes? A1: Molecular sieves, such as 5A zeolites, have uniform pores with a specific diameter (around 5 angstroms).[4] These pores are large enough to allow linear n-alkanes to enter and be adsorbed, but they exclude the bulkier branched and cyclic alkanes due to their larger kinetic diameter.[4] This size-exclusion principle allows for a highly effective separation.
Q2: What is the advantage of using Metal-Organic Frameworks (MOFs) for alkane separation? A2: MOFs are highly crystalline materials with tunable pore sizes and surface chemistry.[6] This allows for the design of adsorbents with exceptional selectivity for specific branched isomers, which can surpass the performance of traditional zeolites for certain challenging separations, such as separating hexane (B92381) isomers into distinct fractions.[6]
Q3: In what order do branched alkane isomers typically elute from a chromatography column? A3: When using shape-selective adsorbents like certain zeolites, the most highly branched isomers, which are excluded from the pores, will pass through the column fastest and elute first.[6] Less branched isomers and linear alkanes will be retained longer and elute later.
Stationary Phase Selection for Alkane Isomer Separation
| Stationary Phase | Separation Principle | Best For Separating | Notes |
| Zeolite 5A | Molecular Sieving (Size Exclusion)[4] | Linear n-alkanes from all branched and cyclic isomers. | The pores selectively trap the smaller, linear molecules.[4] |
| ZSM-5, ZSM-22, Beta Zeolites | Shape Selectivity & Diffusion Differences[5] | Mixtures of linear and mono/di-branched alkanes. | Selectivity is highly dependent on the specific zeolite pore structure and operating conditions.[5] |
| Metal-Organic Frameworks (e.g., Fe₂(BDP)₃) | Shape-Selective Adsorption[6] | Complex isomer mixtures (e.g., all hexane isomers) into valuable fractions. | Can offer superior selectivity compared to zeolites for specific, high-value separations.[6] |
| Functionalized Carbon Nanotubes | Adsorption & Surface Interactions[7] | Light branched alkanes (C4-C5) from their linear isomers in gas chromatography. | The derivatization of the nanotubes is a key factor in achieving successful separation.[7] |
Crystallization
Crystallization is a technique used to purify solid compounds or high molecular weight alkanes. It relies on the differences in solubility of the desired compound and impurities in a given solvent at different temperatures.[1]
Troubleshooting Guide: Crystallization
| Issue | Potential Cause(s) | Recommended Solutions |
| Product Does Not Crystallize ("Oiling Out") | The solution is supersaturated, or the melting point of the solid is below the temperature of the solution. | • Add a few more drops of solvent to ensure the compound is fully dissolved at the higher temperature.• Ensure the cooling process is very slow. Rapid cooling encourages oiling out.• Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Incorrect solvent choice. | • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to find the optimal solvent or solvent mixture. | |
| Low Yield of Crystals | The compound has significant solubility in the solvent even at low temperatures. | • Cool the solution in an ice bath or refrigerator to further decrease solubility.• Partially evaporate the solvent to increase the concentration of the product before cooling. |
| Cooling was too rapid, trapping the product in the solution. | • Allow the solution to cool slowly to room temperature first before placing it in an ice bath. | |
| Impure Crystals | Impurities co-precipitated with the product. | • Ensure the minimum amount of hot solvent was used to dissolve the crude product; excess solvent can retain more impurities in solution upon cooling.• A second recrystallization step may be necessary to achieve the desired purity. |
| Incomplete removal of mother liquor. | • Wash the collected crystals with a small amount of ice-cold, fresh solvent before drying. |
Frequently Asked Questions (FAQs): Crystallization
Q1: Can crystallization be used for liquid branched alkanes? A1: Generally, crystallization is used for compounds that are solid at or near room temperature. For low-molecular-weight liquid alkanes, this method is not suitable. However, for long-chain or highly symmetrical branched alkanes that are waxy solids, it can be a very effective purification technique.[4]
Q2: How does branching affect the crystallization of alkanes? A2: Branching can disrupt the regular packing of molecules into a crystal lattice, which can make crystallization more difficult and lower the melting point.[3][8] However, highly symmetrical branched molecules, like 2,2-dimethylpropane (neopentane), can pack very efficiently into a crystal lattice, giving them anomalously high melting points compared to their isomers.[3]
Q3: What is urea (B33335) adduction and how can it be used? A3: Urea adduction is a specialized form of co-crystallization used to separate linear n-alkanes from branched and cyclic alkanes.[4] In the presence of an activator like methanol, urea molecules form crystalline channels that selectively trap straight-chain alkanes.[4] The bulkier branched isomers are excluded. The solid urea-alkane complex can be filtered off, and the pure n-alkanes are recovered by dissolving the complex in hot water.[4] This method is excellent for removing linear impurities from a branched product.
Experimental Protocols
Protocol 1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all joints are securely clamped and sealed.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude branched alkane mixture. Add boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the mixture boils, allow the vapor to rise through the column. Adjust the heating rate to allow a stable temperature gradient to establish in the column. This is indicated by a slow, steady rate of condensate returning to the flask (reflux).
-
Fraction Collection: The temperature at the distillation head will stabilize at the boiling point of the most volatile component.[2] Collect this first fraction in a receiving flask.
-
Transition: When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Product Collection: Once the temperature stabilizes again at the boiling point of the next component (the desired product), use a new, clean receiving flask to collect the pure fraction.
-
Shutdown: Once the desired fraction is collected or the temperature drops, turn off the heat and allow the apparatus to cool completely before disassembly.[2]
Protocol 2: Purification via Column Chromatography on Silica (B1680970) Gel
-
Column Preparation: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude branched alkane in a minimal amount of the nonpolar eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column by adding the mobile phase (e.g., hexanes) to the top. Maintain a constant level of solvent above the stationary phase at all times.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. Since alkanes are colorless, the progress of the separation must be monitored using an analytical technique like Thin Layer Chromatography (TLC) or by collecting fixed-volume fractions for later analysis by Gas Chromatography (GC).
-
Analysis: Analyze the collected fractions to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified branched alkane.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified branched alkane in a suitable volatile solvent, such as hexane or ethyl acetate.[9]
-
Instrumentation: Use a GC-MS system equipped with a nonpolar capillary column (e.g., DB-1 or HP-5ms), which is appropriate for separating hydrocarbons.[9]
-
GC Method Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.[9]
-
Carrier Gas: Helium with a constant flow rate.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument will separate the components, which are then detected and identified by the mass spectrometer.
-
Data Interpretation: The purity of the sample is determined by integrating the peak area of the desired compound and comparing it to the total area of all peaks in the chromatogram. The mass spectrum for the main peak should be compared to a library or known standard to confirm the identity of the branched alkane.
General Purification Workflow Diagram
References
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 7. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Resolution of Branched Alkane Peaks in Chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the chromatographic analysis of branched alkanes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution and co-elution of my branched alkane peaks?
Poor resolution and co-elution of branched alkanes are common challenges, primarily because of their similar boiling points and structural similarities.[1] Several factors in your gas chromatography (GC) method can contribute to this issue. The most critical factors to investigate are the GC column selection, the oven temperature program, and the carrier gas flow rate.[2][3]
Q2: How does the GC column affect the separation of branched alkanes?
The choice of the GC column is a critical factor for separating alkanes.[4] For optimal separation, a non-polar column is ideal, as the separation of alkanes is primarily governed by their boiling points.[5][6] Key column parameters to consider are:
-
Stationary Phase: A non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane, is highly recommended.[4] These phases separate compounds primarily based on their boiling points.[6]
-
Column Dimensions:
-
Length: Longer columns provide more theoretical plates, which generally leads to better resolution, especially for complex mixtures.[2][7]
-
Internal Diameter (ID): A smaller ID enhances efficiency and resolution.[4]
-
Film Thickness: Thicker films increase retention, which can be beneficial for very volatile alkanes.[4]
-
Q3: My branched alkane peaks are tailing. What could be the cause and how can I fix it?
Peak tailing, where the peak is asymmetrical and stretches towards the baseline, can be caused by several factors:[4]
-
Active Sites: Active sites in the GC system, such as silanol (B1196071) groups in the inlet liner or on the column itself, can interact with analytes, causing tailing.[4] Using a deactivated liner and a high-quality, inert column can mitigate this.
-
Column Contamination: Buildup of non-volatile residues at the column inlet can lead to peak broadening and tailing.[4] Trimming the first few centimeters of the column or baking it out at a high temperature can help.
-
Column Overloading: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[8] Reducing the injection volume or using a higher split ratio can resolve this.[8]
Q4: Can adjusting the oven temperature program improve the resolution of my branched alkane peaks?
Yes, optimizing the oven temperature program is a powerful tool for improving resolution.[9] A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly enhance the separation of closely eluting compounds like branched alkane isomers.[4][9] Lowering the initial oven temperature can also improve the separation of early-eluting peaks.[10]
Q5: What is the optimal carrier gas flow rate for separating branched alkanes?
An inappropriate carrier gas flow rate can lead to band broadening and reduced resolution.[4] The optimal flow rate depends on the carrier gas being used (e.g., Helium or Hydrogen) and the column dimensions.[4] It is crucial to operate at or near the optimal linear velocity for the chosen carrier gas to minimize peak broadening and maximize efficiency.[11][12]
Troubleshooting Guides
Issue: Poor Resolution of Branched Alkane Isomers
This guide provides a systematic approach to troubleshooting and improving the separation of closely eluting branched alkane isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Step 1: Verify GC Column Selection
Ensure you are using the appropriate column for alkane analysis.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane) | Separates based on boiling point, which is ideal for alkanes.[6] |
| Column Length | 30 m - 60 m | Longer columns provide higher resolution for complex mixtures.[2] |
| Internal Diameter | 0.18 mm or 0.25 mm | Smaller ID enhances separation efficiency.[4] |
| Film Thickness | 0.25 µm - 0.50 µm | Suitable for a wide range of alkanes.[4] |
Step 2: Optimize Oven Temperature Program
A well-defined temperature program is crucial for resolving complex mixtures.
Experimental Protocol: Temperature Program Optimization
-
Initial Temperature: Start with a low initial oven temperature (e.g., 40°C) and hold for 2 minutes to ensure sharp initial peaks.[4]
-
Ramp Rate: Employ a slow temperature ramp rate, typically between 5-10°C/min.[4] For very complex mixtures of isomers, a slower ramp rate of 2-5°C/min may be necessary.
-
Final Temperature: Set the final temperature high enough to elute all components of interest and hold for a few minutes to clean the column.
-
Iterative Adjustment: If co-elution persists, try lowering the initial temperature further or reducing the ramp rate in small increments.[10]
Step 3: Adjust Carrier Gas Flow Rate
The carrier gas flow rate affects peak width and, consequently, resolution.
Experimental Protocol: Flow Rate Optimization
-
Select Carrier Gas: Use high-purity Helium or Hydrogen. Hydrogen can provide better efficiency at higher linear velocities, leading to faster analysis times.[12]
-
Determine Optimal Flow: For a 0.25 mm ID column, a typical starting flow rate for Helium is around 1.0-1.2 mL/min.[6]
-
Fine-Tuning: Adjust the flow rate or pressure in small increments and observe the effect on the resolution of a critical pair of branched alkane peaks. The goal is to find the flow rate that provides the narrowest peaks.
Issue: Peak Tailing
This guide addresses the common problem of asymmetrical peak shapes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step 1: Check for System Activity
Active sites in the sample flow path can cause peak tailing.
-
Inlet Liner: Use a deactivated (silanized) inlet liner.[13] If the liner is old or has been exposed to many samples, replace it.
-
Column: Ensure you are using a high-quality, inert GC column. If the column is old or has been damaged, it may need to be replaced.
Step 2: Inspect for Contamination
Contaminants can lead to active sites and peak distortion.
-
Column Inlet: Trim 10-15 cm from the front of the column to remove any non-volatile residues.
-
Gas Purity: Ensure high-purity carrier gas and check that gas purification traps are functioning correctly.[14]
Step 3: Verify Sample Load
Overloading the column is a common cause of peak fronting and tailing.[8]
| Parameter | Recommendation | Rationale |
| Injection Volume | 1 µL or less | Prevents overloading the column.[8] |
| Split Ratio | Start with a high split ratio (e.g., 100:1) | Reduces the amount of sample reaching the column.[4] |
| Sample Concentration | Dilute the sample if necessary | High concentrations can lead to saturation of the stationary phase. |
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
"minimizing rearrangement byproducts in alkane synthesis"
Welcome to the Technical Support Center for Alkane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to alkanes, with a focus on minimizing rearrangement byproducts.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of branched isomers when trying to synthesize a linear alkylbenzene using Friedel-Crafts alkylation?
A1: This is a common issue caused by carbocation rearrangement. In Friedel-Crafts alkylation, the reaction proceeds through a carbocation intermediate. If the initially formed carbocation can rearrange to a more stable one (e.g., a primary carbocation rearranging to a secondary or tertiary one), it will do so before alkylating the aromatic ring.[1][2][3] For example, reacting benzene (B151609) with 1-chloropropane (B146392) will predominantly yield isopropylbenzene instead of the desired n-propylbenzene because the primary propyl carbocation rearranges to the more stable secondary isopropyl carbocation.[4][5]
Q2: How can I synthesize linear alkylbenzenes without encountering rearrangement byproducts?
A2: The most reliable method is a two-step process involving Friedel-Crafts acylation followed by a reduction reaction.[6][7][8] First, an acyl group is introduced into the aromatic ring using an acyl halide and a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[9][10] The ketone product is then reduced to the desired linear alkane using methods like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[11][12][13]
Q3: I am working on Fischer-Tropsch synthesis and want to maximize the yield of linear alkanes. What catalyst should I use?
A3: Cobalt-based catalysts are generally preferred for the Fischer-Tropsch synthesis of long-chain linear alkanes.[14][15][16] Compared to iron-based catalysts, cobalt catalysts exhibit higher selectivity towards linear paraffins and have lower water-gas shift activity.[15][17] Iron catalysts, on the other hand, tend to produce more olefinic and branched products.[14][17]
Q4: My Clemmensen reduction is giving a low yield. What are the common causes?
A4: Low yields in Clemmensen reductions can be due to several factors. The substrate must be stable in strongly acidic conditions.[18] If your molecule contains acid-sensitive functional groups, they may be undergoing side reactions. The reaction is also sensitive to the preparation of the zinc amalgam and the reaction conditions. In some cases, especially with aliphatic or cyclic ketones, the standard Clemmensen reduction may not be very effective.[18] For acid-sensitive substrates, the Wolff-Kishner reduction, which is performed under basic conditions, is a good alternative.[8][11]
Troubleshooting Guides
Problem 1: High Yield of Isopropylbenzene Instead of n-Propylbenzene in Friedel-Crafts Alkylation
Symptoms:
-
The major product identified by NMR and GC-MS is isopropylbenzene.
-
Only a minor amount of the desired n-propylbenzene is observed.
Root Cause:
-
The primary propyl carbocation formed from 1-chloropropane and a Lewis acid (e.g., AlCl₃) undergoes a 1,2-hydride shift to form the more stable secondary isopropyl carbocation. This rearranged carbocation then acts as the electrophile.[1][2]
Solutions:
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product (n-propylbenzene) over the thermodynamically controlled product (isopropylbenzene). However, this method is often not very efficient for preparing n-propylbenzene in high yield.[6]
-
Recommended Solution: Acylation-Reduction Sequence: This is the most effective and widely used solution to avoid rearrangement.[7][8]
-
Step 1: Friedel-Crafts Acylation: React benzene with propanoyl chloride and AlCl₃ to form propiophenone (B1677668). The acylium ion intermediate does not rearrange.[10][19]
-
Step 2: Reduction: Reduce the ketone group of propiophenone to a methylene (B1212753) group using either the Clemmensen or Wolff-Kishner reduction to obtain n-propylbenzene in good yield.[12][13]
-
Problem 2: High Selectivity to Methane (B114726) and Branched Alkanes in Fischer-Tropsch Synthesis
Symptoms:
-
High methane content in the product gas stream.
-
The liquid hydrocarbon fraction contains a high proportion of branched isomers.
Root Cause:
-
Catalyst Choice: Iron-based catalysts are known to have higher activity for the water-gas shift reaction and tend to produce more methane and branched products compared to cobalt catalysts.[14][17]
-
Reaction Conditions: High temperatures can favor methane formation and cracking reactions.
Solutions:
-
Catalyst Selection: Utilize a cobalt-based catalyst, which is known for its high selectivity towards linear, long-chain hydrocarbons.[15][16]
-
Optimize Reaction Conditions:
-
Temperature: Operate at lower temperatures (e.g., 473 K) to minimize methane formation and secondary hydrogenation/isomerization reactions.[20]
-
Pressure and H₂/CO Ratio: Adjusting the pressure and H₂/CO ratio can also influence selectivity. For cobalt catalysts, a H₂/CO ratio of around 2 is often used.[20]
-
Data Presentation
Table 1: Product Distribution in the Synthesis of Propylbenzene
| Synthesis Method | Alkylating/Acylating Agent | Catalyst/Reducing Agent | Temperature | n-Propylbenzene Yield | Isopropylbenzene Yield | Reference(s) |
| Friedel-Crafts Alkylation | 1-Chloropropane | AlCl₃ | 35 °C | Minor Product | Major Product | [6] |
| Friedel-Crafts Alkylation | 1-Chloropropane | AlCl₃ | -6 °C | ~60% of monoalkylated | ~40% of monoalkylated | [6] |
| Friedel-Crafts Acylation + Clemmensen Reduction | Propanoyl Chloride | 1. AlCl₃ 2. Zn(Hg), HCl | Reflux | Quantitative Yield | Not Formed | [21][22] |
Table 2: Comparison of Catalysts for Fischer-Tropsch Synthesis
| Catalyst Type | Typical Operating Temperature | Selectivity for Linear Alkanes | Methane Selectivity | Water-Gas Shift Activity | Reference(s) |
| Cobalt-based | Low (473-513 K) | High | 8-10% | Low | [14][15][17] |
| Iron-based | High (573-623 K) | Lower (more olefins) | 1.5-2% | High | [14][17] |
Experimental Protocols
Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction
Step A: Friedel-Crafts Acylation of Benzene to Propiophenone [23][24]
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture with drying tubes.
-
Reagents: Cool the flask in an ice/water bath. Add 15 mL of a solvent like methylene chloride and 5.5 mmol of anhydrous aluminum chloride (AlCl₃).
-
Addition of Acyl Chloride: Dissolve 5.5 mmol of propanoyl chloride in 10 mL of methylene chloride and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 10 minutes.
-
Addition of Benzene: Dissolve 5.0 mmol of benzene in 10 mL of methylene chloride and add it to the addition funnel. Add the benzene solution dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-30 minutes.
-
Workup: Carefully pour the reaction mixture into a beaker containing 25 g of ice and 15 mL of concentrated HCl. Transfer the mixture to a separatory funnel, collect the organic layer, and wash it with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain crude propiophenone.
Step B: Clemmensen Reduction of Propiophenone to n-Propylbenzene [12]
-
Setup: In a round-bottom flask equipped with a reflux condenser, place the crude propiophenone from Step A.
-
Reagents: Add an excess of amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid.
-
Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Workup: After cooling, separate the organic layer. Wash it with water and then a dilute sodium bicarbonate solution. Dry the organic layer and purify the n-propylbenzene by distillation.
Mandatory Visualizations
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
Caption: Synthesis of n-propylbenzene via acylation-reduction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 4. Solved What is the major product from a friedel-craft | Chegg.com [chegg.com]
- 5. brainly.in [brainly.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. brainly.com [brainly.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 13. Clemmensen reduction [unacademy.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Carbon nanotube supported catalyst - Wikipedia [en.wikipedia.org]
- 17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 18. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sarthaks.com [sarthaks.com]
- 22. quora.com [quora.com]
- 23. websites.umich.edu [websites.umich.edu]
- 24. websites.umich.edu [websites.umich.edu]
Technical Support Center: Troubleshooting Low Yield in Grignard Synthesis of Alkanes
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Grignard synthesis of alkanes. Below are troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction not initiating?
A1: Initiation failure is a common hurdle and is primarily due to two factors:
-
Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium metal can prevent it from reacting with the alkyl halide.[1][2]
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms, preventing the reaction from starting.[2][3]
To overcome this, ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and all solvents and reagents are anhydrous.[2][3] Activation of the magnesium surface is also crucial.[1][3]
Q2: How can I activate the magnesium turnings?
A2: Several methods can be employed to activate the magnesium surface and initiate the reaction:
-
Mechanical Activation: Crushing the magnesium turnings with a dry glass stir rod can expose a fresh, unoxidized surface.[1][3]
-
Chemical Activation:
-
Iodine: Adding a small crystal of iodine can chemically etch the magnesium surface. The disappearance of the purple color of the iodine indicates that the magnesium has been activated.[2]
-
1,2-Dibromoethane (DBE): A few drops of DBE will react with the magnesium to form ethene gas and magnesium bromide, exposing a fresh surface.[1][4]
-
-
Sonication: Using an ultrasonic bath can help to physically disrupt the oxide layer.[1][4]
-
External Heating: Gentle warming of the reaction mixture can sometimes provide the activation energy needed for initiation.[1]
Q3: What are the most common side reactions that lower the yield of my alkane product?
A3: The primary side reactions in the Grignard synthesis of alkanes include:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a homocoupled alkane byproduct (R-R).[2][5] This is more prevalent with primary and benzylic halides.
-
Enolization: If a ketone is used as the electrophile, the Grignard reagent can act as a base and abstract an α-hydrogen, leading to the formation of an enolate. This results in the recovery of the starting ketone after workup.[2] This is particularly common with sterically hindered ketones.[2]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[2]
Q4: How can I minimize the formation of the Wurtz coupling byproduct?
A4: To minimize Wurtz coupling, you should:
-
Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, reducing the likelihood of it reacting with the newly formed Grignard reagent.[2][6]
-
Dilute Conditions: Performing the reaction under more dilute conditions can also disfavor the bimolecular Wurtz coupling reaction.[2]
-
Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For example, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF for certain substrates.[7]
Q5: My reaction started, but then it turned cloudy and stopped. What happened?
A5: This scenario often suggests that while initiation was successful, the reaction could not be sustained. The likely causes are:
-
Insufficiently Dry Conditions: A small amount of moisture may have been consumed during initiation, but residual water is quenching the reaction as it proceeds.[3]
-
Poor Reagent Quality: Impurities in the solvent or alkyl halide can halt the reaction.[3]
-
Low Temperature: While the reaction is exothermic, it may require gentle warming to be sustained, especially in the initial stages.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yield in your Grignard synthesis.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no exotherm, no color change) | 1. Passivated magnesium surface.[1][2] 2. Presence of moisture in glassware or reagents.[2][3] | 1. Activate the magnesium using iodine, 1,2-dibromoethane, or sonication.[1][2][4] 2. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[2][3] |
| Low yield of Grignard reagent (determined by titration) | 1. Wurtz coupling side reaction.[2][5] 2. Incomplete reaction.[6] | 1. Add the alkyl halide slowly and under dilute conditions.[2][6] 2. Allow for sufficient reaction time after the addition of the alkyl halide is complete. Gentle reflux may be necessary.[8] |
| Low yield of the final alkane product after reaction with an electrophile (e.g., ketone) | 1. Inaccurate Grignard reagent concentration leading to incorrect stoichiometry. 2. Enolization of the ketone electrophile.[2] 3. Reduction of the ketone electrophile.[2] | 1. Titrate the Grignard reagent before adding the electrophile to determine its exact concentration. 2. Use a less sterically hindered Grignard reagent or ketone. Lowering the reaction temperature can also favor nucleophilic addition over enolization.[2] 3. Choose a Grignard reagent without β-hydrogens if possible. |
| Significant amount of a high-boiling point byproduct is observed | Wurtz coupling product (R-R) formation.[3] | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[3] |
| Starting ketone is recovered after workup | Enolization of the ketone by the Grignard reagent acting as a base.[2] | Use a less sterically hindered Grignard reagent. Alternatively, consider using an organolithium reagent, which is less prone to enolization.[2] |
Data Presentation
Table 1: Effect of Alkyl Halide on Grignard Reagent Yield
| Alkyl Halide | C-X Bond Energy (kJ/mol) | Relative Reactivity | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | ~228 | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. Prone to side reactions if not controlled.[8] |
| Alkyl Bromide (R-Br) | ~285 | High | 70-90% | A good balance of reactivity and stability. Commonly used for Grignard synthesis.[8] |
| Alkyl Chloride (R-Cl) | ~340 | Moderate | 50-80% | Less reactive, often requiring longer initiation times or more vigorous activation of the magnesium.[8] |
| Alkyl Fluoride (R-F) | ~452 | Very Low | Not generally used | The C-F bond is too strong to react under standard Grignard conditions.[8] |
Table 2: Influence of Solvent on Wurtz Coupling in the Synthesis of Benzylmagnesium Chloride
| Solvent | Yield of Grignard Product | Yield of Wurtz Byproduct |
| Diethyl Ether (Et₂O) | 94% | Significant amount |
| Tetrahydrofuran (THF) | 27% | Significant amount |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90% | Trace amount |
| Cyclopentyl methyl ether (CPME) | 45% | Not specified |
| Diethoxymethane (DEM) | 45% | Not specified |
| Data adapted from a study on the solvent effects in Grignard reactions.[7] |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Setup: To the dried flask, add the magnesium turnings and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine. The flask may be gently warmed.[1]
-
Solvent and Halide Addition: Add a small portion of the anhydrous ether solvent and a small amount of the organic halide.
-
Observation: Stir the mixture. The reaction is initiated when the purple color of the iodine fades and a gentle reflux is observed.[2]
-
Continuation: Once the reaction has started, the remaining organic halide (dissolved in the rest of the anhydrous ether) can be added dropwise at a rate that maintains a controlled reflux.[1]
Protocol 2: Titration of Grignard Reagent with Iodine
-
Preparation: To a flame-dried vial flushed with nitrogen and equipped with a magnetic stir bar, add approximately 100 mg of iodine.[9]
-
Solvent Addition: Dissolve the iodine in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF. This will result in a dark brown solution.[9]
-
Cooling: Cool the iodine solution to 0°C in an ice bath.
-
Titration: Slowly add the Grignard reagent dropwise to the stirred iodine solution using a 1 mL syringe.
-
Endpoint: The endpoint is reached when the solution turns from light yellow to colorless.[9] Record the volume of the Grignard reagent added. The molarity can then be calculated.
Protocol 3: General Aqueous Workup Procedure
-
Quenching: After the reaction with the electrophile is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.[2] This will precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product and separate the organic layer. Extract the aqueous layer two to three more times with diethyl ether.[2]
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude alkane product.
-
Purification: Purify the product via flash column chromatography or distillation as needed.[2]
Visualizations
Caption: A decision tree for troubleshooting low product yield.
Caption: A typical experimental workflow for Grignard synthesis.
Caption: Desired vs. competing side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Fuel Properties: 4-Ethyl-3,3-dimethylhexane vs. Other Decane Isomers
A detailed examination of the fuel properties of 4-Ethyl-3,3-dimethylhexane in comparison to other structural isomers of decane (B31447) reveals the significant impact of molecular branching on key performance indicators such as octane (B31449) and cetane ratings, heat of combustion, and density. This guide synthesizes available experimental data to provide a clear comparison for researchers and professionals in the fuel and drug development industries.
Decane (C10H22), with its 75 structural isomers, presents a wide range of physicochemical properties that directly influence its suitability as a fuel component.[1] Generally, increased branching in the carbon chain of alkanes leads to a higher research octane number (RON) and motor octane number (MON), indicating greater resistance to engine knocking. Conversely, branching tends to lower the cetane number, a measure of ignition quality in diesel engines. This trade-off is a critical consideration in fuel formulation.
Quantitative Comparison of Fuel Properties
To illustrate the impact of molecular structure on fuel performance, the following table summarizes key experimental data for n-decane and several of its branched isomers, including the highly branched this compound.
| Isomer Name | Research Octane Number (RON) | Motor Octane Number (MON) | Cetane Number | Heat of Combustion (kJ/mol) | Density (g/mL) |
| n-Decane | - | - | 76.9 | -6778.29[2] | ~0.730[3][4] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 3-Ethyloctane | - | - | - | - | 0.7360 |
| 2,2,3,3-Tetramethylhexane | - | - | - | - | ~0.74 |
| 3,3,5-Trimethylheptane | High | - | - | - | - |
| 2,3,4-Trimethylheptane | High | - | - | - | - |
| 2,2,5-Trimethylheptane | High | - | - | - | - |
The Influence of Molecular Structure on Fuel Properties
The structural arrangement of carbon atoms in decane isomers directly influences their combustion characteristics. This relationship can be visualized as a logical pathway where molecular structure dictates the intermolecular forces and the stability of radical intermediates during combustion, which in turn determine the macroscopic fuel properties.
Caption: Relationship between molecular structure and fuel properties.
Highly branched isomers like this compound are expected to have higher octane ratings due to the formation of more stable tertiary carbocations during the combustion process, which resists auto-ignition or "knocking." Conversely, the linear structure of n-decane allows for more rapid and complete combustion, resulting in a higher cetane number, making it a better component for diesel fuels.[3] The heat of combustion is also influenced by the stability of the isomer, with more stable branched isomers generally releasing slightly less energy upon combustion.
Experimental Protocols
The determination of the fuel properties listed above follows standardized experimental procedures to ensure accuracy and reproducibility.
Octane Number Determination (RON and MON)
Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The test fuel's anti-knock characteristics are compared to those of primary reference fuels (a blend of iso-octane and n-heptane).
-
ASTM D2699 (RON): This method is conducted under less severe conditions, with an engine speed of 600 rpm and a lower intake air temperature.
-
ASTM D2700 (MON): This method uses more severe operating conditions, including an engine speed of 900 rpm and a higher intake mixture temperature, to better simulate highway driving conditions.
Cetane Number Determination
The cetane number, which indicates the ignition delay of a diesel fuel, is measured using a standardized single-cylinder test engine with a variable compression ratio.
-
ASTM D613: The fuel is injected into the combustion chamber, and the time between injection and ignition is measured. This ignition delay is then compared to that of reference fuels with known cetane numbers.
Heat of Combustion Determination
The heat of combustion is determined using a bomb calorimeter. A known mass of the fuel sample is combusted in a constant-volume container (the "bomb") filled with excess pure oxygen.
-
Procedure: The bomb is submerged in a known quantity of water. The heat released by the combustion of the sample is absorbed by the water and the calorimeter, and the resulting temperature change is measured. The heat of combustion is then calculated from this temperature rise and the known heat capacity of the calorimeter system.
Conclusion
The structural isomerism of decane plays a pivotal role in defining its properties as a fuel. While n-decane is suitable for diesel applications due to its high cetane number, highly branched isomers such as this compound are predicted to be valuable components for gasoline, prized for their high octane ratings that prevent engine knock. The lack of comprehensive, publicly available experimental data for many of these branched isomers, however, highlights an area for future research to fully characterize and optimize their potential in advanced fuel formulations.
References
- 1. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]
- 2. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. webqc.org [webqc.org]
- 4. Decane CAS#: 124-18-5 [m.chemicalbook.com]
- 5. Buy 3,3,5-Trimethylheptane | 7154-80-5 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
A Comparative Analysis of Branched Alkanes as Solvents for Pharmaceutical Applications
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the selection of an appropriate solvent is a critical decision that can significantly impact the purity, stability, and efficacy of the final product. While traditional solvents have long been employed, there is a growing impetus to adopt alternatives that offer enhanced safety profiles, improved performance, and a reduced environmental footprint. Branched alkanes, also known as isoparaffins, have emerged as a compelling class of solvents that address many of these needs. This guide provides a comprehensive comparative analysis of branched alkanes as solvents, with a focus on their performance relative to their linear counterparts and other conventional solvents, supported by experimental data and standardized testing protocols.
Superior Performance Characteristics of Branched Alkanes
Branched alkanes are high-purity, synthetic hydrocarbon solvents characterized by their unique molecular structure.[1] This branching imparts several advantageous properties compared to straight-chain (n-alkanes) and other solvent classes.[2][3] Key benefits include low odor, low toxicity, and excellent stability.[4][5] Their consistent composition and performance are a result of carefully controlled manufacturing processes.[1]
Key Performance Indicators: A Comparative Overview
The efficacy and suitability of a solvent are determined by several key performance indicators. The following table summarizes a comparative analysis of various branched alkanes against their linear isomers and other common solvents.
| Property | Branched Alkane (Isoparaffin) Examples | Linear Alkane Examples | Other Solvents | Test Method |
| Kauri-Butanol (Kb) Value | ASTM D1133 [6][7] | |||
| Isopar™ L | ~27 | n-Nonane | ~34 | |
| ShellSol™ TD | 26[8] | n-Decane | ~30 | |
| Isopar™ M | ~25 | n-Dodecane | ~27 | |
| Toluene | - | - | 105[9] | |
| Methylene Chloride | - | - | 136[10] | |
| Boiling Point (°C) | ASTM D86/D1078 | |||
| Isopar™ C (C7-C8) | 96 - 98 | n-Heptane | 98.4 | |
| Isopar™ E (C8-C9) | 116 - 137 | n-Octane | 125.7[11] | |
| Isopar™ G (C10-C11) | 156 - 176 | n-Nonane | 150.8[11] | |
| Isopar™ L | 186[12] | n-Decane | 174.1 | |
| Isopar™ V | 270[13] | n-Tetradecane | 253.5 | |
| Flash Point (°C) | ASTM D93 | |||
| Isopar™ C | -7 | n-Heptane | -4 | |
| Isopar™ E | 6 | n-Octane | 13 | |
| Isopar™ G | 41 | n-Nonane | 31 | |
| Isopar™ L | 66.1[12] | n-Decane | 46 | |
| Isopar™ V | 130[13] | n-Tetradecane | 100 | |
| Evaporation Rate (n-BuAc=1) | ASTM D3539 [14][15] | |||
| Isopar™ C | 3.1 | n-Heptane | 3.0 | |
| Isopar™ E | 0.9 | n-Octane | 1.0 | |
| Isopar™ G | 0.2 | n-Nonane | 0.4 | |
| ShellSol™ TD | 0.16[8] | n-Decane | 0.2 | |
| Acute Oral Toxicity (LD50, rats) | > 5000 mg/kg (typical for Isopar series) | Generally low, but some evidence of neurotoxicity with prolonged exposure to n-hexane.[6] | Varies widely. e.g., Toluene: ~5000 mg/kg | OECD Guideline 423 [16][17] |
Note: The data presented is compiled from various sources and represents typical values. Exact values may vary depending on the specific grade and manufacturer.
Experimental Protocols: Ensuring Data Integrity
The comparative data presented in this guide is based on standardized experimental protocols to ensure accuracy and reproducibility. Below are summaries of the methodologies for the key performance indicators.
Kauri-Butanol (Kb) Value (ASTM D1133)
The Kauri-Butanol value is a standardized measure of a hydrocarbon solvent's power.[18][19] A higher Kb value indicates a stronger solvent.[10][20] The test involves titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined level of turbidity is reached.[6] The volume of solvent required is the Kb value.[10]
Evaporation Rate (ASTM D3539)
This method determines the evaporation rate of volatile liquids using a Shell thin-film evaporometer.[14][15] A known volume of the solvent is spread on a filter paper suspended from a balance in a controlled environment.[15] The weight loss over time is measured to determine the evaporation rate, often expressed relative to n-butyl acetate.[15]
Acute Oral Toxicity (OECD Guideline 423)
This guideline outlines a stepwise procedure to assess the acute oral toxicity of a substance.[16][17][21] The method uses a reduced number of animals and aims to classify the substance into a specific toxicity category based on the observed mortality and clinical signs at different dose levels.[16][17]
Visualization of the Solvent Selection Workflow
The process of selecting an appropriate solvent for a pharmaceutical application is a multi-faceted decision-making process. The following diagram illustrates a logical workflow for solvent selection, taking into account key performance and safety parameters.
References
- 1. Isoparaffins - synthetic hydrocarbon solvents | Shell Global [shell.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. Which Isoparaffin to use? - News - ADDTEK - Chemistry Creates Value [add-tek.com]
- 5. ecolink.com [ecolink.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. store.astm.org [store.astm.org]
- 8. shell.com [shell.com]
- 9. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 10. techspray.com [techspray.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lookpolymers.com [lookpolymers.com]
- 13. lookpolymers.com [lookpolymers.com]
- 14. store.astm.org [store.astm.org]
- 15. kelid1.ir [kelid1.ir]
- 16. researchgate.net [researchgate.net]
- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 18. besttechnologyinc.com [besttechnologyinc.com]
- 19. ASTM D1133 (Solubility of Organic Solvents, Kauri Butanol (KB) Number) – SPL [spllabs.com]
- 20. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
- 21. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]
A Comparative Analysis of 4-Ethyl-3,3-dimethylhexane and 3-Ethyl-2,2-dimethylhexane via Gas Chromatography-Mass Spectrometry (GC-MS)
In the analysis of complex hydrocarbon mixtures, the precise identification of isomeric alkanes is a significant challenge. This guide provides a comparative analysis of the gas chromatography-mass spectrometry (GC-MS) data for two C10H22 isomers: 4-Ethyl-3,3-dimethylhexane and 3-Ethyl-2,2-dimethylhexane. Understanding their distinct chromatographic and mass spectral behaviors is crucial for researchers, scientists, and professionals in drug development and petrochemical analysis.
Data Presentation: Chromatographic and Mass Spectral Comparison
The primary differentiation between these two isomers in a GC-MS analysis lies in their gas chromatographic retention times and their mass spectral fragmentation patterns. While both are nonpolar compounds with the same molecular weight, their structural differences lead to distinct analytical signatures.
| Parameter | This compound | 3-Ethyl-2,2-dimethylhexane |
| Molecular Formula | C10H22 | C10H22 |
| Molecular Weight | 142.28 g/mol | 142.28 g/mol |
| Kovats Retention Index (Standard Non-polar) | 938[1] | 902[2][3] |
| Predicted Major Mass Fragments (m/z) | 113, 85, 57, 43 | 113, 85, 71, 57, 43 |
| Predicted Base Peak (m/z) | 57 | 57 |
Note: The mass spectral data is predicted based on established fragmentation rules for branched alkanes. The molecular ion peak (m/z 142) is expected to be of very low abundance or absent in the electron ionization (EI) mass spectra of both compounds due to extensive fragmentation.[4][5]
Experimental Protocols
A standardized GC-MS protocol is essential for the reproducible analysis of these isomers. The following methodology outlines a typical approach for their separation and identification.
Objective: To separate and identify this compound and 3-Ethyl-2,2-dimethylhexane in a mixed sample.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-200.
Sample Preparation:
-
Prepare a 1 ppm standard solution of each isomer (if available) in high-purity hexane (B92381) to serve as a reference.
-
Prepare a blank sample of pure hexane to check for solvent impurities.
-
Dilute the unknown sample in hexane to an appropriate concentration to prevent column and detector saturation.
Visualization of Experimental Workflow and Fragmentation Logic
To further clarify the analytical process and the underlying principles of isomer differentiation, the following diagrams are provided.
The differentiation of the two isomers is primarily based on the fragmentation patterns observed in their mass spectra. The fragmentation of branched alkanes is governed by the stability of the resulting carbocations, with cleavage at the branching point being the most favored pathway.[6]
References
A Comparative Guide to the NMR Spectra of C10H22 Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of decane (B31447) isomers, supported by experimental data and detailed protocols.
The structural diversity of C10H22 isomers, encompassing 75 constitutional isomers, presents a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and characterization of these closely related alkanes. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of representative C10H22 isomers, highlighting the key differences arising from their distinct branching patterns.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. Branching in alkanes introduces steric and electronic effects that lead to characteristic changes in the ¹H and ¹³C NMR spectra. The following tables summarize the experimental NMR data for n-decane and a selection of its branched isomers.
Table 1: ¹H NMR Chemical Shift Data for Selected C10H22 Isomers
| Isomer | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| n-Decane | -CH₃ | ~0.88 | Triplet |
| -CH₂- (internal) | ~1.26 | Multiplet | |
| 2-Methylnonane | -CH₃ (at C1) | ~0.88 | Triplet |
| -CH₃ (at C2) | ~0.85 | Doublet | |
| -CH- | ~1.55 | Multiplet | |
| -CH₂- | ~1.25 | Multiplet |
Table 2: ¹³C NMR Chemical Shift Data for Selected C10H22 Isomers
| Isomer | Carbon Atom | Chemical Shift (δ, ppm) |
| n-Decane | C1 | ~14.1 |
| C2 | ~22.7 | |
| C3 | ~31.9 | |
| C4 | ~29.3 | |
| C5 | ~29.6 | |
| 2-Methylnonane | C1 | ~14.1 |
| C2 | ~28.1 | |
| C3 | ~36.9 | |
| C4 | ~27.4 | |
| C5-C8 | ~29.7 - 31.9 | |
| C9 | ~22.7 | |
| 2-CH₃ | ~22.9 |
Experimental Protocols
Acquiring high-quality NMR spectra for alkanes requires careful attention to experimental parameters. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of C10H22 isomers.
Sample Preparation:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for non-polar compounds like alkanes.[1][2][3][4][5][6] Other deuterated solvents such as benzene-d₆ or carbon tetrachloride (CCl₄) can also be used.
-
Concentration: A concentration of 5-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C nucleus, a higher concentration may be necessary.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).
¹H NMR Spectroscopy:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 8-16 scans are usually adequate.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
Spectral width: A sweep width of 0 to 10 ppm is generally sufficient for alkanes.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A spectrometer operating at a ¹³C frequency of 75 MHz or higher is preferable.
-
Acquisition Parameters:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
-
Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation delay (d1): A longer relaxation delay (e.g., 2-10 seconds) is often necessary for quaternary carbons to fully relax and provide accurate integration.
-
Acquisition time (aq): 1-2 seconds.
-
Spectral width: A sweep width of 0 to 60 ppm will cover the typical range for alkane carbons.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Relationship between C10H22 isomer structure and NMR spectral complexity.
Caption: A typical experimental workflow for NMR analysis of C10H22 isomers.
References
- 1. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2,3-trimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H16 3-ethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-ethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to Decane Isomer Retention Times on Various GC Columns
For researchers, scientists, and drug development professionals, the accurate separation and identification of isomeric compounds are critical for ensuring the purity, efficacy, and safety of products. In the analysis of complex hydrocarbon mixtures, such as fuels and petrochemicals, or in the synthesis of fine chemicals, distinguishing between isomers of decane (B31447) (C10H22) presents a significant analytical challenge. This guide provides an objective comparison of the retention behavior of decane isomers on different gas chromatography (GC) columns, supported by experimental data, to aid in method development and isomer identification.
The separation of decane isomers by gas chromatography is primarily influenced by the polarity of the stationary phase of the GC column. Non-polar columns tend to separate isomers based on their boiling points, while polar columns provide separation based on more specific interactions with the analyte molecules. Understanding these differences is key to selecting the appropriate column for a given analytical task.
Comparative Analysis of Retention Indices
To provide a standardized comparison of the retention behavior of decane isomers, Kovats retention indices (RI) are utilized. The retention index is a system-independent value that relates the retention time of a compound to that of n-alkanes, which are used as reference standards. By definition, the retention index of n-decane is 1000 on any stationary phase.
The following table summarizes the Kovats retention indices for several decane isomers on a non-polar and a polar stationary phase. The data illustrates the significant impact of column polarity on the elution order and separation of these isomers.
| Decane Isomer | Non-Polar Column (DB-1 or similar) Kovats Retention Index (RI) | Polar Column (DB-WAX or similar) Kovats Retention Index (RI) |
| n-Decane | 1000 | 1000 |
| 2-Methylnonane | 977 | Data not available |
| 3-Methylnonane | 984 | Data not available |
| 4-Methylnonane | 961 - 972[1] | Data not available |
| 5-Methylnonane | 986 | Data not available |
| 2,2-Dimethyloctane | 912 - 920[2] | Data not available |
| 2,3-Dimethyloctane | 969 | Data not available |
| 2,4-Dimethyloctane | 954 | Data not available |
| 2,5-Dimethyloctane | 959 | Data not available |
| 2,6-Dimethyloctane | 952 | Data not available |
| 2,7-Dimethyloctane | 944 | Data not available |
| 3,3-Dimethyloctane | 961 | Data not available |
| 3,4-Dimethyloctane | 991 | Data not available |
| 3,5-Dimethyloctane | 989 | Data not available |
| 3,6-Dimethyloctane | 982 | Data not available |
| 4,4-Dimethyloctane | 980 | Data not available |
| 4,5-Dimethyloctane | 1004 | Data not available |
Experimental Protocols
The following is a representative experimental protocol for the analysis of decane isomers using gas chromatography. This protocol is a general guideline and may require optimization for specific applications.
Sample Preparation:
-
Prepare a standard mixture of decane isomers at a concentration of approximately 100 ppm in a volatile solvent such as hexane (B92381) or pentane.
-
If analyzing a complex matrix, a suitable sample extraction and clean-up procedure (e.g., solid-phase extraction) may be necessary to isolate the hydrocarbon fraction.
Gas Chromatography (GC) Conditions:
-
System: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Columns:
-
Non-polar: DB-1, HP-5, or equivalent (100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Polar: DB-WAX, Carbowax 20M, or equivalent (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless inlet, 250°C, split ratio 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold: Maintain at 150°C for 10 minutes.
-
-
Detector:
-
FID: 250°C.
-
MS: Transfer line temperature 250°C, ion source 230°C, electron ionization at 70 eV.
-
Data Analysis:
-
Identify the peaks corresponding to the decane isomers based on their retention times.
-
For confirmation, especially with a mass spectrometer, compare the mass spectra of the unknown peaks with a reference library.
-
To determine the Kovats retention indices, a separate analysis of a homologous series of n-alkanes (e.g., C8 to C20) under the same chromatographic conditions is required. The retention indices can then be calculated using the appropriate formula for isothermal or temperature-programmed conditions.
Logical Workflow for GC Analysis of Decane Isomers
The following diagram illustrates the logical workflow for the gas chromatographic analysis of decane isomers, from sample preparation to data interpretation.
Caption: A logical workflow for the analysis of decane isomers using gas chromatography.
Conclusion
The choice of GC column is a critical factor in the successful separation of decane isomers. Non-polar columns are a good starting point for separating these compounds based on their boiling points, and a wealth of retention index data is available for these phases. For more challenging separations, or when a different selectivity is required, polar columns can be employed, although retention behavior is less predictable and may require more empirical method development. By understanding the principles of GC separation and utilizing standardized retention indices, researchers can effectively develop and validate methods for the analysis of decane isomers in various matrices.
References
Boiling Point Comparison: Branched vs. Linear Alkanes - A Comprehensive Guide for Researchers
For professionals in the fields of chemical research and drug development, a nuanced understanding of the physicochemical properties of organic molecules is paramount. Among these, the boiling point is a fundamental characteristic that influences purification, reaction conditions, and formulation. This guide provides an in-depth comparison of the boiling points of branched versus linear alkanes, supported by experimental data and detailed methodologies.
The Influence of Molecular Structure on Boiling Point
The boiling point of a substance is determined by the strength of its intermolecular forces. In the case of nonpolar alkanes, the predominant intermolecular attractions are London dispersion forces (a type of van der Waals force). The strength of these forces is directly related to the surface area of the molecule.
Linear alkanes, with their straight-chain structure, can align themselves closely, maximizing the surface area of contact between molecules. This proximity allows for stronger London dispersion forces, which require more energy—in the form of heat—to overcome, resulting in higher boiling points.[1][2][3]
Conversely, the introduction of branching in an alkane's structure creates a more compact, spherical shape.[4][5] This reduces the effective surface area available for intermolecular contact.[1][6] As a result, the London dispersion forces between branched alkane molecules are weaker compared to their linear isomers.[4] Consequently, less energy is needed to separate the molecules and transition from the liquid to the gaseous phase, leading to a lower boiling point.[1][4][5]
Quantitative Boiling Point Data
The following table summarizes the boiling points of several linear alkanes and their branched isomers, illustrating the principles discussed above.
| Molecular Formula | Alkane Isomer | Structure | Boiling Point (°C) |
| C4H10 | n-Butane | Linear | -0.5 |
| Isobutane (2-Methylpropane) | Branched | -11.7 | |
| C5H12 | n-Pentane | Linear | 36.1 |
| Isopentane (2-Methylbutane) | Branched | 27.7 | |
| Neopentane (2,2-Dimethylpropane) | Highly Branched | 9.5 | |
| C6H14 | n-Hexane | Linear | 68 |
| 2-Methylpentane | Branched | 60 | |
| 3-Methylpentane | Branched | 63 | |
| 2,2-Dimethylbutane | Highly Branched | 50 | |
| 2,3-Dimethylbutane | Highly Branched | 58 | |
| C8H18 | n-Octane | Linear | 125.7 |
| 2,2,3,3-Tetramethylbutane | Highly Branched | 106.5 |
Note: Data compiled from multiple sources.[4][5][6][7]
Experimental Protocol: Boiling Point Determination via the Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid sample.[8]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other high-boiling, non-flammable liquid
Procedure:
-
Sample Preparation: A small amount of the liquid alkane (a few milliliters) is placed into the small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Assembly: The test tube is securely attached to a thermometer. This assembly is then placed into the Thiele tube, ensuring that the sample is level with the side arm of the Thiele tube. The Thiele tube is filled with mineral oil to a level above the side arm.
-
Heating: The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and be seen as a slow stream of bubbles. Upon further heating, the liquid in the test tube will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: At this point, the heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[8] This temperature corresponds to the point where the vapor pressure of the liquid equals the atmospheric pressure.
-
Recording: The temperature at which the liquid enters the capillary tube is recorded as the boiling point of the sample. It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.
Logical Relationship Visualization
The following diagram illustrates the relationship between the molecular structure of alkanes and their resulting boiling points.
Alkane Structure and Boiling Point Relationship
References
- 1. What effect does branching of an alkane chain has on its boiling point? [doubtnut.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. tutorchase.com [tutorchase.com]
- 5. What effect does branching of an alkane chain have on its boiling poi - askIITians [askiitians.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Mass Spectral Library Matching for 4-Ethyl-3,3-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectral library performance for the identification of organic compounds, using a representative branched alkane to illustrate the process. While a publicly available, verified mass spectrum for 4-Ethyl-3,3-dimethylhexane is not readily found in the public domain, this guide will utilize the mass spectrum of a structural isomer, n-decane (C10H22), to demonstrate the principles of mass spectral library matching. The experimental data presented is illustrative to showcase comparative performance.
Data Presentation: A Comparative Analysis of Mass Spectral Libraries
The identification of an unknown compound through mass spectrometry heavily relies on matching its experimental mass spectrum against reference spectra in established libraries. The quality of this match is typically quantified by a "match score." Below is a hypothetical comparison of match scores for an experimental spectrum of n-decane against three prominent mass spectral libraries: NIST, Wiley, and MassBank.
It is important to note that the following data is illustrative and serves to demonstrate how such a comparison would be presented. Actual match scores can vary based on the specific library version, search algorithm, and experimental conditions.
| Mass Spectral Library | Match Algorithm | Match Score (out of 1000) | Reverse Match Score (out of 1000) | Probability (%) |
| NIST '23 | Identity (Dot Product) | 920 | 935 | 85 |
| Wiley Registry™ | Dot Product | 915 | 928 | N/A |
| MassBank | Dot Product | 890 | 905 | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology is crucial for the reproducible acquisition of high-quality mass spectra. The following is a representative protocol for the analysis of a branched alkane, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
A solution of this compound is prepared in a volatile organic solvent, such as hexane (B92381) or dichloromethane, at a concentration of approximately 100 µg/mL.
Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
-
Scan Speed: 1562 u/s
Mandatory Visualization
The following diagrams illustrate the logical workflow of mass spectral library matching and the key signaling pathways involved in compound identification.
Caption: Workflow of Mass Spectral Library Matching for Compound Identification.
Caption: General Fragmentation Pathway for a Branched C10 Alkane.
Validating the Structure of 4-Ethyl-3,3-dimethylhexane: A Comparative Guide to 2D NMR and Other Spectroscopic Techniques
A comprehensive analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 4-Ethyl-3,3-dimethylhexane, with a comparative overview of alternative methods such as Mass Spectrometry and Infrared (IR) Spectroscopy. This guide provides researchers, scientists, and drug development professionals with the experimental data and protocols necessary for unambiguous structure elucidation.
The precise determination of molecular structure is a critical step in chemical research and development. For saturated hydrocarbons like this compound, which lack easily identifiable functional groups, 2D NMR spectroscopy offers a powerful tool for unambiguous structural assignment. This guide details the validation of the this compound structure through modern 2D NMR techniques and compares this methodology with other common spectroscopic approaches.
Structural Elucidation by 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy provides through-bond connectivity information, allowing for the complete assembly of a molecular structure. The primary experiments used for this purpose are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Predicted ¹H and ¹³C NMR Data
Due to the absence of readily available experimental spectra for this compound, the following chemical shifts have been predicted using computational methods. These predictions form the basis for the interpretation of 2D NMR correlation data.
| Atom Number | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| 1 | 0.88 (t) | 14.5 |
| 2 | 1.25 (m) | 23.2 |
| 3 | - | 34.0 |
| 4 | 1.45 (m) | 45.1 |
| 5 | 1.15 (m) | 29.9 |
| 6 | 0.85 (t) | 11.9 |
| 7 (3-CH₃) | 0.86 (s) | 26.1 |
| 8 (3-CH₃) | 0.86 (s) | 26.1 |
| 9 (4-CH₂CH₃) | 1.20 (m) | 25.5 |
| 10 (4-CH₂CH₃) | 0.83 (t) | 11.5 |
Note: Chemical shifts are predicted and may vary slightly from experimental values. Multiplicity is indicated in parentheses (s = singlet, t = triplet, m = multiplet).
2D NMR Correlation Data
The following tables outline the expected correlations in the COSY, HSQC, and HMBC spectra of this compound, which are crucial for confirming its structure.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (Atom No.) | Correlates with Proton (Atom No.) |
| 1 | 2 |
| 2 | 1, 4 |
| 4 | 2, 5, 9 |
| 5 | 4, 6 |
| 6 | 5 |
| 9 | 4, 10 |
| 10 | 9 |
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Proton (Atom No.) | Correlates with Carbon (Atom No.) |
| 1 | 1 |
| 2 | 2 |
| 4 | 4 |
| 5 | 5 |
| 6 | 6 |
| 7 | 7 |
| 8 | 8 |
| 9 | 9 |
| 10 | 10 |
Table 3: Predicted ¹H-¹³C HMBC Correlations
| Proton (Atom No.) | Correlates with Carbon (Atom No.) |
| 1 | 2, 3 |
| 2 | 1, 3, 4 |
| 4 | 2, 3, 5, 6, 9, 10 |
| 5 | 3, 4, 6 |
| 6 | 4, 5 |
| 7 | 2, 3, 4, 8 |
| 8 | 2, 3, 4, 7 |
| 9 | 3, 4, 5, 10 |
| 10 | 4, 9 |
Experimental Protocols for 2D NMR
For the validation of the this compound structure, the following experimental protocols for 2D NMR are recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-10 ppm.
-
Acquisition time: 2-4 s.
-
Relaxation delay: 1-2 s.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse program.
-
Spectral width: 0-60 ppm.
-
Acquisition time: 1-2 s.
-
Relaxation delay: 2 s.
-
-
COSY:
-
Pulse sequence: Gradient-selected COSY (gCOSY).
-
Data points: 1024 x 256.
-
Number of scans: 2-4.
-
-
HSQC:
-
Pulse sequence: Gradient-selected HSQC with adiabatic pulses for uniform excitation.
-
¹J(C,H) coupling constant: Optimized for ~125 Hz (typical for sp³ C-H).
-
Data points: 1024 x 256.
-
Number of scans: 2-4.
-
-
HMBC:
-
Pulse sequence: Gradient-selected HMBC.
-
Long-range coupling constant: Optimized for 8 Hz to observe ²J(C,H) and ³J(C,H).
-
Data points: 2048 x 256.
-
Number of scans: 8-16.
-
Logical Workflow for Structure Validation
The process of validating the structure of this compound using 2D NMR follows a logical progression from simple 1D experiments to more complex 2D correlations.
Caption: Workflow for 2D NMR-based structure validation.
Comparison with Alternative Spectroscopic Methods
While 2D NMR is a definitive method for structure elucidation, other spectroscopic techniques can provide complementary or preliminary information.
Table 4: Comparison of Spectroscopic Methods for Alkane Structure Validation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed C-H and C-C connectivity, stereochemistry. | Unambiguous structure determination. | Requires higher sample concentration and longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high resolution MS. | Fragmentation can be complex for isomers, may not provide definitive connectivity. |
| Infrared (IR) Spectroscopy | Presence of C-H bonds. | Fast and simple. | Provides limited structural information for alkanes, as most C-H stretches are similar. |
Mass Spectrometry
For branched alkanes like this compound, mass spectrometry typically shows a weak or absent molecular ion peak due to the high stability of the carbocations formed upon fragmentation. The fragmentation pattern is dominated by cleavage at the branching points. For this compound, significant fragments would be expected from the loss of ethyl and propyl groups.
Infrared Spectroscopy
The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[1] For this compound, strong C-H stretching absorptions would be expected in the 2850-2960 cm⁻¹ region.[2][3] While IR can confirm the presence of a saturated hydrocarbon, it cannot distinguish between different alkane isomers.[2]
Conclusion
The validation of the this compound structure is most reliably achieved through a combination of 2D NMR experiments. COSY, HSQC, and HMBC spectra provide a detailed and unambiguous map of the molecular connectivity, allowing for a confident structural assignment. While mass spectrometry and IR spectroscopy offer valuable complementary data regarding molecular weight and the presence of C-H bonds, they lack the detailed structural information provided by 2D NMR for complex branched alkanes. The predicted data and experimental protocols outlined in this guide provide a robust framework for the successful structural elucidation of this compound and similar aliphatic compounds.
References
A Comparative Analysis of Reactivity: Branched-Chain vs. Straight-Chain Alkanes
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The structural isomerism in alkanes, specifically the distinction between straight-chain and branched-chain architectures, imparts significant differences in their chemical reactivity and thermodynamic stability. For professionals in research and drug development, a nuanced understanding of these differences is paramount, as the seemingly subtle variation in molecular topology can profoundly influence reaction outcomes, product distributions, and the stability of intermediates. This guide provides an objective comparison of the reactivity of branched-chain versus straight-chain alkanes, supported by experimental data, detailed methodologies, and visual representations of key chemical principles.
Executive Summary
While alkanes are generally characterized by their relative inertness, the presence of branching introduces tertiary carbon-hydrogen (C-H) bonds, which are inherently more reactive towards radical substitution than the primary and secondary C-H bonds found in their straight-chain counterparts. This increased reactivity is a direct consequence of the enhanced stability of the tertiary radical intermediate formed during the reaction. Conversely, branched alkanes exhibit greater thermodynamic stability, as evidenced by their lower heats of combustion. In high-temperature pyrolysis, branching also influences the fragmentation pathways, leading to distinct product distributions.
Data Presentation
Table 1: Comparative Heats of Combustion for C5H12 Isomers
The heat of combustion provides a direct measure of the thermodynamic stability of an alkane. A lower heat of combustion indicates a more stable isomer, as less energy is released upon its complete oxidation to carbon dioxide and water.
| Alkane Isomer | Structure | Heat of Combustion (kJ/mol) | Relative Stability |
| n-Pentane | CH₃(CH₂)₃CH₃ | -3536[1] | Least Stable |
| Isopentane (2-Methylbutane) | CH₃CH(CH₃)CH₂CH₃ | -3529[1] | Intermediate |
| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | -3515[1] | Most Stable |
Data sourced from Chegg.com[1]
Table 2: Relative Reactivity of C-H Bonds in Free-Radical Chlorination
The reactivity of different types of C-H bonds towards free-radical halogenation is not uniform. Tertiary hydrogens are significantly more reactive than secondary and primary hydrogens.
| C-H Bond Type | Example Location | Relative Rate of Abstraction (Chlorination at 25°C) |
| Primary (1°) | Propane (CH₃-CH₂-CH₃) | 1 |
| Secondary (2°) | Propane (CH₃-CH₂-CH₃) | 3.8 |
| Tertiary (3°) | Isobutane (B21531) ((CH₃)₃CH) | 5 |
Relative rates are a standardized comparison of reactivity per hydrogen atom.
Key Experiments and Methodologies
Free-Radical Halogenation
Free-radical halogenation is a classic reaction that highlights the reactivity differences between various types of C-H bonds. The increased reactivity of branched alkanes is evident in the product distribution of these reactions.
Objective: To determine the relative reactivity of primary versus tertiary C-H bonds in a branched alkane.
Materials:
-
2-Methylpropane (isobutane) gas
-
Chlorine (Cl₂) gas
-
Inert solvent (e.g., carbon tetrachloride, though safer alternatives are now preferred)
-
UV light source (e.g., a sunlamp)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
A mixture of 2-methylpropane and a controlled amount of chlorine gas is prepared in an inert solvent within a reaction vessel. To favor monochlorination, an excess of the alkane is typically used.
-
The reaction vessel is irradiated with UV light to initiate the reaction. The UV light provides the energy for the homolytic cleavage of the Cl-Cl bond, generating chlorine radicals.
-
The reaction is allowed to proceed for a set period.
-
The reaction mixture is then quenched (e.g., by washing with a solution to remove unreacted chlorine and HCl).
-
The organic layer is separated, dried, and analyzed by GC-MS to identify and quantify the products (1-chloro-2-methylpropane and 2-chloro-2-methylpropane).
-
The product ratio is used to calculate the relative reactivity of the primary and tertiary C-H bonds, taking into account the statistical factor (9 primary hydrogens vs. 1 tertiary hydrogen in 2-methylpropane).
Caption: Relationship between alkane structure, C-H bond type, radical stability, and reactivity.
Combustion
The complete combustion of an alkane to CO₂ and H₂O is a highly exothermic process. The amount of heat released is a direct measure of the compound's internal energy; more stable compounds release less energy.
Objective: To measure the heat of combustion of n-pentane and neopentane.
Materials:
-
Bomb calorimeter
-
Oxygen cylinder
-
Sample of n-pentane
-
Sample of neopentane
-
Benzoic acid (for calibration)
-
Ignition wire
-
Balance
Procedure:
-
Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid, which has a known heat of combustion. This determines the heat capacity of the calorimeter.
-
A precisely weighed sample of the alkane (e.g., n-pentane) is placed in the sample holder within the bomb.
-
The bomb is sealed and pressurized with excess pure oxygen.
-
The bomb is placed in a known volume of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the ignition wire.
-
The temperature of the water is monitored and the maximum temperature is recorded.
-
The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.
-
The procedure is repeated for the other isomer (neopentane).
Caption: Relationship between heat of combustion and thermodynamic stability of alkane isomers.
Pyrolysis (Cracking)
Pyrolysis involves the thermal decomposition of alkanes at high temperatures in the absence of oxygen. This process breaks C-C and C-H bonds, leading to a mixture of smaller hydrocarbons. The structure of the starting alkane influences the product distribution.
Objective: To compare the product distribution from the pyrolysis of a straight-chain and a branched-chain alkane.
Materials:
-
Flow reactor or shock tube
-
High-temperature furnace
-
n-Butane gas
-
Isobutane gas
-
Inert carrier gas (e.g., argon)
-
Analytical equipment (e.g., gas chromatography, mass spectrometry)
Procedure:
-
A continuous flow of the alkane gas, diluted with an inert carrier gas, is passed through a heated reactor at a controlled temperature and pressure.
-
The residence time in the reactor is carefully controlled to achieve a specific degree of conversion.
-
The product stream exiting the reactor is rapidly cooled to quench the reaction.
-
The product mixture is analyzed using gas chromatography to separate the different hydrocarbon products and mass spectrometry to identify them.
-
The experiment is repeated with the isomeric alkane under identical conditions.
-
The product distributions are compared. Studies have shown that the pyrolysis of isobutane yields a more complex mixture of products, with a higher proportion of C4 unsaturated compounds and precursors to aromatic compounds compared to n-butane.[2]
Caption: A simplified workflow for the experimental analysis of alkane pyrolysis products.
Conclusion
The reactivity of alkanes is not solely a function of their molecular formula but is significantly influenced by their structural arrangement. Branched-chain alkanes, possessing tertiary C-H bonds, are kinetically more reactive in processes like free-radical halogenation due to the formation of more stable radical intermediates. However, they are thermodynamically more stable, as demonstrated by their lower heats of combustion. In high-energy processes such as pyrolysis, the branching also dictates the fragmentation patterns, leading to different product distributions. For researchers and professionals in drug development, these fundamental principles are critical in predicting reaction outcomes, understanding metabolic pathways, and designing molecules with desired stability and reactivity profiles.
References
A Researcher's Guide to Cross-Referencing Analytical Data for C10H22 Isomers
For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. This guide provides a comprehensive comparison of analytical data for various isomers of decane (B31447) (C10H22), a common hydrocarbon with 75 structural isomers. By cross-referencing gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy data, researchers can enhance the confidence of their isomeric assignments.
This guide presents key analytical data for a selection of C10H22 isomers, offering a framework for their differentiation. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to aid in understanding the cross-referencing process.
Gas Chromatography: Differentiating Isomers by Retention Time
Gas chromatography (GC) is a powerful technique for separating volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. The Kovats retention index (RI) is a standardized measure that helps in the identification of compounds by comparing their retention times to those of n-alkane standards. For non-polar stationary phases, the retention of alkanes is primarily governed by their boiling points, with more branched isomers generally exhibiting lower boiling points and thus eluting earlier than their straight-chain counterparts.
Below is a comparison of Kovats retention indices for several C10H22 isomers on a non-polar stationary phase.
| Isomer | Kovats Retention Index (Non-polar Column) |
| n-Decane | 1000[1] |
| 4-Methylnonane | 964[2] |
| 3-Methylnonane | 970[1] |
| 2-Methylnonane | 966[2] |
| 3-Ethyloctane | 964[3] |
| 3,3-Dimethyloctane | 934[4] |
| 3-Ethyl-3-methylheptane | 953 |
Mass Spectrometry: Unraveling Isomeric Structures Through Fragmentation
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), provides structural information based on the mass-to-charge ratio of the molecule and its fragments. While all C10H22 isomers have the same molecular weight (142 g/mol ), their electron ionization (EI) mass spectra exhibit distinct fragmentation patterns. Branching significantly influences the fragmentation, with cleavage preferentially occurring at the branching points to form more stable secondary and tertiary carbocations.
The following table summarizes key fragments observed in the mass spectra of selected C10H22 isomers. The molecular ion peak (m/z 142) is often weak or absent in highly branched alkanes.
| Isomer | Key Mass Spectral Fragments (m/z) |
| n-Decane | 43, 57, 71, 85 |
| 3-Methylnonane | 43, 57, 71, 85, 99, 113 |
| 4-Methylnonane | 43, 57, 71, 85 |
| 3,3-Dimethyloctane | 57, 71, 85, 113 |
| 3-Ethyl-3-methylheptane | 57, 85, 113 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in a molecule. The number of signals, their chemical shifts, and splitting patterns in an NMR spectrum are unique to a specific isomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule.
| Isomer | Number of ¹³C NMR Signals | Approximate Chemical Shift Ranges (ppm) |
| n-Decane | 5 | 14-32 |
| 2,6-Dimethyloctane | 8 | 11-45 |
| 3,3-Dimethyloctane | 8 | 9-40 |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the different types of protons and their connectivity. Due to the complexity of overlapping signals in alkanes, detailed interpretation often requires advanced techniques. However, the overall pattern can be a useful fingerprint.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard method for the analysis of C10H22 isomers involves a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., OV-101, DB-1), is typically used.
-
Injection: A small volume (e.g., 1 µL) of the sample, diluted in a suitable solvent like hexane, is injected into the heated inlet.
-
Oven Temperature Program: A temperature program is employed to ensure good separation of the isomers. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 30-200.
-
Kovats Retention Index Calculation: A series of n-alkanes (e.g., C8 to C12) is injected under the same GC conditions to determine their retention times. The Kovats retention index of each C10H22 isomer is then calculated using the retention times of the n-alkanes that bracket it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Acquisition of high-quality NMR spectra is crucial for isomer differentiation.
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C) is used.
-
Technique: Proton-decoupled ¹³C NMR is the standard experiment to obtain a spectrum with single lines for each unique carbon.
-
Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to improve signal dispersion.
-
Parameters: Standard ¹H NMR experiments are performed. For complex spectra with significant signal overlap, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
-
Logical Workflow for Cross-Referencing
The following diagram illustrates a logical workflow for the cross-referencing of analytical data for the identification of C10H22 isomers.
Signaling Pathways and Experimental Workflows
The process of identifying an unknown C10H22 isomer can be visualized as a decision-making pathway guided by the analytical data obtained.
References
Purity Assessment of 4-Ethyl-3,3-dimethylhexane by Gas Chromatography-Flame Ionization Detection (GC-FID): A Comparative Guide
In the landscape of pharmaceutical research and chemical synthesis, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. For non-polar, volatile organic compounds such as 4-Ethyl-3,3-dimethylhexane, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as a robust and widely adopted analytical technique for purity assessment. This guide provides a comprehensive overview of the GC-FID methodology for determining the purity of this compound, presents a comparative analysis with alternative methods, and includes detailed experimental protocols and supporting data.
Comparative Analysis of Purity Assessment Techniques
While GC-FID is a cornerstone for the analysis of volatile hydrocarbons, other techniques can also be employed, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation or the desired level of sensitivity.
| Feature | GC-FID | Gas Chromatography-Mass Spectrometry (GC-MS) | Proton Transfer Reaction-Mass Spectrometry (PTR-MS) |
| Principle | Separation by chromatography and detection by ionization in a flame. | Separation by chromatography and identification by mass-to-charge ratio. | Real-time detection of volatile organic compounds (VOCs) based on chemical ionization. |
| Selectivity | Good for quantifiable separation of volatile compounds. | Excellent for both separation and structural identification of compounds. | High selectivity for specific VOCs. |
| Sensitivity | High sensitivity for hydrocarbons. | High sensitivity and low detection limits. | Very low detection limits, often in the parts-per-trillion (ppt) range.[1] |
| Quantitative Analysis | Excellent for accurate quantification using area percent method. | Good for quantification, often requiring an internal standard for best accuracy. | Primarily used for real-time monitoring and relative quantification. |
| Cost & Complexity | Relatively low cost and complexity. | Higher initial cost and operational complexity. | High instrument cost and complexity. |
| Typical Application | Routine purity checks, quality control. | Impurity profiling, identification of unknown contaminants. | Online process monitoring, atmospheric research.[2][3] |
Experimental Protocol for GC-FID Purity Assessment
This section details a standard operating procedure for the determination of this compound purity by GC-FID.
1. Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent in which this compound is readily soluble. Hexane or pentane (B18724) are suitable choices.
-
Sample Dilution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent in a volumetric flask. This creates a stock solution of approximately 10 mg/mL. Further dilutions may be necessary to fall within the linear range of the detector.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) is used.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of hydrocarbons.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector operated in split mode with a split ratio of 50:1.
-
Temperatures:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp Rate: 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL
3. Data Analysis and Purity Calculation
The purity of this compound is determined using the area percent method, which assumes that all components of the sample have a similar response factor with the FID.
-
Peak Integration: Integrate the peak areas of all components in the chromatogram.
-
Purity Calculation:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Hypothetical Experimental Data
The following table presents hypothetical, yet realistic, data from the GC-FID analysis of three different batches of this compound. This data illustrates how purity can be assessed and compared.
| Batch ID | Retention Time (min) | Peak Area (arbitrary units) | Purity (%) |
| Batch A | 99.85 | ||
| This compound | 8.45 | 1,500,000 | |
| Impurity 1 | 7.92 | 1,200 | |
| Impurity 2 | 9.13 | 1,050 | |
| Batch B | 99.52 | ||
| This compound | 8.45 | 1,480,000 | |
| Impurity 1 | 7.92 | 3,500 | |
| Impurity 2 | 9.13 | 3,500 | |
| Batch C | 98.99 | ||
| This compound | 8.45 | 1,450,000 | |
| Impurity 1 | 7.92 | 7,500 | |
| Impurity 2 | 9.13 | 7,200 |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
References
A Comparative Guide to Confirming the Identity of 4-Ethyl-3,3-dimethylhexane in a Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the definitive identification of 4-ethyl-3,3-dimethylhexane in complex mixtures. We will explore the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, we will discuss alternative and complementary methods for challenging separations. Experimental data and detailed protocols are provided to assist in method selection and application.
Introduction
This compound is a saturated branched-chain alkane with the chemical formula C10H22 and a molecular weight of 142.28 g/mol .[1] Its unambiguous identification in mixtures, such as petroleum fractions, environmental samples, or reaction products, is crucial for quality control, process optimization, and regulatory compliance. Due to the structural similarity of alkane isomers, a multi-technique approach is often necessary for confident identification.
Primary Analytical Techniques: A Comparison
A combination of chromatographic and spectroscopic methods provides the most reliable approach for the identification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile and semi-volatile compounds and providing structural information based on their mass-to-charge ratio.
Data Presentation
| Parameter | Value | Reference |
| Kovats Retention Index (non-polar column) | 938 | [1] |
| Molecular Ion (M+) | m/z 142 | Theoretical |
| Major Fragment Ions | m/z 113, 85, 71, 57, 43 | Expected |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the sample mixture in a volatile solvent such as hexane (B92381) or pentane. The concentration should be optimized to avoid column overloading.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, HP-5ms, or equivalent non-polar phase).
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV.
-
-
Data Analysis: The retention time of the analyte is compared to its Kovats retention index. The obtained mass spectrum is compared with reference spectra from databases such as the NIST Mass Spectral Library. The molecular ion peak at m/z 142 and the characteristic fragmentation pattern of branched alkanes (successive loss of alkyl fragments) are key identifiers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule, allowing for unambiguous structure elucidation.
Data Presentation
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ¹H | ~0.8-1.0 | Triplet, Singlet, Multiplet | -CH₃, -C(CH₃)₂, -CH₂-, -CH- |
| ¹³C | ~10-40 | - | Aliphatic carbons |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a concentrated sample of the isolated compound (if possible) or the mixture in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation:
-
NMR Spectrometer: A high-field spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex spectra.
-
-
Data Acquisition:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled experiment.
-
2D NMR (optional but recommended for complex mixtures): COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Analysis: The chemical shifts, multiplicities (splitting patterns), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to piece together the molecular structure. For branched alkanes, the spectra can be complex due to significant signal overlap in the aliphatic region. 2D NMR techniques are invaluable in resolving these overlaps and confirming connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups present in a molecule based on the absorption of infrared radiation. For alkanes, FTIR is primarily used to confirm the presence of C-H bonds.
Data Presentation
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | 2850-3000 | Strong |
| C-H Bend (Methyl) | ~1465 and ~1375 | Medium |
| C-H Bend (Methylene) | ~1450 | Medium |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample (liquid or dissolved in a suitable solvent) can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation:
-
FTIR Spectrometer: Standard laboratory instrument.
-
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The spectrum is analyzed for the characteristic absorption bands of alkanes. While FTIR can confirm the presence of a saturated hydrocarbon, it generally cannot distinguish between isomers.
Alternative and Complementary Techniques
For particularly challenging separations or when a higher degree of confidence is required, the following techniques can be employed:
-
Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly higher resolution than conventional GC by using two columns with different separation mechanisms. It is particularly useful for resolving co-eluting isomers in complex mixtures.
-
Chiral Gas Chromatography: this compound is a chiral molecule. Enantioselective GC, using a chiral stationary phase (e.g., cyclodextrin-based columns), can be used to separate its enantiomers.[2][3][4] This provides an additional layer of identification and can be important in applications where stereochemistry is critical.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the identification of this compound in a mixture.
Caption: Workflow for the identification of this compound.
Conclusion
The definitive identification of this compound in a mixture is best achieved through a combination of analytical techniques. GC-MS provides excellent separation and initial identification based on retention time and mass spectral data. NMR spectroscopy is the gold standard for unambiguous structure elucidation, especially when combined with 2D techniques. FTIR serves as a rapid method to confirm the presence of an alkane functional group. For complex mixtures or when stereochemical information is required, advanced techniques such as GCxGC and chiral GC offer enhanced separation and identification capabilities. The selection of the most appropriate analytical workflow will depend on the complexity of the sample matrix and the required level of confidence in the identification.
References
Safety Operating Guide
Proper Disposal of 4-Ethyl-3,3-dimethylhexane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4-Ethyl-3,3-dimethylhexane
Hazard Profile and Safety Summary
Based on data for similar compounds, this compound is presumed to be a flammable liquid and may cause serious health and environmental hazards. The following table summarizes its likely hazard classifications.
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H225 or H226: Highly flammable liquid and vapor, or Flammable liquid and vapor |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Specific target organ toxicity — single exposure | Category 3 | H336: May cause drowsiness or dizziness |
| Hazardous to the aquatic environment, long-term hazard | Category 2 or 3 | H411 or H412: Toxic or Harmful to aquatic life with long lasting effects[1][2][3] |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment to minimize exposure risk.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A flame-retardant lab coat must be worn. For larger quantities or specific procedures that pose a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with flammable hydrocarbons and have a secure, tight-fitting lid to prevent the release of vapors.
-
Do not mix this waste with other incompatible waste streams. It is best to segregate halogenated and non-halogenated solvent waste.
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (52897-05-9), and the appropriate hazard pictograms (e.g., flammable, health hazard, environmental hazard).[4][5]
-
Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.
-
The storage area should be a designated flammable liquid storage cabinet.
3. Spill Management:
-
Minor Spills (less than 100 mL) within a Fume Hood:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ensure the area is thoroughly ventilated.
-
-
Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately and alert others.
-
If it is safe to do so, turn off all ignition sources.
-
Close the laboratory doors to contain vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
4. Final Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your organization's EHS office or a licensed hazardous waste disposal contractor.[6]
-
Do not attempt to dispose of the chemical waste yourself.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. This can lead to environmental contamination and potential violations of regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-Ethyl-3,3-dimethylhexane
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 4-Ethyl-3,3-dimethylhexane. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable hydrocarbon. Based on data for similar chemicals such as 3,3-Dimethylhexane, it should be treated as a hazardous substance with the potential for skin and respiratory irritation. The primary routes of exposure are inhalation and direct contact.
Table 1: Summary of Hazards
| Hazard Statement | Classification |
| Highly flammable liquid and vapor | Flammable Liquid |
| Causes skin irritation | Skin Irritant |
| May cause respiratory irritation | Respiratory Irritant |
| May be fatal if swallowed and enters airways | Aspiration Hazard |
| Potentially very toxic to aquatic life | Environmental Hazard |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard |
| Hand Protection | Nitrile or Viton gloves. Inspect for tears or punctures before and during use. Change gloves frequently. | ASTM F739 |
| Eye/Face Protection | Chemical safety goggles. Use a face shield in addition to goggles when there is a splash hazard. | ANSI Z87.1 |
| Skin and Body Protection | Flame-resistant lab coat. Closed-toe shoes. | NFPA 2112 |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. | NIOSH approved |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps for safe operations.
Experimental Workflow for Handling this compound
Caption: Experimental workflow for handling this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and similar chemicals.
-
Ensure the chemical fume hood is operational and certified.
-
Gather all necessary materials and equipment.
-
Put on the appropriate PPE as specified in Table 2.
-
-
Handling:
-
Conduct all work involving this compound inside a certified chemical fume hood.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Keep the container tightly closed when not in use.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
-
Cleanup:
-
In case of a spill, remove all sources of ignition.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Properly doff and dispose of contaminated PPE.
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Disposal Plan
This compound and its contaminated materials are considered hazardous waste.[1]
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Waste Chemical | Original or approved, labeled, sealed hazardous waste container. | Store in a designated, well-ventilated, and secure hazardous waste accumulation area away from ignition sources.[2] |
| Contaminated Labware (pipettes, etc.) | Puncture-resistant, labeled hazardous waste container. | Segregate from non-hazardous waste. |
| Contaminated PPE (gloves, etc.) | Sealed, labeled hazardous waste bag. | Do not dispose of in regular trash. |
Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Key Disposal Principles:
-
Do Not mix with other incompatible waste streams.[5]
-
All waste containers must be kept closed except when adding waste.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][5][6]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. How Do You Handle Flammable Hazardous Waste? [greenflow.com]
- 3. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal [allsource-environmental.com]
- 6. actenviro.com [actenviro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
